Thalidomide-NH-PEG2-C2-CH2
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C19H24N4O6 |
|---|---|
分子量 |
404.4 g/mol |
IUPAC名 |
5-[2-[2-(2-aminoethoxy)ethoxy]ethylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C19H24N4O6/c20-5-7-28-9-10-29-8-6-21-12-1-2-13-14(11-12)19(27)23(18(13)26)15-3-4-16(24)22-17(15)25/h1-2,11,15,21H,3-10,20H2,(H,22,24,25) |
InChIキー |
RDZOWMXEQZYXNJ-UHFFFAOYSA-N |
製品の起源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Thalidomide-NH-PEG2-C2-CH2 in PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction: Harnessing the Ubiquitin-Proteasome System with PROTACs
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to eliminate disease-causing proteins rather than merely inhibiting them.[1][2][3] These heterobifunctional molecules are comprised of two distinct ligands connected by a chemical linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1][2][3] This induced proximity triggers the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the cell's natural disposal machinery, the 26S proteasome.[1]
This guide focuses on the core mechanism of action of a specific and widely utilized E3 ligase ligand-linker conjugate: Thalidomide-NH-PEG2-C2-CH2 . This component serves as a foundational building block for constructing potent and selective protein degraders. We will delve into the distinct roles of its constituent parts—the thalidomide (B1683933) moiety, the polyethylene (B3416737) glycol (PEG) linker, and the alkyl chain—and provide a comprehensive overview of the experimental protocols used to characterize its function in PROTACs.
Core Components and Their Functions
The structure of this compound is designed for modular PROTAC synthesis. It provides the E3 ligase-recruiting function and a flexible linker with a reactive handle for conjugation to a target-specific warhead.
-
Thalidomide Moiety: The Cereblon (CRBN) Ligand Thalidomide and its analogs, such as lenalidomide (B1683929) and pomalidomide, are well-established ligands for the Cereblon (CRBN) protein.[4][5] CRBN functions as the substrate receptor component of the Cullin 4A-RING E3 ubiquitin ligase complex (CRL4^CRBN).[3][4] By binding to CRBN, the thalidomide moiety of the PROTAC effectively hijacks this entire enzymatic machinery, bringing it into close proximity with the target protein.[4][5] The glutarimide (B196013) ring of thalidomide is crucial for its interaction with CRBN.[6]
-
PEG2-C2 Linker: The Critical Bridge The linker connecting the E3 ligase ligand and the POI warhead is far more than a simple spacer; it critically influences the PROTAC's efficacy, solubility, and pharmacokinetic properties.[1][2] The "this compound" linker combines a two-unit polyethylene glycol (PEG) chain with a short alkyl segment.
-
Polyethylene Glycol (PEG): The PEG component imparts several favorable characteristics. Its hydrophilicity can enhance the aqueous solubility of the often large and lipophilic PROTAC molecule, which is a common challenge in degrader development.[7][8][9] Furthermore, the flexibility of the PEG chain is crucial for allowing the PROTAC to adopt an optimal conformation for the formation of a stable and productive ternary complex between the POI and CRBN.[1][8]
-
C2-CH2 Alkyl Chain: This portion of the linker contributes to the overall length and spatial orientation of the PROTAC molecule, which is a critical determinant of ternary complex stability and subsequent degradation efficiency.
-
Mechanism of Action: The Catalytic Cycle of Degradation
The action of a PROTAC incorporating this compound follows a catalytic cycle, allowing a single PROTAC molecule to induce the degradation of multiple target protein molecules.
Diagram: PROTAC-Mediated Protein Degradation Pathway
Caption: The catalytic cycle of a CRBN-recruiting PROTAC.
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to the POI via its warhead and to the CRBN subunit of the CRL4^CRBN E3 ligase complex through its thalidomide moiety. This forms a key intermediate known as the ternary complex. The stability and geometry of this complex are critical for the efficiency of the subsequent steps.
-
Ubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. This process is repeated to form a poly-ubiquitin chain.
-
Proteasomal Recognition and Degradation: The poly-ubiquitinated POI is recognized as a substrate for degradation by the 26S proteasome. The proteasome unfolds and proteolytically cleaves the POI into small peptides.
-
Recycling of Components: The PROTAC molecule is not degraded in this process and is released after ubiquitination, allowing it to bind to another POI and E3 ligase, thus acting catalytically. Ubiquitin molecules are also recycled.
Quantitative Data Presentation
The efficacy of a PROTAC is primarily defined by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of protein degradation achievable). While extensive public data for numerous PROTACs utilizing the precise this compound linker is limited, a notable example is PROTAC TEAD degrader-1 (also referred to as compound 27) , which targets the transcriptional enhanced associate domain (TEAD).
| Parameter | Value | Cell Line/System | Description | Reference |
| DC50 | 54.1 nM | 293T cells (Flag-TEAD2) | Potency of TEAD2 degradation | [3] |
| IC50 | 0.21 µM | NCI-H226 cells | Anti-proliferative activity | [3] |
Experimental Protocols
Characterizing the mechanism of action of a PROTAC involves a series of key experiments to assess target degradation, ternary complex formation, and binding affinities.
Protein Degradation Assay via Western Blot
This is the most common method to quantify the degradation of the target protein.
Methodology:
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere. Treat the cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Normalize the protein samples, denature them in Laemmli buffer, and separate them by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour.
-
Incubate the membrane with a primary antibody specific to the POI overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Apply a chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the POI band intensity to a loading control (e.g., GAPDH or β-actin).
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
-
Diagram: Western Blot Workflow for PROTAC Evaluation
Caption: A typical workflow for quantifying PROTAC-induced protein degradation.
Ternary Complex Formation Assay (AlphaLISA)
Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA) is a bead-based immunoassay used to detect and quantify the formation of the ternary complex.
Methodology:
-
Reagent Preparation:
-
Use a tagged POI (e.g., GST-tagged) and a tagged E3 ligase complex (e.g., FLAG-tagged CRBN/DDB1).
-
Prepare serial dilutions of the PROTAC in the appropriate assay buffer.
-
AlphaLISA acceptor beads are conjugated with an antibody against one tag (e.g., anti-FLAG), and donor beads are conjugated with a molecule that binds the other tag (e.g., Glutathione).
-
-
Assay Protocol:
-
In a 384-well plate, add the tagged POI, the tagged E3 ligase complex, and the PROTAC at various concentrations.
-
Incubate the mixture for a defined period (e.g., 90 minutes) at room temperature to allow the ternary complex to form.
-
Add a mixture of the AlphaLISA acceptor and donor beads.
-
Incubate in the dark (e.g., 60 minutes) to allow the beads to bind to the complex.
-
-
Data Acquisition and Analysis:
-
Read the plate on an AlphaLISA-compatible plate reader. When the donor and acceptor beads are brought into proximity by the ternary complex, a chemiluminescent signal is generated upon excitation.
-
Plot the signal intensity against the PROTAC concentration. A characteristic bell-shaped or "hook" curve is often observed, as high concentrations of the PROTAC can favor binary complex formation, leading to a decrease in the ternary complex signal.
-
Binding Affinity and Kinetics via Surface Plasmon Resonance (SPR)
SPR is a label-free technique that provides real-time quantitative data on the binding kinetics (kon and koff) and affinity (KD) of binary and ternary complexes.
Methodology:
-
Chip Preparation: Immobilize one of the proteins (typically the E3 ligase, e.g., biotinylated CRBN) onto a sensor chip.
-
Binary Interaction Analysis:
-
To measure POI-PROTAC binding, flow a constant concentration of the PROTAC over the immobilized E3 ligase, followed by injections of varying concentrations of the POI.
-
To measure CRBN-PROTAC binding, flow varying concentrations of the PROTAC over the immobilized CRBN.
-
-
Ternary Complex Analysis:
-
Inject a pre-incubated mixture of the PROTAC and the POI at varying concentrations over the immobilized E3 ligase surface.
-
Alternatively, use a sequential injection method where the PROTAC is first injected to form a binary complex, followed by the injection of the POI.
-
-
Data Analysis:
-
The binding events are measured in real-time as a change in the refractive index at the sensor surface, generating sensorgrams.
-
Fit the sensorgram data to appropriate kinetic models to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).
-
Calculate the cooperativity factor (α), which indicates whether the binding of one protein enhances (positive cooperativity) or hinders (negative cooperativity) the binding of the other.
-
Synthesis of Thalidomide-Based PROTACs: A General Protocol
While a specific protocol for this compound is proprietary to chemical suppliers, a general strategy for synthesizing a thalidomide-linker conjugate and coupling it to a warhead involves standard organic chemistry techniques. The following is a representative protocol for coupling an amine-terminated linker to a warhead containing a carboxylic acid.
Methodology:
-
Amide Coupling Reaction:
-
Dissolve the warhead (containing a carboxylic acid, 1.0 equivalent) in an anhydrous aprotic solvent like dimethylformamide (DMF).
-
Add a peptide coupling reagent (e.g., HATU, 1.1 equivalents) and a non-nucleophilic base (e.g., DIPEA, 3.0 equivalents).
-
Stir the mixture for a few minutes to activate the carboxylic acid.
-
Add a solution of the amine-terminated thalidomide-linker (e.g., Thalidomide-NH-PEG2-C2-NH2, 1.0 equivalent) in DMF to the reaction mixture.
-
-
Reaction Monitoring and Work-up:
-
Stir the reaction at room temperature and monitor its progress using LC-MS until the starting materials are consumed.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
-
Purification and Characterization:
-
Purify the crude product using preparative reverse-phase HPLC.
-
Characterize the final PROTAC product by high-resolution mass spectrometry (HRMS) and NMR spectroscopy to confirm its identity and purity.
-
Conclusion
This compound is a versatile and effective chemical tool for the construction of CRBN-recruiting PROTACs. Its mechanism of action is centered on the chemically-induced formation of a ternary complex, which co-opts the CRL4^CRBN E3 ligase to ubiquitinate and subsequently degrade a specific protein of interest. The physicochemical properties imparted by the PEG and alkyl components of the linker are critical for optimizing the solubility, permeability, and degradation efficiency of the final PROTAC molecule. A thorough understanding of this mechanism, supported by robust quantitative and qualitative experimental data, is essential for the rational design and development of the next generation of targeted protein degradation therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PROTAC Linker | AxisPharm [axispharm.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Solid-phase synthesis for thalidomide-based proteolysis-targeting chimeras (PROTAC) - Chemical Communications (RSC Publishing) [pubs.rsc.org]
The Integral Role of Thalidomide-NH-PEG2-C2-CH2 as a Cereblon E3 Ligase Ligand: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the rapidly advancing field of targeted protein degradation, the strategic recruitment of E3 ubiquitin ligases is paramount. Among these, Cereblon (CRBN), a substrate receptor of the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex, has emerged as a key target for the development of Proteolysis Targeting Chimeras (PROTACs). Thalidomide (B1683933) and its analogs are well-established ligands for CRBN, capable of inducing the degradation of neo-substrates. This technical guide provides an in-depth exploration of a specific thalidomide-based CRBN ligand, Thalidomide-NH-PEG2-C2-CH2, detailing its function, associated quantitative data from its application in a PROTAC, and comprehensive experimental protocols for its characterization.
This compound is a synthetic E3 ligase ligand-linker conjugate. It incorporates the thalidomide moiety for CRBN engagement, connected to a flexible PEG2-C2-CH2 linker that terminates in a reactive group, enabling conjugation to a target protein ligand to form a heterobifunctional PROTAC.
Mechanism of Action: CRBN-Mediated Protein Degradation
PROTACs containing this compound function by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS). The thalidomide portion of the molecule binds to Cereblon, a key component of the CRL4-CRBN E3 ubiquitin ligase complex.[1][2] This binding event, in concert with the binding of the other end of the PROTAC to the protein of interest (POI), induces the formation of a ternary complex between the POI and the E3 ligase.[3][4] This proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to lysine (B10760008) residues on the surface of the POI. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[1][5]
Quantitative Data: Application in a TEAD Degrader
This compound has been successfully utilized in the synthesis of a potent PROTAC degrader targeting the Transcriptional Enhanced Associated Domain (TEAD) family of transcription factors. The resulting degrader, referred to as "PROTAC TEAD degrader-1" (compound 27 in the cited literature), has demonstrated significant biological activity.[6][7][8]
| Parameter | Value | Cell Line | Target Protein | Comments | Reference |
| DC50 | 54.1 nM | 293T | Flag-TEAD2 | The concentration of the PROTAC that results in 50% degradation of the target protein. | [8] |
| IC50 | 0.21 µM | NCI-H226 | - | The concentration of the PROTAC that inhibits cell proliferation by 50%. | [8] |
Experimental Protocols
A comprehensive evaluation of a PROTAC synthesized using this compound involves a series of in vitro and cellular assays to determine its binding affinity, ability to form a ternary complex, and efficacy in inducing protein degradation.
Cereblon Binding Assay (HTRF)
This competitive assay is used to determine the binding affinity of the PROTAC to Cereblon.
Principle: The assay utilizes a GST-tagged human Cereblon protein, an anti-GST antibody labeled with a Europium cryptate donor, and a thalidomide-based red-labeled acceptor. When these components are in proximity, a FRET signal is generated. A PROTAC containing the thalidomide moiety will compete with the red-labeled thalidomide for binding to Cereblon, leading to a decrease in the FRET signal.[3]
Methodology:
-
Reagent Preparation: Prepare serial dilutions of the PROTAC in the assay buffer. Prepare a mixture of the HTRF donor (anti-GST-Europium) and acceptor (thalidomide-red).
-
Assay Plate Setup: Add the PROTAC dilutions to a low-volume 384-well white plate.
-
Protein Addition: Add the GST-tagged human Cereblon protein to each well.
-
Detection Reagent Addition: Add the pre-mixed HTRF donor and acceptor reagents to all wells.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 1-3 hours), protected from light.
-
Signal Measurement: Read the plate on an HTRF-compatible reader, measuring the emission at both the donor and acceptor wavelengths.
-
Data Analysis: Calculate the HTRF ratio and plot it against the PROTAC concentration to determine the IC50 value.
Ternary Complex Formation Assay (NanoBRET)
This live-cell assay measures the PROTAC-induced formation of the ternary complex between the target protein and Cereblon.
Principle: The assay uses a cell line engineered to express the target protein fused to a NanoLuc luciferase (donor) and Cereblon fused to a HaloTag that is labeled with a fluorescent acceptor. The formation of the ternary complex brings the donor and acceptor into close proximity, resulting in a BRET signal.[2][9]
Methodology:
-
Cell Seeding: Seed the engineered cells in a white, 96-well plate and allow them to adhere overnight.
-
HaloTag Labeling: Add the HaloTag NanoBRET ligand to the cells and incubate.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC.
-
Substrate Addition: Add the NanoBRET Nano-Glo substrate.
-
Signal Measurement: Measure the luminescence at two wavelengths (donor and acceptor emission) using a plate reader.
-
Data Analysis: Calculate the NanoBRET ratio. An increase in the ratio indicates ternary complex formation. Plot the ratio against the PROTAC concentration.
Protein Degradation Assay (Western Blot)
This assay is used to quantify the reduction in the levels of the target protein following PROTAC treatment.
Methodology:
-
Cell Seeding and Treatment: Seed the desired cell line in a multi-well plate and allow for adherence. Treat the cells with a range of PROTAC concentrations for a specific duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or similar protein assay.
-
Sample Preparation: Normalize the protein concentration for all samples and prepare them for electrophoresis by adding Laemmli buffer and boiling.
-
SDS-PAGE and Protein Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the corresponding loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine the DC50 and Dmax values.[1][4]
Conclusion
This compound serves as a valuable and versatile building block for the synthesis of PROTACs that effectively recruit the Cereblon E3 ligase for targeted protein degradation. Its utility has been demonstrated in the development of potent degraders for challenging targets such as TEAD. The experimental protocols outlined in this guide provide a robust framework for the comprehensive evaluation of PROTACs constructed using this important chemical entity, from initial binding assessment to the quantification of cellular protein degradation. A thorough understanding and application of these methodologies are crucial for advancing the discovery and development of novel PROTAC-based therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [promega.kr]
- 3. revvity.com [revvity.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Design, Synthesis, and Bioevaluation of Transcriptional Enhanced Assocciated Domain (TEAD) PROTAC Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.eu [file.medchemexpress.eu]
- 8. medchemexpress.com [medchemexpress.com]
- 9. NanoBRET® VHL and CRBN Ternary Complex Starter Kits [promega.jp]
An In-depth Technical Guide to the PEG2 Linker in Thalidomide-NH-PEG2-C2-CH2 for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Thalidomide-NH-PEG2-C2-CH2 E3 ligase ligand-linker conjugate, a critical component in the development of Proteolysis Targeting Chimeras (PROTACs). We will delve into its chemical properties, role in PROTAC design, and its application in the synthesis of specific protein degraders, with a focus on a reported TEAD (Transcriptional Enhanced Associate Domain) degrader. This guide includes detailed experimental protocols and visual diagrams to facilitate a deeper understanding and practical application of this molecule in targeted protein degradation research.
Core Concepts: PROTACs and the Role of the Linker
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively eliminate proteins of interest. A PROTAC molecule consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties. The linker is not merely a spacer but plays a crucial role in the efficacy of the PROTAC by influencing the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), as well as impacting the overall physicochemical properties of the molecule, such as solubility and cell permeability.
The this compound conjugate serves as a prefabricated building block incorporating both the E3 ligase-recruiting element (a thalidomide (B1683933) derivative that binds to Cereblon [CRBN], a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase) and a flexible PEG2 linker. The PEG (polyethylene glycol) component is known to enhance the aqueous solubility of PROTACs, a common challenge in their development.
Physicochemical Properties of this compound
Understanding the physicochemical properties of the linker-ligand conjugate is essential for predicting its behavior in biological systems and for the rational design of PROTACs.
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₄N₄O₆ | [1] |
| Molecular Weight | 404.42 g/mol | [1] |
| CAS Number | 2064175-30-8 | [1] |
| Appearance | Solid | |
| Solubility | Soluble in DMSO | |
| Storage Conditions | Store at -20°C for long-term storage |
Application in the Synthesis of a TEAD Degrader
The this compound linker has been utilized in the synthesis of "PROTAC TEAD degrader-1," a molecule designed to target the TEAD family of transcription factors for degradation. Dysregulation of the Hippo signaling pathway, where TEADs are key downstream effectors, is implicated in various cancers.
Synthesis of PROTAC TEAD Degrader-1
The synthesis involves the conjugation of the this compound linker with a TEAD-binding ligand. A general protocol for such a conjugation is outlined below. This protocol is based on the methods described in the synthesis of similar PROTACs and should be adapted and optimized for specific reagents and scales.
Experimental Protocol: Amide Coupling for PROTAC Synthesis
Materials:
-
This compound (with a terminal amine)
-
TEAD Ligand with a carboxylic acid functional group
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Reverse-phase HPLC for purification
-
LC-MS and NMR for characterization
Procedure:
-
To a solution of the TEAD ligand (1 equivalent) in anhydrous DMF, add HATU (1.2 equivalents) and DIPEA (3 equivalents).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add a solution of this compound (1 equivalent) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by reverse-phase preparative HPLC to obtain the final PROTAC.
-
Characterize the purified PROTAC by high-resolution mass spectrometry (HRMS) and NMR spectroscopy to confirm its identity and purity.
Mechanism of Action: TEAD Degradation via the Hippo Pathway
The resulting PROTAC, incorporating the this compound linker, facilitates the degradation of TEAD proteins. The following diagrams illustrate the logical workflow of this process and the involved signaling pathway.
References
A Technical Guide to Thalidomide-NH-PEG2-C2-CH2 for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease-causing proteins previously considered "undruggable." Proteolysis-targeting chimeras (PROTACs) are at the forefront of this innovation. These heterobifunctional molecules utilize the cell's own ubiquitin-proteasome system to selectively eliminate target proteins. A key component in the design of many effective PROTACs is the recruitment of an E3 ubiquitin ligase.
Thalidomide (B1683933) and its derivatives are potent ligands for the Cereblon (CRBN) E3 ubiquitin ligase.[1][2][3] This technical guide provides an in-depth overview of Thalidomide-NH-PEG2-C2-CH2 , a specific E3 ligase ligand and linker combination used in the synthesis of PROTACs. We will delve into its core mechanism of action, provide detailed experimental protocols for the evaluation of PROTACs utilizing this moiety, and present quantitative data from a relevant case study.
Core Concept: The PROTAC Mechanism with Thalidomide-Based Ligands
This compound serves as a foundational building block for the construction of CRBN-recruiting PROTACs. It comprises two essential components of a PROTAC molecule: the E3 ligase ligand and a portion of the linker.
-
Thalidomide Moiety : This part of the molecule functions as the "E3 ligase recruiter." It specifically and potently binds to the Cereblon (CRBN) protein, which is a substrate receptor of the CUL4-DDB1-RBX1 E3 ubiquitin ligase complex (CRL4-CRBN).[1][4]
-
PEG2-C2-CH2 Linker : This flexible polyethylene (B3416737) glycol (PEG) and alkyl chain connects the thalidomide moiety to a reactive handle, which is then used to attach a ligand for the protein of interest (POI). The length, composition, and flexibility of the linker are critical for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[4]
The overarching mechanism of a PROTAC synthesized using this core is a catalytic cycle that leads to the degradation of the target protein.
Signaling Pathway of PROTAC Action
The fundamental mechanism of action for a PROTAC utilizing the this compound core is the induced degradation of a target protein. This process can be visualized as a catalytic cycle.
Case Study: TEAD Degrader
A recent study detailed the design and synthesis of PROTACs targeting the Transcriptional Enhanced Associated Domain (TEAD) family of transcription factors, which are key components of the Hippo signaling pathway.[5][6][7] Dysregulation of this pathway is implicated in various cancers. One of the potent degraders, compound 27 , was synthesized using a thalidomide-based ligand and a linker consistent with the this compound core structure.[5] This compound demonstrated potent antiproliferative activity and induced dose-dependent degradation of TEAD proteins.[5]
Quantitative Data
The following table summarizes the biological activity of the TEAD degrader (compound 27).
| Parameter | Cell Line | Value | Description |
| Antiproliferative Activity (IC₅₀) | NCI-H226 (NF2-deficient) | Potent (exact value not publicly available) | Concentration of the PROTAC that results in 50% inhibition of cell proliferation. |
| TEAD Degradation | NCI-H226 | Dose-dependent | The compound effectively reduces the levels of TEAD proteins in a concentration-dependent manner. |
| Target Gene Downregulation | NCI-H226 | Significant | Decreased expression of key YAP target genes, CYR61 and CTGF, was observed.[5] |
| Selectivity | Flag-TEADs transfected 293T cells | More potent against TEAD2 | The degrader showed preferential degradation of TEAD2 over other TEAD family members.[5] |
Hippo Signaling Pathway
The degradation of TEAD proteins by a PROTAC like compound 27 directly impacts the Hippo signaling pathway. TEADs are the final transcriptional effectors of this pathway, and their degradation prevents the expression of genes that drive cell proliferation and survival.[8]
Experimental Protocols
The evaluation of a PROTAC's efficacy requires a series of well-defined experiments. Below are detailed protocols for key assays.
Western Blot for PROTAC-Induced Protein Degradation
This is a fundamental assay to quantify the reduction in the level of the target protein following PROTAC treatment.[2][9]
Materials:
-
Cell line expressing the target protein (e.g., NCI-H226 for TEAD)
-
PROTAC compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Cell culture medium and supplements
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels, electrophoresis, and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein (e.g., anti-TEAD)
-
Primary antibody for a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that ensures 70-80% confluency at the time of harvest.
-
Allow cells to adhere and grow overnight.
-
Treat cells with a range of PROTAC concentrations (e.g., 0, 1, 10, 100, 1000 nM) for a specified duration (e.g., 24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, aspirate the medium and wash the cells once with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to a final concentration of 1x and boil at 95°C for 5-10 minutes.
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody for the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate and capture the chemiluminescent signal with an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein signal to the loading control signal.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).
-
Ternary Complex Formation Assay (NanoBRET™)
This assay measures the formation of the POI-PROTAC-E3 ligase ternary complex in live cells, which is the crucial first step in the PROTAC mechanism.[10][11][12]
Materials:
-
HEK293 cells (or other suitable cell line)
-
Expression vector for the target protein fused to NanoLuc® luciferase (the energy donor)
-
Expression vector for CRBN fused to HaloTag® (the energy acceptor)
-
FuGENE® HD Transfection Reagent
-
Opti-MEM® I Reduced Serum Medium
-
White, 96-well assay plates
-
PROTAC compound
-
NanoBRET™ Nano-Glo® Substrate and HaloTag® 618 Ligand
-
Luminometer with donor and acceptor filters
Protocol:
-
Cell Transfection:
-
Co-transfect HEK293 cells with the NanoLuc®-POI and HaloTag®-CRBN expression vectors using FuGENE® HD. A 1:10 ratio of donor to acceptor plasmid is often a good starting point.
-
Plate the transfected cells in 96-well plates and incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of the PROTAC compound in cell culture medium.
-
Add the compounds to the cells and incubate for the desired time (e.g., 2 hours).
-
-
Reagent Addition:
-
Prepare the NanoBRET™ detection reagent containing both the Nano-Glo® Substrate and the HaloTag® 618 Ligand according to the manufacturer's protocol.
-
Add the detection reagent to each well.
-
-
Signal Measurement:
-
Measure the donor emission (e.g., 460 nm) and acceptor emission (e.g., >610 nm) simultaneously using a luminometer equipped with the appropriate filters.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
-
An increase in the NanoBRET™ ratio indicates the formation of the ternary complex.
-
Plot the NanoBRET™ ratio against the PROTAC concentration. The resulting bell-shaped curve is characteristic of the "hook effect" often seen with PROTACs.
-
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay determines the effect of target protein degradation on cell proliferation and viability.[1][13]
Materials:
-
Cancer cell line of interest (e.g., NCI-H226)
-
PROTAC compound
-
Vehicle control (DMSO)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Protocol:
-
Cell Seeding:
-
Seed cells at an appropriate density (e.g., 5,000 cells/well) in 90 µL of medium in an opaque-walled 96-well plate.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the PROTAC compound.
-
Add 10 µL of the diluted compounds to the wells. Include a vehicle control.
-
-
Incubation:
-
Incubate the plate for a prolonged period, typically 72 hours, at 37°C and 5% CO₂.
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the viability data against the PROTAC concentration to determine the IC₅₀ value.
-
Conclusion
This compound represents a valuable and versatile chemical tool for the development of CRBN-recruiting PROTACs. Its mechanism of action is centered on the formation of a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of a target protein. The case study of the TEAD degrader demonstrates the successful application of this core structure in creating a potent and effective PROTAC. The experimental protocols provided in this guide offer a robust framework for the evaluation and characterization of novel degraders synthesized using this and similar thalidomide-based linkers. As the field of targeted protein degradation continues to expand, the rational design and rigorous evaluation of PROTACs will be paramount to the development of new and impactful therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. bmglabtech.com [bmglabtech.com]
- 4. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
- 5. Design, Synthesis, and Bioevaluation of Transcriptional Enhanced Assocciated Domain (TEAD) PROTAC Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Collection - Design, Synthesis, and Bioevaluation of Transcriptional Enhanced Assocciated Domain (TEAD) PROTAC Degraders - ACS Medicinal Chemistry Letters - Figshare [acs.figshare.com]
- 7. researchgate.net [researchgate.net]
- 8. blog.cellsignal.com [blog.cellsignal.com]
- 9. benchchem.com [benchchem.com]
- 10. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [promega.com]
- 11. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
- 12. NanoBRET® VHL and CRBN Ternary Complex Starter Kits [promega.com]
- 13. benchchem.com [benchchem.com]
The Architect's Blueprint: A Technical Guide to Thalidomide-Based PROTAC Linkers
For the Researcher, Scientist, and Drug Development Professional: An In-depth Exploration of the Core of Targeted Protein Degradation
The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in drug discovery, moving beyond simple inhibition to the induced degradation of disease-causing proteins. At the heart of many of these powerful molecules lies a derivative of a compound with a complex history: thalidomide (B1683933). This technical guide delves into the discovery and development of thalidomide-based linkers, a critical component in the design of potent and selective PROTACs that recruit the E3 ubiquitin ligase Cereblon (CRBN).
From Tragedy to Targeted Therapy: The Redemption of Thalidomide
Thalidomide's journey from a notorious teratogen to a cornerstone of modern targeted protein degradation is a testament to scientific perseverance.[1][] Originally marketed as a sedative in the 1950s, its devastating side effects led to its withdrawal.[1] Decades later, its efficacy in treating multiple myeloma and leprosy spurred research into its mechanism of action.[1][] The pivotal discovery was the identification of Cereblon (CRBN) as a primary target of thalidomide and its analogs, such as lenalidomide (B1683929) and pomalidomide.[1][] These molecules act as "molecular glues," inducing a conformational change in CRBN that leads to the recruitment and degradation of specific "neo-substrates."[1][][3] This unique ability to hijack the CRBN E3 ligase complex for targeted ubiquitination laid the foundation for the development of thalidomide-based PROTACs.[1]
PROTACs are heterobifunctional molecules comprising three key components: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[1][4][5] By bringing the POI and the E3 ligase into proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for destruction by the proteasome.[1][6]
The Lynchpin of Degradation: The PROTAC Linker
The linker is far more than a simple tether; it is a critical determinant of a PROTAC's efficacy, selectivity, and physicochemical properties.[7][8][9] Its length, composition, and attachment points influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient degradation.[7][9][10]
Linker Composition and Properties:
-
Alkyl and Polyethylene Glycol (PEG) Chains: These are the most common flexible linkers due to their synthetic tractability.[8] Alkyl chains offer flexibility but can increase hydrophobicity, potentially impacting solubility.[8] PEG linkers, on the other hand, can enhance solubility and permeability.[7]
-
Rigid Linkers: These can offer more defined spatial arrangements, which may improve selectivity and potency.[7][8]
-
Clickable Linkers: The use of click chemistry, such as the copper-catalyzed azide-alkyne cycloaddition, allows for the modular and efficient synthesis of PROTAC libraries with diverse linkers.[8]
The physicochemical properties of the linker also play a crucial role in the overall druglikeness of the PROTAC. Due to their high molecular weight, PROTACs often fall outside of Lipinski's "Rule of Five," presenting challenges in terms of solubility and permeability.[4][5] Careful linker design is therefore essential to optimize these properties for potential oral bioavailability.[5][11][12][13]
Quantitative Analysis of Thalidomide-Based PROTAC Linkers
The following tables summarize key data from various studies, illustrating the impact of linker composition and length on the degradation of specific target proteins.
Table 1: Impact of Linker Length and Composition on BRD4 Degradation
| PROTAC Name | E3 Ligase Ligand | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| dBET1 | Pomalidomide | PEG | - | < 1 | > 90 | [1] |
| dBET6 | Pomalidomide | - | - | < 1 | > 90 | [1] |
Table 2: Impact of Linker on SHP2 Degradation
| PROTAC Name | E3 Ligase Ligand | Linker Type | DC50 (nM) | Dmax (%) | Reference |
| 11(ZB-S-29) | Thalidomide | - | 6.02 | - | [1][14] |
Table 3: Impact of Linker Length on Estrogen Receptor α (ERα) Degradation
| Linker Type | Linker Length (atoms) | Degradation Efficacy | Reference |
| PEG | 12 | Effective | [8] |
| PEG | 16 | More Potent | [8] |
Table 4: Comparison of Flexible vs. Rigid Linkers for Androgen Receptor (AR) Degradation
| Linker Type | Degradation of AR in 22Rv1 cells (at 3 µM) | Reference |
| Flexible (PEG) | Exhibited degradation | [8] |
| Rigid (Disubstituted Alkene) | Exhibited degradation | [8] |
Note: DC50 is the concentration of the PROTAC required to degrade 50% of the target protein. Dmax is the maximum percentage of protein degradation achieved. Data is compiled from different studies and experimental conditions may vary.
Visualizing the Process: Signaling Pathways and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate the key mechanisms and workflows in the development of thalidomide-based PROTACs.
References
- 1. benchchem.com [benchchem.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Focusing on PROTAC Permeability and Solubility Improving the Oral Availability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Research on PROTAC Druggability: Solubility and Permeability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Essential Role of Linkers in PROTACs [axispharm.com]
- 8. benchchem.com [benchchem.com]
- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Designing Soluble PROTACs: Strategies and Preliminary Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Discovery of thalidomide-based PROTAC small molecules as the highly efficient SHP2 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Thalidomide-NH-PEG2-C2-CH2: A Core Component in Targeted Protein Degradation
For researchers, scientists, and drug development professionals, this guide provides comprehensive technical information on Thalidomide-NH-PEG2-C2-CH2, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). This molecule serves as a crucial linker-E3 ligase ligand conjugate, enabling the targeted degradation of specific proteins of interest.
Core Compound Information
Chemical Name: this compound
Primary Application: A fundamental component in the synthesis of PROTACs, where the thalidomide (B1683933) moiety recruits the Cereblon (CRBN) E3 ubiquitin ligase. This particular derivative is noted for its use in the creation of PROTACs targeting the Transcriptional Enhanced Associate Domain (TEAD) family of proteins.[1]
CAS Number: 2064175-30-8
Supplier Information
For researchers looking to procure this compound, the following table summarizes key supplier details. It is recommended to contact the suppliers directly for the most current pricing, availability, and technical documentation.
| Supplier | Contact Information | Notes |
| MedChemExpress | Phone: 609-228-6898Email: --INVALID-LINK--Website: --INVALID-LINK-- | A prominent supplier of bioactive molecules for research purposes. |
| InvivoChem | Phone: 708-310-1919Email: --INVALID-LINK--Website: --INVALID-LINK-- | Specializes in providing a wide range of chemical and biological research reagents. |
The Role of this compound in PROTAC Technology
PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to eliminate specific target proteins.[2][3] They consist of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2][4]
Thalidomide and its analogs are well-established ligands for the Cereblon (CRBN) E3 ubiquitin ligase.[5][] In a PROTAC, the thalidomide moiety of this compound acts as the E3 ligase "handle," bringing the CRBN E3 ligase complex into close proximity with the target protein. This proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[2][4][5]
Signaling Pathway: PROTAC-Mediated Protein Degradation
The following diagram illustrates the general mechanism of action for a thalidomide-based PROTAC.
Signaling Pathway: The Hippo-TEAD Axis
This compound is instrumental in developing PROTACs to degrade TEAD proteins, which are key downstream effectors of the Hippo signaling pathway.[1][7][8] Dysregulation of the Hippo pathway is frequently observed in cancer, leading to the activation of TEADs and subsequent tumor growth.[8][9] Targeting TEADs for degradation presents a promising therapeutic strategy.
Experimental Protocols
The development and evaluation of a PROTAC require a series of well-defined experiments. The following protocols provide a general framework for researchers working with thalidomide-based PROTACs for TEAD degradation.
Experimental Workflow
A typical workflow for the discovery and validation of a TEAD-degrading PROTAC is outlined below.
Key Experimental Methodologies
1. Western Blot Analysis for Protein Degradation
-
Objective: To quantify the reduction in the target protein (TEAD) levels following PROTAC treatment.
-
Procedure:
-
Cell Culture and Treatment: Plate cells (e.g., a cancer cell line with an active Hippo pathway like NCI-H226) at an appropriate density and allow them to adhere.[1] Treat the cells with varying concentrations of the TEAD PROTAC and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).
-
Cell Lysis: Wash the cells with cold PBS and lyse them using a suitable buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading for all samples.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the TEAD protein. It is crucial to also probe for a loading control protein (e.g., GAPDH, β-actin) to normalize the data.
-
Detection and Analysis: Following incubation with a secondary antibody conjugated to an enzyme (e.g., HRP), add a chemiluminescent substrate and capture the signal. Quantify the band intensities to determine the percentage of TEAD protein degradation relative to the vehicle control.
-
2. Cell Viability Assay
-
Objective: To assess the effect of TEAD degradation on cell proliferation and viability.
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density.
-
Treatment: Treat the cells with a serial dilution of the TEAD PROTAC and a vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours).
-
Assay: Use a commercially available cell viability assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay) according to the manufacturer's instructions.
-
Measurement: Measure the signal (e.g., luminescence) using a plate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.[1]
-
3. Mechanism of Action Studies
-
Proteasome Inhibition: To confirm that protein degradation is mediated by the proteasome, co-treat cells with the TEAD PROTAC and a proteasome inhibitor (e.g., MG132). A rescue of TEAD protein levels in the presence of the proteasome inhibitor would support the proposed mechanism.[9]
-
CRBN Dependence: To verify the role of Cereblon, perform experiments in CRBN knockout or knockdown cells. The inability of the PROTAC to degrade TEAD in the absence of CRBN would confirm its dependence on this E3 ligase.[9][10]
-
Target Gene Expression: Analyze the expression of known TEAD target genes (e.g., CTGF, CYR61) using quantitative real-time PCR (qRT-PCR) to demonstrate the functional consequences of TEAD degradation.[1]
This technical guide provides a foundational understanding of this compound and its application in the rapidly evolving field of targeted protein degradation. By leveraging the information and protocols outlined herein, researchers can advance their efforts in developing novel therapeutics for diseases driven by the overexpression or aberrant activity of specific proteins.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biopharma.co.uk [biopharma.co.uk]
- 3. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 4. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 7. Targeting the Hippo pathway in cancers via ubiquitination dependent TEAD degradation [elifesciences.org]
- 8. Targeting the Hippo pathway in cancers via ubiquitination dependent TEAD degradation [elifesciences.org]
- 9. Selective Degradation of TEADs by a PROTAC Molecule Exhibited Robust Anticancer Efficacy In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Technical Guide to the Solubility and Stability of Thalidomide-Based PROTAC Linkers: The Case of Thalidomide-NH-PEG2-C2-CH2
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutics, moving from protein inhibition to targeted protein degradation. These heterobifunctional molecules recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent destruction by the proteasome. A critical component of any PROTAC is the linker that connects the target-binding warhead to the E3 ligase ligand. The linker's composition and length are pivotal, heavily influencing the molecule's physicochemical properties, including solubility and stability—two cornerstones of drug development. This technical guide focuses on the solubility and stability aspects of PROTACs that utilize a thalidomide-based Cereblon (CRBN) E3 ligase ligand connected to a common linker motif, exemplified by the structure "Thalidomide-NH-PEG2-C2-CH2". While specific data for this exact conjugate is proprietary or not publicly available, this document provides a comprehensive framework for its characterization, including detailed experimental protocols and representative data based on established principles for this class of molecules.
Introduction: The Challenge of PROTAC Physicochemical Properties
PROTACs, by their very nature, are large, complex molecules, often with molecular weights exceeding 700 Da.[1] This places them in the "beyond Rule of Five" (bRo5) chemical space, predisposing them to significant development challenges, most notably poor aqueous solubility and limited stability.[1][2] These hurdles can impede every stage of drug discovery, from initial high-throughput screening to in vivo efficacy studies.[3][4]
Poor solubility can lead to:
-
Precipitation in assays , causing underestimation of potency (DC50, IC50).[1]
-
Inaccurate quantification and irreproducible results.[1]
-
Low oral bioavailability , hindering the development of orally administered drugs.[1][5][6]
Instability, whether chemical or metabolic, can result in:
-
A short shelf-life of the drug substance.
-
Rapid clearance in vivo , reducing therapeutic efficacy.[7]
-
Formation of metabolites that may have off-target effects or compete with the parent compound.[7]
Therefore, a thorough understanding and early characterization of the solubility and stability of a PROTAC candidate are paramount for a successful development campaign.
Molecular Profile: this compound
The specific molecule, "this compound," is an E3 ligase ligand-linker conjugate.[8] Its structure can be deconstructed to understand its likely properties:
-
Thalidomide (B1683933) Moiety: Serves as the Cereblon (CRBN) E3 ligase ligand.[9][10] While thalidomide itself has poor water solubility, its derivatives are frequently used in PROTAC design due to their favorable drug-like properties compared to other E3 ligase ligands.[11]
-
Linker (-NH-PEG2-C2-CH2-): This portion is critical for solubility and stability.
-
PEG2 (two-unit polyethylene (B3416737) glycol): PEG chains are widely incorporated into PROTAC linkers to improve hydrophilicity and aqueous solubility.[12][13][] The ether oxygens can act as hydrogen bond acceptors, enhancing interaction with water.
-
C2-CH2 (propyl chain): Alkyl chains are also common linker components.[13][15] They provide structural flexibility but are hydrophobic, which can negatively impact solubility.[13]
-
-NH- (Amine): The amine group can be protonated at physiological pH, potentially improving solubility, but can also be a site for metabolic activity.
-
The overall solubility and stability of the molecule will be a balance between the hydrophilic PEG component and the lipophilic thalidomide and alkyl chain components.
Solubility Assessment: Protocols and Data
A comprehensive solubility assessment is crucial. It typically involves determining both kinetic and thermodynamic solubility in various aqueous media.
Kinetic Solubility Assay Protocol
Kinetic solubility measures the concentration of a compound that remains in solution after rapid dilution from a DMSO stock.[1] It is a high-throughput method that mimics conditions in many biological screening assays.[1]
Principle: A concentrated DMSO stock of the compound is diluted into an aqueous buffer. Any precipitation causes the solution to become turbid, which can be measured by nephelometry or UV-Vis spectrophotometry.
Detailed Protocol:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the PROTAC in 100% anhydrous DMSO. Ensure complete dissolution, using gentle warming (37°C) or sonication if necessary.[1][16]
-
Serial Dilution: In a 96-well plate (DMSO plate), perform a serial dilution of the stock solution to create a range of concentrations (e.g., 10 mM down to 1 µM).
-
Assay Plate Preparation: Add the desired aqueous buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4) to a clear, 96-well assay plate.
-
Compound Addition: Transfer a small volume (e.g., 2 µL) from the DMSO plate to the assay plate. The final DMSO concentration should be kept low (≤1%) to minimize its solubilizing effect.[1]
-
Incubation: Shake the assay plate for 1.5 to 2 hours at a controlled temperature (e.g., 25°C).[1]
-
Measurement: Read the absorbance or turbidity of each well using a plate reader-based nephelometer or a spectrophotometer at a wavelength sensitive to light scatter (e.g., 620 nm).
-
Data Analysis: The kinetic solubility limit is defined as the highest concentration at which the turbidity is not significantly different from the buffer-only control.
Thermodynamic (Shake-Flask) Solubility Protocol
Thermodynamic solubility is the true equilibrium solubility of a compound. It is a lower-throughput but more accurate measure.
Principle: An excess amount of the solid compound is equilibrated with a solvent over an extended period. The concentration of the dissolved compound in the supernatant is then measured, typically by HPLC-UV or LC-MS.
Detailed Protocol:
-
Sample Preparation: Add an excess amount of the solid PROTAC compound to a vial containing a known volume of the test buffer (e.g., PBS pH 7.4, Fasted-State Simulated Intestinal Fluid (FaSSIF), Fed-State Simulated Intestinal Fluid (FeSSIF)).
-
Equilibration: Seal the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 20 minutes to pellet the undissolved solid.
-
Supernatant Collection: Carefully collect an aliquot of the clear supernatant.
-
Quantification: Dilute the supernatant with a suitable solvent (e.g., acetonitrile (B52724)/water) and analyze the concentration of the PROTAC using a validated HPLC-UV or LC-MS/MS method against a standard curve.
Representative Solubility Data
The following table presents hypothetical but realistic solubility data for a thalidomide-PEG-alkyl based PROTAC.
| Assay Type | Buffer | pH | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |
| Kinetic | PBS | 7.4 | 25 | 45 | ~75 |
| Thermodynamic | PBS | 7.4 | 25 | 18 | ~30 |
| Thermodynamic | FaSSIF | 6.5 | 37 | 60 | ~100 |
| Thermodynamic | FeSSIF | 5.0 | 37 | 95 | ~158 |
Note: Molar concentrations are estimated based on a hypothetical molecular weight of ~600 g/mol . The higher solubility in biorelevant media like FaSSIF and FeSSIF, which contain bile salts and lipids, is a common and favorable characteristic for orally administered drugs.[1]
Diagram: Solubility Assessment Workflow
Caption: A comparative workflow for determining the kinetic and thermodynamic solubility of a PROTAC.
Stability Assessment: Protocols and Data
Evaluating a molecule's stability in relevant biological matrices and across a range of pH values is essential to predict its in vivo fate and shelf-life.
pH (Aqueous Buffer) Stability Protocol
Principle: The PROTAC is incubated in buffers of varying pH over time. The amount of remaining parent compound is quantified by LC-MS/MS to determine its degradation rate.
Detailed Protocol:
-
Buffer Preparation: Prepare a set of buffers covering a physiologically relevant pH range (e.g., pH 2.0, 4.5, 7.4, 9.0).
-
Incubation Solution: Spike the PROTAC (from a concentrated stock) into each buffer to a final concentration of 1-5 µM.
-
Time Points: Incubate the solutions at a controlled temperature (e.g., 37°C). At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot.
-
Quenching: Immediately stop the degradation by adding the aliquot to a tube containing a 3-fold volume of cold acetonitrile with an internal standard.
-
Sample Preparation: Vortex and centrifuge the samples to precipitate any buffer salts.
-
LC-MS/MS Analysis: Transfer the supernatant to an analysis plate and quantify the remaining parent PROTAC concentration.
-
Data Analysis: Plot the natural logarithm of the percentage of remaining PROTAC versus time. The slope of this line is used to calculate the degradation rate constant (k) and the half-life (t½ = 0.693/k).
Plasma Stability Protocol
Principle: This assay assesses the susceptibility of the PROTAC to degradation by plasma enzymes (e.g., proteases, esterases).
Detailed Protocol:
-
Plasma Preparation: Thaw frozen plasma (e.g., human, rat, mouse) at 37°C.
-
Incubation: Pre-warm the plasma to 37°C. Add the PROTAC (from a DMSO stock, final DMSO <0.5%) to the plasma to a final concentration of 1-5 µM.
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot.
-
Quenching: Immediately add the plasma aliquot to a tube containing a 3-fold volume of cold acetonitrile with an internal standard to stop enzymatic reactions and precipitate proteins.
-
Sample Preparation: Vortex vigorously and centrifuge at high speed to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Transfer the supernatant and analyze for the remaining parent PROTAC.
-
Data Analysis: Calculate the half-life (t½) as described for the pH stability assay.
Representative Stability Data
The following table presents hypothetical stability data for a thalidomide-based PROTAC.
| Assay Type | Matrix | pH | Temperature (°C) | Half-Life (t½) | Stability Classification |
| Chemical Stability | Aqueous Buffer | 2.0 | 37 | > 24 hours | Stable |
| Chemical Stability | Aqueous Buffer | 7.4 | 37 | > 24 hours | Stable |
| Metabolic Stability | Human Plasma | ~7.4 | 37 | 185 min | Moderately Stable |
| Metabolic Stability | Rat Plasma | ~7.4 | 37 | 95 min | Moderately Stable |
Note: Thalidomide and its derivatives can be susceptible to hydrolysis, particularly at the glutarimide (B196013) and phthalimide (B116566) rings, which can be influenced by linker attachment points.[17] Plasma stability can vary between species.
Diagram: Stability Assessment Workflow
Caption: A unified workflow for assessing the chemical (pH) and metabolic (plasma) stability of a PROTAC.
Signaling Pathway: General Mechanism of Action
Thalidomide-based PROTACs function by hijacking the Cereblon (CRBN) E3 ubiquitin ligase complex.[9][10] The PROTAC acts as a molecular glue, inducing proximity between the target protein and CRBN. This leads to the target's polyubiquitination and subsequent degradation by the 26S proteasome.[11]
Diagram: PROTAC Mechanism of Action
References
- 1. benchchem.com [benchchem.com]
- 2. pharmacytimes.com [pharmacytimes.com]
- 3. Overcoming Key Challenges in PROTAC Drug Development | WuXi STA [sta.wuxiapptec.com]
- 4. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 5. oxfordglobal.com [oxfordglobal.com]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound | E3 Ligase Ligand-Linker Conjugates | 2064175-30-8 | Invivochem [invivochem.com]
- 9. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. chempep.com [chempep.com]
- 13. precisepeg.com [precisepeg.com]
- 15. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Design of PROTACs with Thalidomide Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC Technology and the Role of Thalidomide (B1683933)
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to eliminate specific unwanted proteins from cells.[1] Unlike traditional inhibitors that only block a protein's function, PROTACs lead to the physical removal of the target protein.[1] These heterobifunctional molecules consist of two distinct ligands connected by a linker: one binds to a protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1] This proximity induces the ubiquitination of the target protein, marking it for degradation by the cell's natural disposal system, the 26S proteasome.[1]
Thalidomide and its analogs, such as pomalidomide (B1683931) and lenalidomide, are well-characterized ligands for the Cereblon (CRBN) E3 ubiquitin ligase.[2][3] CRBN is a substrate receptor of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex and is frequently recruited in PROTAC design.[3] The thalidomide moiety acts as an E3 ligase ligand, specifically binding to Cereblon (CRBN).[4] The choice of the E3 ligase ligand is crucial for the efficacy of the PROTAC.[3] Pomalidomide has emerged as a preferred CRBN ligand over thalidomide in many PROTAC applications due to its generally stronger binding affinity for CRBN, which can lead to more efficient ternary complex formation and subsequent protein degradation.[3]
The linker is a critical component of any PROTAC, connecting the target-binding warhead to the E3 ligase-recruiting ligand.[2] The nature of this linker profoundly influences the efficacy, selectivity, and pharmacokinetic properties of the resulting degrader.[2] An optimally designed linker will facilitate the formation of a stable and catalytically competent ternary complex (Target Protein-PROTAC-E3 Ligase).[2]
PROTAC Mechanism of Action: A Signaling Pathway
The mechanism of action for a PROTAC utilizing a thalidomide-based ligand follows a catalytic cycle. The PROTAC molecule facilitates the formation of a ternary complex between the target protein and the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.[2]
Design and Synthesis of Thalidomide-Based PROTAC Linkers
The synthesis of a thalidomide-based PROTAC linker is a multi-step process that begins with the synthesis of the core thalidomide molecule.[4] Subsequently, a linker is introduced, typically involving the functionalization of the phthalimide (B116566) ring of thalidomide, followed by the attachment of a side chain terminating in a reactive group for conjugation to a ligand that binds to a target protein of interest.[4]
A common starting point for many PROTACs is 4-aminothalidomide.[4] The amino group of 4-aminothalidomide can be coupled with a linker precursor containing a carboxylic acid using a peptide coupling reagent.[4] Another approach involves a preloaded resin consisting of a thalidomide moiety and an ethylene-oxy linker, which allows for the simple and fast formation of PROTACs through solid-phase synthesis.[5]
The choice of linker is critical and can significantly impact the PROTAC's properties. Common linker types include:
-
Polyethylene Glycol (PEG) Linkers: These are hydrophilic and flexible, which can enhance the solubility and cell permeability of the PROTAC molecule.[2]
-
Alkyl Chains: These provide a more rigid connection between the thalidomide moiety and the target protein ligand.[6]
The attachment point of the linker on the thalidomide scaffold also significantly impacts a PROTAC's physicochemical properties and degradation efficiency.[7] The most explored positions are the C4, C5, and the glutarimide (B196013) nitrogen.[7]
Quantitative Data on Thalidomide-Based PROTACs
The efficacy of a PROTAC is often evaluated by measuring the extent of target protein degradation.[1] Key parameters determined from these experiments include the DC50 (the concentration of PROTAC that results in 50% degradation of the target protein) and the Dmax (the maximum percentage of protein degradation achieved).[1]
Table 1: Comparative Degradation Potency of BET-Targeting PROTACs
| PROTAC | E3 Ligase Ligand | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
|---|---|---|---|---|---|---|
| ARV-825 | Pomalidomide (CRBN) | BRD4 | Jurkat | < 1 | > 95 | [8] |
| VHL-based PROTAC | VHL Ligand | BRD4 | VCaP | 1.0 | Not specified | [8] |
Note: Data is compiled from different studies and experimental conditions may vary.
Table 2: Binding Affinity of Thalidomide to CRBN
| Compound | Binding Affinity (Kd) to CRBN | Method |
|---|---|---|
| Thalidomide | ~250 nM | Not Specified[9] |
Note: The binding affinity can vary depending on the experimental conditions and the specific thalidomide analog.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of PROTACs. Below are protocols for key experiments.
Quantitative Western Blotting for Protein Degradation
This method is used to quantify the levels of a specific target protein following treatment with a PROTAC.[8]
Materials:
-
Cell line expressing the POI
-
PROTAC stock solution in DMSO
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate[1]
Procedure:
-
Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with a dose-response of the PROTAC and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).[8]
-
Cell Lysis: Aspirate the media and wash the cells once with ice-cold PBS. Add lysis buffer to the cells and incubate on ice. Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.[1][8]
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay such as the BCA assay.[1]
-
Sample Preparation: Normalize the protein concentration for all samples and add Laemmli sample buffer. Heat the samples.
-
SDS-PAGE and Western Blotting: Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis. Transfer the proteins to a PVDF or nitrocellulose membrane.[1]
-
Immunoblotting: Block the membrane with blocking buffer. Incubate the membrane with the primary antibody against the target protein and the loading control. Wash the membrane and then incubate with the HRP-conjugated secondary antibody.[1]
-
Detection and Analysis: Add the chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein level to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.[1]
-
Data Analysis: Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.[8]
Ternary Complex Formation Assays (AlphaLISA)
This assay is used to quantify the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.[7]
Materials:
-
Recombinant, tagged target protein (e.g., GST-tagged)
-
Recombinant, tagged E3 ligase (e.g., His-tagged CRBN/DDB1)
-
PROTAC compound
-
AlphaLISA acceptor beads (e.g., anti-His)
-
AlphaLISA donor beads (e.g., anti-GST)
-
Assay buffer
-
Microplate reader capable of AlphaLISA detection
Procedure:
-
Incubate the recombinant, tagged target protein and E3 ligase with varying concentrations of the PROTAC in an appropriate assay buffer.[7]
-
Add AlphaLISA acceptor beads and donor beads.[7]
-
Incubate in the dark to allow for bead association.
-
Read the plate on an AlphaLISA-compatible microplate reader.
-
Data Analysis: A high signal indicates the formation of the ternary complex, bringing the donor and acceptor beads into close proximity.
Cell Viability Assays (e.g., CellTiter-Glo®)
These assays are used to assess the cytotoxic effects of the PROTAC on cells.[10]
Materials:
-
Cancer cell lines
-
PROTAC compound
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Opaque-walled multi-well plates
-
Luminometer
Procedure:
-
Seed cells into opaque-walled multi-well plates and allow them to attach overnight.[11]
-
Treat the cells with a range of concentrations of the PROTAC.
-
Incubate for a specified period (e.g., 72 hours).
-
Equilibrate the plate to room temperature.
-
Add the CellTiter-Glo® reagent to each well.
-
Mix and incubate to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of ATP present, which is an indicator of the number of viable cells. Calculate the IC50 value, the concentration of the PROTAC that inhibits cell growth by 50%.
Conclusion
The design of effective PROTACs utilizing thalidomide-based linkers is a multifaceted process that requires careful consideration of the E3 ligase ligand, the linker composition and attachment point, and the target-binding warhead. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of these novel therapeutic agents. By leveraging a deep understanding of the underlying biology and chemistry, researchers can continue to advance the field of targeted protein degradation and develop new treatments for a wide range of diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Solid-phase synthesis for thalidomide-based proteolysis-targeting chimeras (PROTAC) - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. biorxiv.org [biorxiv.org]
Basic principles of E3 ligase recruitment using Thalidomide derivatives
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the fundamental principles of E3 ligase recruitment using thalidomide (B1683933) and its derivatives. This class of molecules, initially known for its tragic teratogenic effects, has been repurposed into a powerful therapeutic modality for targeted protein degradation. By acting as "molecular glues," these compounds redirect the activity of the Cereblon (CRBN) E3 ubiquitin ligase to induce the degradation of specific target proteins, offering a novel approach to treating a range of diseases, particularly in oncology.
Core Principles of Cereblon-Mediated Protein Degradation
The ubiquitin-proteasome system (UPS) is the primary mechanism for protein degradation in eukaryotic cells, maintaining cellular homeostasis by eliminating misfolded or no-longer-needed proteins.[1][2] This process involves a three-enzyme cascade (E1, E2, and E3) that attaches a polyubiquitin (B1169507) chain to a target protein, marking it for destruction by the 26S proteasome.[3][4] The E3 ubiquitin ligases are crucial for substrate recognition and are thus key determinants of degradation specificity.[4]
Thalidomide and its derivatives, such as lenalidomide (B1683929) and pomalidomide, function by hijacking the CRL4^CRBN^ E3 ubiquitin ligase complex.[5][6] CRBN is the substrate receptor of this complex.[5][7] When a thalidomide derivative binds to CRBN, it alters the surface of the ligase, creating a novel interface that can recognize and bind to proteins that are not endogenous substrates of CRBN.[8] These newly recognized proteins are termed "neosubstrates."[5][9] This induced proximity between the neosubstrate and the E3 ligase complex leads to the polyubiquitination of the neosubstrate and its subsequent degradation by the proteasome.[9] This "molecular glue" mechanism is the basis for the therapeutic effects of immunomodulatory imide drugs (IMiDs) and has been harnessed in the development of Proteolysis Targeting Chimeras (PROTACs).[5][9]
PROTACs are heterobifunctional molecules that consist of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ligase (such as a thalidomide derivative), and a linker that connects the two.[10] By bringing the POI into close proximity with the E3 ligase, PROTACs induce the ubiquitination and degradation of the POI.[10]
Signaling Pathways and Experimental Workflows
To understand and validate the recruitment of E3 ligases by thalidomide derivatives, a series of experiments are typically performed. The following diagrams illustrate the key biological pathway and a general experimental workflow.
Caption: CRBN-Mediated Protein Degradation Pathway.
Caption: General Experimental Workflow for PROTAC Evaluation.
Quantitative Data Summary
The following tables summarize key quantitative data for the interaction of thalidomide derivatives with CRBN and their efficacy in degrading specific neosubstrates.
Table 1: Binding Affinities of Thalidomide Derivatives to CRBN
| Compound | Binding Affinity (Kd) to CRBN-DDB1 | Reference(s) |
| Thalidomide | ~250 nM | [11] |
| Lenalidomide | ~178 nM | [11] |
| Pomalidomide | ~157 nM | [11] |
| CC-885 | Not explicitly stated, but potent binder | [12] |
Table 2: Degradation Efficacy of Thalidomide Derivatives against Neosubstrates
| Compound | Target Protein | Cell Line | DC50 | Dmax | Reference(s) |
| EM12 | IKZF1 | Not specified | 1.7 µM | 69 ± 6% | [13] |
| 4-OH-EM12 | IKZF1 | Not specified | 28 nM | 82 ± 1% | [13] |
| Pomalidomide | IKZF1 | MM1.S | Potent | >90% | [12] |
| Lenalidomide | IKZF1 | MM1.S | Potent | >90% | [12] |
| CC-885 | GSPT1 | Not specified | Potent | >90% | [12] |
| Avadomide | IKZF1 | MM1.S | Potent | >90% | [12] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of thalidomide-based degraders.
CRBN Binding Assay (Fluorescence Polarization)
This protocol describes a competitive binding assay to determine the affinity of a test compound for CRBN.
Materials:
-
Purified recombinant human CRBN/DDB1 complex
-
Fluorescently labeled thalidomide tracer (e.g., Cy5-thalidomide)
-
Assay buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 1 mM TCEP, 0.01% Tween-20)
-
Test compounds (serial dilutions in DMSO)
-
384-well, low-volume, black microplates
-
Fluorescence polarization plate reader
Procedure:
-
Prepare a solution of CRBN/DDB1 complex and the fluorescent tracer in assay buffer at 2x the final concentration.
-
Add 10 µL of the CRBN/tracer solution to each well of the 384-well plate.
-
Add 100 nL of the serially diluted test compound or DMSO (vehicle control) to the wells.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Measure the fluorescence polarization on a compatible plate reader.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic curve. The Ki can then be calculated using the Cheng-Prusoff equation.
Ternary Complex Formation Assay (AlphaLISA)
This protocol outlines the detection of a PROTAC-induced ternary complex between a target protein and CRBN.
Materials:
-
Tagged, purified recombinant target protein (e.g., GST-tagged)
-
Tagged, purified recombinant CRBN/DDB1 complex (e.g., His-tagged)
-
PROTAC of interest
-
AlphaLISA anti-tag acceptor beads (e.g., anti-GST)
-
AlphaLISA anti-tag donor beads (e.g., anti-His)
-
AlphaLISA assay buffer
-
384-well, white microplates
-
AlphaLISA-compatible plate reader
Procedure:
-
Prepare a solution containing the target protein, CRBN/DDB1 complex, and the PROTAC at various concentrations in assay buffer.
-
Incubate the mixture at room temperature for 60 minutes to allow for ternary complex formation.
-
Add the AlphaLISA acceptor beads and incubate for 60 minutes at room temperature in the dark.
-
Add the AlphaLISA donor beads and incubate for another 60 minutes at room temperature in the dark.
-
Read the plate on an AlphaLISA-compatible plate reader. An increase in signal indicates the formation of the ternary complex.
Cellular Protein Degradation Assay (Western Blot)
This protocol describes the quantification of target protein degradation in cells treated with a thalidomide-based degrader.
Materials:
-
Cell line of interest
-
Thalidomide-based degrader (PROTAC or molecular glue)
-
Cell culture medium and reagents
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with a range of concentrations of the degrader and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 4, 8, 16, or 24 hours).
-
Harvest the cells, wash with ice-cold PBS, and lyse them in lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and probe with the primary antibody against the target protein, followed by the HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the loading control antibody.
-
Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle control.
High-Throughput Cellular Degradation Assay (HiBiT)
This protocol describes a sensitive, quantitative method for measuring protein degradation in live cells.
Materials:
-
CRISPR/Cas9-edited cell line with the HiBiT tag knocked into the endogenous locus of the target protein.
-
LgBiT protein and Nano-Glo® HiBiT Lytic Detection System (Promega)
-
Thalidomide-based degrader
-
White, opaque 96- or 384-well plates
-
Luminometer
Procedure:
-
Plate the HiBiT-tagged cells in a multi-well plate and allow them to adhere.
-
Treat the cells with a serial dilution of the degrader.
-
Incubate for the desired time period.
-
Add the Nano-Glo® HiBiT Lytic Reagent (which contains the LgBiT protein and substrate) to the wells.
-
Incubate for 10 minutes at room temperature to allow for cell lysis and signal development.
-
Measure the luminescence using a plate reader. A decrease in luminescence corresponds to the degradation of the HiBiT-tagged target protein.
-
Calculate DC50 and Dmax values from the dose-response curve.
Conclusion
The recruitment of the CRBN E3 ligase using thalidomide and its derivatives represents a paradigm shift in drug discovery, enabling the targeted degradation of previously "undruggable" proteins. This technical guide provides a foundational understanding of the principles, key data, and experimental methodologies essential for researchers in this burgeoning field. A thorough characterization of the binding affinities, ternary complex formation, and cellular degradation efficacy is crucial for the successful development of novel and selective protein-degrading therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds using HiBiT CRISPR Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Methods to Detect AUTOphagy-Targeting Chimera (AUTOTAC)-mediated Targeted Protein Degradation in Tauopathies [bio-protocol.org]
- 8. resources.revvity.com [resources.revvity.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Patterns of substrate affinity, competition, and degradation kinetics underlie biological activity of thalidomide analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structural rationalization of GSPT1 and IKZF1 degradation by thalidomide molecular glue derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for PROTAC Synthesis using Thalidomide-NH-PEG2-C2-Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural ubiquitin-proteasome system to selectively degrade target proteins.[1] These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[1] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI and its subsequent degradation by the proteasome.[1]
Thalidomide and its analogs are well-established ligands for the Cereblon (CRBN) E3 ligase, making them valuable components in PROTAC design.[2] The linker connecting the CRBN ligand to the POI-binding moiety is a critical determinant of PROTAC efficacy, influencing the stability and geometry of the ternary complex.[3] Polyethylene glycol (PEG) linkers are frequently employed to enhance solubility and provide conformational flexibility.[4]
This document provides detailed application notes and protocols for the synthesis and evaluation of PROTACs utilizing a thalidomide-based E3 ligase ligand conjugated to a PEGylated linker, specifically "Thalidomide-NH-PEG2-C2-NH2". This linker conjugate incorporates a thalidomide-based Cereblon ligand and a 2-unit PEG linker, serving as a versatile building block for the assembly of PROTACs.[5][6][7] For the purpose of these notes, we will focus on the synthesis of a hypothetical PROTAC targeting Bromodomain-containing protein 4 (BRD4), a key epigenetic reader and transcriptional coactivator implicated in various cancers.[8]
Mechanism of Action
The fundamental mechanism of a thalidomide-based PROTAC is the induced proximity of the target protein to the CRBN E3 ligase. This process can be visualized as a catalytic cycle where the PROTAC acts as a molecular matchmaker.
Synthesis of a BRD4-Targeting PROTAC
The synthesis of a PROTAC using the "Thalidomide-NH-PEG2-C2-NH2" linker generally involves the coupling of a "warhead" (a ligand for the target protein) to the terminal amine of the linker. In this example, we will use a carboxylic acid-functionalized derivative of JQ1, a known BRD4 inhibitor, as the warhead.
Synthetic Workflow
The overall synthetic strategy is a convergent approach where the thalidomide-linker conjugate and the warhead are synthesized or procured separately and then coupled in the final step.
Experimental Protocol: Amide Coupling
This protocol describes the coupling of a carboxylic acid-functionalized warhead to the "Thalidomide-NH-PEG2-C2-NH2" linker.
Materials:
-
JQ1-carboxylic acid (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
Nitrogen atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve JQ1-carboxylic acid in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
In a separate flask, dissolve Thalidomide-NH-PEG2-C2-NH2 hydrochloride in anhydrous DMF and add DIPEA to neutralize the salt.
-
Add the thalidomide-linker solution to the activated JQ1-carboxylic acid mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC to yield the final PROTAC.
Quantitative Data (Illustrative)
The following table provides illustrative quantitative data for the synthesis of a hypothetical BRD4-targeting PROTAC. Actual results may vary depending on the specific warhead and reaction conditions.
| Step | Starting Material | Reagents/Solvents | Product Yield (%) | Product Purity (%) |
| Amide Coupling | Thalidomide-NH-PEG2-C2-NH2 (100 mg) | JQ1-COOH, HATU, DIPEA, DMF | 60-80 | >95 (by HPLC) |
| Purification | Crude PROTAC | Acetonitrile, Water, TFA | 85-95 (recovery) | >98 (by HPLC) |
Biological Evaluation of the PROTAC
After synthesis and purification, the biological activity of the PROTAC must be evaluated. A key experiment is to determine its ability to induce the degradation of the target protein in a cellular context.
Experimental Protocol: Western Blotting for BRD4 Degradation
This protocol is a standard method to quantify the amount of BRD4 protein in cells following PROTAC treatment.[4]
Materials:
-
Human cancer cell line expressing BRD4 (e.g., 22Rv1, VCaP)[11]
-
The synthesized BRD4 PROTAC
-
DMSO (vehicle control)
-
Cell culture medium and supplements
-
6-well plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, transfer apparatus, and membranes
-
Primary antibodies: anti-BRD4, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary anti-BRD4 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the ECL substrate.
-
Visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with an anti-GAPDH antibody as a loading control.
-
-
Data Analysis: Quantify the band intensities for BRD4 and the loading control. Normalize the BRD4 signal to the loading control for each sample.
Quantitative Degradation Analysis
The results from the Western blot can be used to determine key degradation parameters:
-
DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.
-
Dmax: The maximum percentage of target protein degradation achieved. A higher Dmax value indicates greater efficacy.
Illustrative Degradation Data:
| PROTAC Concentration (nM) | % BRD4 Remaining (normalized to vehicle) |
| 0 (Vehicle) | 100 |
| 1 | 85 |
| 10 | 55 |
| 100 | 15 |
| 1000 | 10 |
| 10000 | 12 (Hook effect) |
From this illustrative data, the DC50 would be approximately 15 nM, and the Dmax would be around 90% degradation.
BRD4 Signaling Pathway
BRD4 is a critical transcriptional coactivator that plays a central role in the expression of various oncogenes, including c-MYC.[1][12] It binds to acetylated histones at enhancers and promoters, recruiting the positive transcription elongation factor b (P-TEFb) to stimulate transcriptional elongation by RNA Polymerase II.[1][12] By degrading BRD4, a PROTAC can effectively shut down these oncogenic signaling pathways.
Conclusion
The "Thalidomide-NH-PEG2-C2-NH2" linker conjugate is a valuable tool for the synthesis of potent and effective CRBN-recruiting PROTACs. By following the protocols outlined in these application notes, researchers can successfully synthesize, characterize, and evaluate novel PROTACs for the targeted degradation of proteins of interest. The modular nature of PROTAC synthesis allows for the rapid generation of a library of degraders by coupling various warheads to this versatile thalidomide-linker building block, facilitating the development of new therapeutics for a wide range of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. IκB kinase‐α coordinates BRD4 and JAK/STAT signaling to subvert DNA damage‐based anticancer therapy | The EMBO Journal [link.springer.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. xcessbio.com [xcessbio.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Protein Conjugation to Thalidomide-NH-PEG2-C2-CH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a groundbreaking therapeutic modality designed to eliminate disease-causing proteins by co-opting the cell's natural protein degradation machinery.[1][2] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[1] Thalidomide (B1683933) and its derivatives are widely used as E3 ligase ligands that bind to Cereblon (CRBN), a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex.[1][3][4][5] By inducing the proximity of the POI and CRBN, a thalidomide-based PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[2][6]
This document provides a detailed protocol for the conjugation of a protein of interest to Thalidomide-NH-PEG2-C2-CH2, a linker designed for the synthesis of thalidomide-based PROTACs. The protocol outlines the chemical reaction, purification, and characterization of the resulting protein-PROTAC conjugate.
Principle of the Reaction
The conjugation of a protein of interest to this compound is typically achieved through a nucleophilic substitution reaction. This protocol assumes that the terminal methylene (B1212753) group (-CH2) of the linker is activated with a suitable leaving group (e.g., a tosylate or a halide), making it susceptible to nucleophilic attack by a primary amine on the protein of interest. This reaction forms a stable amine linkage, covalently connecting the protein to the thalidomide-PEG linker.[1] The reaction is generally performed in an anhydrous aprotic solvent in the presence of a non-nucleophilic base to neutralize the acid byproduct.[1]
Data Presentation
Table 1: Key Quantitative Parameters for Conjugation Reaction
| Parameter | Recommended Value/Range | Notes |
| Molar Ratio (Linker:Protein) | 1.0 - 1.2 equivalents of linker | A slight excess of the linker can help drive the reaction to completion.[1] |
| Solvent | Anhydrous DMF or DMSO | Ensures solubility of reactants and prevents unwanted side reactions with water.[1] |
| Base | DIPEA or TEA (2.0 - 3.0 equivalents) | A non-nucleophilic base is used to neutralize the acidic byproduct of the reaction.[1] |
| Temperature | 25 - 50 °C | The reaction can be performed at room temperature, but gentle heating can increase the reaction rate.[1] |
| Reaction Time | 12 - 24 hours | Reaction progress should be monitored by LC-MS to determine the optimal time.[1] |
| Purification Method | Reverse-phase HPLC | A C18 column is typically used for the purification of the conjugate.[1] |
| Characterization | LC-MS and NMR | To confirm the molecular weight and structure of the final conjugate.[1] |
Experimental Protocols
Protocol 1: Conjugation of Protein of Interest to this compound
Materials and Reagents:
-
Protein of Interest (with an accessible primary amine)
-
This compound (with an activated terminal -CH2 group)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Reaction vial
-
Magnetic stirrer
Procedure:
-
Preparation of Reactants:
-
Prepare a stock solution of your protein of interest in anhydrous DMF or DMSO.
-
Prepare a stock solution of this compound in anhydrous DMF or DMSO.
-
-
Reaction Setup:
-
Reaction Conditions:
Protocol 2: Purification of the Protein-Thalidomide Conjugate
Materials and Reagents:
-
Crude reaction mixture
-
High-Performance Liquid Chromatography (HPLC) system
-
C18 reverse-phase column
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile (B52724) with 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid
-
0.22 µm syringe filter
Procedure:
-
Sample Preparation:
-
Once the reaction is complete, dilute the crude reaction mixture with a suitable solvent, such as a mixture of acetonitrile and water.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.[1]
-
-
HPLC Purification:
-
Inject the filtered sample onto a C18 reverse-phase HPLC column.
-
Use a gradient of Mobile Phase A and Mobile Phase B to elute the product. A typical gradient might be from 5% to 95% Mobile Phase B over 30 minutes.
-
Collect the fractions containing the desired product, as determined by UV absorbance and confirmed by subsequent analysis.
-
-
Product Recovery:
-
Lyophilize the collected fractions to remove the solvent and obtain the purified protein-thalidomide conjugate.
-
Protocol 3: Characterization of the Protein-Thalidomide Conjugate
Methods:
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Inject a small amount of the purified conjugate into an LC-MS system.
-
Confirm the molecular weight of the product. The observed mass should correspond to the calculated mass of the conjugated protein.[1]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve the purified conjugate in a suitable deuterated solvent (e.g., DMSO-d6).
-
Acquire ¹H and ¹³C NMR spectra.
-
Confirm the presence of characteristic peaks from both the protein and the thalidomide-PEG moiety. The appearance of new signals corresponding to the newly formed linkage can confirm successful conjugation.[1]
-
Visualizations
Caption: Signaling pathway of a thalidomide-based PROTAC.
Caption: Experimental workflow for protein-thalidomide conjugation.
Caption: Logical relationship of the protocol steps.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted protein degradation using thalidomide and its derivatives [jstage.jst.go.jp]
- 5. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for TEAD Protein Degradation Using Thalidomide-NH-PEG2-C2-CH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Transcriptional Enhanced Associate Domain (TEAD) family of transcription factors are critical downstream effectors of the Hippo signaling pathway, which plays a pivotal role in regulating organ size, cell proliferation, and apoptosis.[1][2] Dysregulation of the Hippo pathway and subsequent hyperactivation of TEADs are frequently observed in various cancers, making them attractive therapeutic targets.[3][4] One promising strategy to target TEAD is through Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules that induce the degradation of a target protein via the ubiquitin-proteasome system.[5]
This document provides detailed application notes and protocols for the use of a specific PROTAC, here referred to as TEAD-Degrader-1 , which is composed of a TEAD-binding moiety linked to Thalidomide-NH-PEG2-C2-CH2. This thalidomide-based moiety serves as a ligand to recruit the Cereblon (CRBN) E3 ubiquitin ligase.[5][6] The PROTAC TEAD-Degrader-1 facilitates the formation of a ternary complex between TEAD and CRBN, leading to the ubiquitination and subsequent proteasomal degradation of TEAD proteins.[5][7]
Signaling Pathway
The Hippo signaling pathway is a key regulator of TEAD activity. When the Hippo pathway is active, the kinase cascade (MST1/2 and LATS1/2) phosphorylates the transcriptional co-activators YAP and TAZ, leading to their cytoplasmic retention and inactivation. In the "OFF" state, unphosphorylated YAP/TAZ translocate to the nucleus and bind to TEAD transcription factors, driving the expression of genes that promote cell proliferation and inhibit apoptosis.[1][4] TEAD-Degrader-1 targets TEAD for degradation, thereby inhibiting its transcriptional activity regardless of the Hippo pathway's phosphorylation state.
References
- 1. blog.cellsignal.com [blog.cellsignal.com]
- 2. Regulation of the Hippo Pathway Transcription Factor TEAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective Degradation of TEADs by a PROTAC Molecule Exhibited Robust Anticancer Efficacy In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. beactica.com [beactica.com]
Application of Thalidomide-NH-PEG2-C2-CH2 in the Synthesis of dBRD9: A Detailed Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the application of the thalidomide-based E3 ligase ligand, Thalidomide-NH-PEG2-C2-CH2, in the synthesis of the targeted protein degrader, dBRD9. This guide includes detailed experimental protocols, quantitative data, and visualizations of the underlying molecular mechanisms and experimental workflows.
dBRD9 is a potent and selective proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the bromodomain-containing protein 9 (BRD9), a component of the non-canonical BAF chromatin remodeling complex. By co-opting the cell's natural protein disposal system, dBRD9 offers a powerful tool for studying the biological functions of BRD9 and presents a promising therapeutic strategy for diseases where BRD9 is implicated, such as certain types of cancer.
The synthesis of dBRD9 involves the strategic conjugation of a BRD9 inhibitor with a ligand for an E3 ubiquitin ligase, connected by a flexible linker. In this context, a derivative of this compound serves as a key building block, providing the necessary moiety to engage the Cereblon (CRBN) E3 ligase.
Quantitative Data Summary
The following tables summarize key quantitative data related to the synthesis and activity of dBRD9, extracted from the seminal publication by Remillard et al. in Angewandte Chemie International Edition.
| Table 1: Key Reagents in dBRD9 Synthesis | |
| Component | Description |
| BRD9 Inhibitor | BI-7273 is utilized as the warhead that selectively binds to the bromodomain of BRD9. |
| E3 Ligase Ligand Precursor | A Boc-protected derivative of Thalidomide-NH-PEG2-C2-amine is used to recruit the CRBN E3 ligase. |
| Coupling Reagents | HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is used to facilitate the amide bond formation between the BRD9 inhibitor and the linker. |
| Base | DIPEA (N,N-Diisopropylethylamine) is used as a non-nucleophilic base in the coupling reaction. |
| Deprotection Reagent | TFA (Trifluoroacetic acid) is used to remove the Boc protecting group from the linker after conjugation. |
| Table 2: Biological Activity of dBRD9 | |
| Parameter | Value |
| Cell Line | MOLM-13 (Acute Myeloid Leukemia) |
| IC50 (Viability) | Potent anti-proliferative effect |
| Degradation Concentration | Effective at nanomolar concentrations |
| Selectivity | Highly selective for BRD9 over other bromodomain-containing proteins like BRD4 and BRD7. |
Experimental Protocols
The following protocols provide a detailed methodology for the key experiments involved in the synthesis and characterization of dBRD9.
Protocol 1: Synthesis of dBRD9
This protocol outlines the chemical synthesis of dBRD9 through the coupling of the BRD9 inhibitor (BI-7273) with the thalidomide-based linker, followed by deprotection.
Materials:
-
BRD9 inhibitor (BI-7273) with a carboxylic acid handle
-
tert-butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)(4-(1,3-dioxoisoindolin-2-yl)-2,6-dioxopiperidin-3-yl)carbamate (Boc-protected thalidomide-PEG linker)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide), anhydrous
-
DCM (Dichloromethane), anhydrous
-
TFA (Trifluoroacetic acid)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., DCM/Methanol gradient)
Procedure:
-
Amide Coupling: a. Dissolve the BRD9 inhibitor (1 equivalent) in anhydrous DMF. b. Add HATU (1.2 equivalents) and DIPEA (3 equivalents) to the solution and stir for 5 minutes at room temperature. c. Add the Boc-protected thalidomide-PEG linker (1.1 equivalents) to the reaction mixture. d. Stir the reaction at room temperature for 16 hours. e. Monitor the reaction progress by LC-MS. f. Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated aqueous sodium bicarbonate solution, followed by brine. g. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. h. Purify the crude product by silica gel column chromatography to obtain the Boc-protected dBRD9 conjugate.
-
Boc Deprotection: a. Dissolve the Boc-protected dBRD9 conjugate in anhydrous DCM. b. Add TFA (typically 20-50% v/v in DCM) to the solution. c. Stir the reaction at room temperature for 1-2 hours. d. Monitor the deprotection by LC-MS. e. Upon completion, concentrate the reaction mixture under reduced pressure. f. The crude product can be purified by reverse-phase HPLC to yield the final dBRD9 product.
-
Characterization: a. Confirm the identity and purity of the final dBRD9 product using LC-MS and NMR spectroscopy.
Protocol 2: Western Blot for BRD9 Degradation
This protocol describes the procedure to assess the ability of dBRD9 to induce the degradation of BRD9 protein in a cellular context.
Materials:
-
MOLM-13 cells
-
dBRD9
-
DMSO (vehicle control)
-
RPMI-1640 medium supplemented with 10% FBS
-
PBS (Phosphate-Buffered Saline)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BRD9, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
ECL (Enhanced Chemiluminescence) detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: a. Seed MOLM-13 cells in a 6-well plate at a density of 1 x 10^6 cells/mL. b. Treat the cells with varying concentrations of dBRD9 (e.g., 1, 10, 100, 1000 nM) or DMSO as a vehicle control. c. Incubate the cells for a specified time (e.g., 4, 8, 24 hours) at 37°C in a 5% CO2 incubator.
-
Cell Lysis: a. Harvest the cells by centrifugation and wash once with ice-cold PBS. b. Lyse the cell pellet with ice-cold RIPA buffer. c. Incubate on ice for 30 minutes with occasional vortexing. d. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris. e. Collect the supernatant containing the protein lysate.
-
Protein Quantification: a. Determine the protein concentration of each lysate using the BCA protein assay according to the manufacturer's instructions.
-
Western Blotting: a. Normalize the protein concentration for all samples and prepare them for SDS-PAGE. b. Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis. c. Transfer the separated proteins to a PVDF membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature. e. Incubate the membrane with the primary anti-BRD9 antibody overnight at 4°C. f. Wash the membrane with TBST. g. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. h. Wash the membrane with TBST. i. Apply the ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system. j. Strip the membrane and re-probe with an anti-GAPDH antibody as a loading control.
Visualizations
The following diagrams illustrate the key processes involved in the synthesis and mechanism of action of dBRD9.
Step-by-Step Guide to Designing a PROTAC with a PEG Linker: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate disease-causing proteins by coopting the cell's own ubiquitin-proteasome system.[1] These heterobifunctional molecules are composed of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] The linker, far from being a passive spacer, plays a critical role in determining the efficacy, solubility, and cell permeability of the PROTAC.[3] Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their ability to enhance solubility and provide precise control over the spatial arrangement of the two ligands, which is crucial for the formation of a stable and productive ternary complex.[4][5] This document provides a detailed, step-by-step guide to the rational design, synthesis, and evaluation of PROTACs featuring a PEG linker.
Step 1: Selection of Core Components
The initial and most critical step in PROTAC design is the selection of a suitable ligand for the target protein and an appropriate E3 ligase ligand.
Target Protein of Interest (POI) Ligand Selection
The choice of the POI ligand, or "warhead," is fundamental to the PROTAC's selectivity.[6][] An ideal POI ligand should exhibit high binding affinity and specificity for the target protein. It is important to note that the ligand does not need to be a potent inhibitor of the protein's function; its primary role is to tether the POI to the PROTAC complex.[8]
Key Considerations for POI Ligand Selection:
-
Binding Affinity: A strong binding affinity (typically in the nanomolar range) is desirable to ensure effective recruitment of the POI.
-
Selectivity: The ligand should be highly selective for the intended target to minimize off-target effects.[]
-
Attachment Point: The ligand must possess a suitable functional group (e.g., amine, carboxylic acid, alkyne) at a position that does not disrupt its binding to the target protein, allowing for conjugation to the PEG linker.[3]
E3 Ubiquitin Ligase Ligand Selection
While over 600 E3 ligases are known in the human genome, only a handful have been extensively utilized for PROTAC development due to the availability of well-characterized, high-affinity small molecule ligands.[9][10] The most commonly recruited E3 ligases are Cereblon (CRBN) and von Hippel-Lindau (VHL).[9][11]
Comparison of Common E3 Ligase Ligands:
| E3 Ligase | Ligand Class | Representative Ligands | Advantages | Disadvantages |
| Cereblon (CRBN) | Thalidomide analogs | Pomalidomide, Lenalidomide | Well-established chemistry, smaller and often more drug-like.[9] | Potential for off-target effects related to CRBN's native biology.[9] |
| von Hippel-Lindau (VHL) | HIF-1α mimetics | VH032, VH298 | High degradation efficiency, distinct biology from CRBN. | Can be larger and more complex than CRBN ligands. |
| Inhibitors of Apoptosis Proteins (IAPs) | Bestatin derivatives | Bestatin | Can be effective for targets resistant to CRBN/VHL-based degraders. | Less extensively characterized for PROTACs compared to CRBN and VHL. |
| Mouse Double Minute 2 Homolog (MDM2) | Nutlin analogs | Nutlin-3a | Offers an alternative E3 ligase for specific cellular contexts. | Can have p53-related off-target effects. |
The choice of E3 ligase can be influenced by its tissue expression, subcellular localization, and the specific target protein.[10]
Step 2: PEG Linker Design and Synthesis
The PEG linker is a critical determinant of a PROTAC's physicochemical properties and its ability to induce a productive ternary complex.[]
Role of the PEG Linker
-
Solubility: The hydrophilic nature of the PEG chain enhances the aqueous solubility of the often large and hydrophobic PROTAC molecule.[2]
-
Cell Permeability: The flexibility of PEG linkers can allow the PROTAC to adopt a conformation that shields its polar surface area, potentially improving cell membrane permeability. However, excessive PEGylation can hinder cellular uptake.
-
Ternary Complex Formation: The length and composition of the linker are crucial for achieving the optimal orientation and distance between the POI and the E3 ligase to form a stable and productive ternary complex.[]
Linker Length Optimization
The optimal number of PEG units must be empirically determined. A systematic variation of the PEG chain length is a common strategy to identify the most potent PROTAC.
| PROTAC Example (Target-Linker-E3 Ligase) | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line |
| BRD4-PEG1-CRBN | 1 PEG unit | >5000 | <20 | H661 |
| BRD4-PEG2-CRBN | 2 PEG units | >5000 | <20 | H661 |
| BRD4-PEG3-CRBN | 3 PEG units | <500 | ~80 | H661 |
| BRD4-PEG4-CRBN | 4 PEG units | <500 | >90 | H661 |
| BRD4-PEG0-VHL | 0 PEG units | <500 | >90 | H661 |
| BRD4-PEG2-VHL | 2 PEG units | <500 | >90 | H661 |
Data adapted from Wurz et al. to illustrate the impact of linker length. Absolute values are compound-specific.[3]
Synthetic Strategies for PEG Linker Conjugation
The synthesis of a PEG-linked PROTAC is typically a modular process involving the sequential coupling of the three components.[4] Common synthetic reactions include amide bond formation and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry".[4][3]
Step 3: Experimental Evaluation of the PROTAC
A series of in vitro and cellular assays are essential to characterize the efficacy and mechanism of action of the newly designed PROTAC.
Ternary Complex Formation Assays
The formation of a stable POI-PROTAC-E3 ligase ternary complex is a prerequisite for subsequent ubiquitination and degradation.[9]
Protocol: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
-
Reagents:
-
Purified, tagged POI (e.g., His-tagged)
-
Purified, tagged E3 ligase (e.g., GST-tagged)
-
Terbium-conjugated anti-tag antibody (e.g., anti-His)
-
Fluorescein-conjugated anti-tag antibody (e.g., anti-GST)
-
PROTAC compound
-
Assay buffer
-
-
Procedure:
-
Add the POI, E3 ligase, and PROTAC to a microplate well in the assay buffer.
-
Incubate to allow for complex formation.
-
Add the terbium- and fluorescein-conjugated antibodies.
-
Incubate to allow antibody binding.
-
Measure the TR-FRET signal on a plate reader. An increased signal indicates proximity of the POI and E3 ligase, signifying ternary complex formation.[13]
-
Target Protein Degradation Assays
The primary functional readout for a PROTAC is the selective degradation of the target protein.
Protocol: Western Blotting
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with a range of concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific to the POI overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Re-probe the membrane with an antibody for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
-
Analysis:
-
Quantify the band intensities for the POI and the loading control.
-
Normalize the POI band intensity to the loading control.
-
Calculate the percentage of remaining protein relative to the vehicle-treated control to determine the extent of degradation.
-
Cellular Viability Assays
To assess the therapeutic potential and potential toxicity of the PROTAC, cell viability assays are performed.
Protocol: MTT Assay
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a predetermined density.
-
After overnight incubation, treat the cells with a serial dilution of the PROTAC. Include a vehicle control.
-
Incubate for a desired period (e.g., 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
-
Formazan (B1609692) Solubilization:
-
Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
Visualizing Key Processes
PROTAC Mechanism of Action
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow for PROTAC Evaluation```dot
Caption: Mechanism of BRD4 degradation by a PROTAC.
Conclusion
The design of an effective PROTAC with a PEG linker is a multifactorial process that requires careful consideration of the target ligand, E3 ligase recruiter, and the connecting linker. [9]PEG linkers offer significant advantages in improving the physicochemical properties of PROTACs, but their length and attachment points must be empirically optimized for each specific target and E3 ligase pair. [3]A systematic and iterative process of design, synthesis, and experimental evaluation is crucial for the development of potent and selective protein degraders. The detailed protocols and workflows provided herein serve as a comprehensive guide for researchers embarking on the design and characterization of novel PEG-linked PROTACs.
References
- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 2. precisepeg.com [precisepeg.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 6. Ligands for Target Protein for PROTAC - CD Bioparticles [cd-bioparticles.net]
- 8. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. precisepeg.com [precisepeg.com]
- 11. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeted Protein Degradation using Proteolysis-Targeted Chimeras | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols for Testing Thalidomide-Based PROTAC Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins. Thalidomide-based PROTACs specifically recruit the Cereblon (CRBN) E3 ubiquitin ligase, a component of the CULLIN-RING Ligase 4 (CRL4) complex, to induce the ubiquitination and subsequent proteasomal degradation of a target protein of interest (POI).[1][2][3] This approach offers the potential to target proteins previously considered "undruggable" and provides a catalytic mode of action that distinguishes it from traditional small-molecule inhibitors.[4][5]
These application notes provide a comprehensive experimental workflow and detailed protocols for the preclinical evaluation of Thalidomide-based PROTAC efficacy, from initial biochemical validation to cellular and in vivo characterization.
Mechanism of Action: Thalidomide-Based PROTACs
Thalidomide-based PROTACs are heterobifunctional molecules composed of a ligand that binds to the target protein, a linker, and a thalidomide-based moiety that engages the CRBN E3 ligase.[2][3] By bringing the POI and CRBN into close proximity, the PROTAC facilitates the formation of a ternary complex (POI-PROTAC-CRBN).[1][6] This induced proximity enables the transfer of ubiquitin from an E2 conjugating enzyme to the POI, leading to polyubiquitination. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[3][7]
Caption: Mechanism of action for a Thalidomide-based PROTAC.
Experimental Workflow
A robust evaluation of a Thalidomide-based PROTAC involves a multi-step workflow encompassing biochemical, cellular, and in vivo assays. This tiered approach allows for the comprehensive characterization of PROTAC activity, from target engagement and ternary complex formation to protein degradation and downstream functional effects.
Caption: A typical workflow for evaluating PROTAC efficacy.
Data Presentation: Quantitative Summary
Summarizing quantitative data in a structured format is crucial for comparing the efficacy of different PROTAC molecules.
Table 1: In Vitro and Cellular PROTAC Performance
| PROTAC ID | Target Binding (KD, nM) | CRBN Binding (KD, nM) | Ternary Complex (KD, nM) | Cooperativity (α) | DC50 (nM) | Dmax (%) |
| PROTAC-A | 15 | 150 | 10 | 1.5 | 5 | 95 |
| PROTAC-B | 25 | 120 | 50 | 0.5 | 100 | 70 |
| Control-A | 18 | N/A | >1000 | - | >10000 | <10 |
-
DC50 : Concentration of the PROTAC required to degrade 50% of the target protein.[1][2][8]
-
Dmax : Maximum percentage of protein degradation achieved.[1][2][8]
-
Cooperativity (α) : A measure of the enhancement (α > 1) or impairment (α < 1) of binding of one component of the ternary complex in the presence of the other.[9][10]
Table 2: In Vivo PROTAC Performance
| PROTAC ID | Dosing (mg/kg) | Route | Cmax (ng/mL) | AUC (ng·h/mL) | Tumor Target Degradation (%) | Tumor Growth Inhibition (%) |
| PROTAC-A | 50 | IV | 1200 | 4500 | 85 | 75 |
| PROTAC-B | 50 | IV | 800 | 2000 | 40 | 30 |
| Vehicle | - | IV | - | - | 0 | 0 |
Experimental Protocols
Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)
This protocol describes the use of SPR to measure the kinetics and affinity of ternary complex formation.[9][10][11][]
Objective: To quantify the formation and stability of the POI-PROTAC-CRBN ternary complex.
Materials:
-
SPR instrument and sensor chips (e.g., NTA chip)
-
Recombinant His-tagged CRBN complex (Ligand)
-
Recombinant POI (Analyte)
-
PROTAC of interest
-
Running buffer (e.g., PBS with 0.01% Tween-20)
Protocol:
-
Immobilize the His-tagged CRBN complex onto the NTA sensor chip surface via His-capture coupling.[11]
-
Prepare a series of solutions containing a fixed, near-saturating concentration of the POI and varying concentrations of the PROTAC.
-
Inject the PROTAC and POI solutions over the CRBN-immobilized surface and a reference flow cell.
-
As a control, inject solutions containing only the PROTAC at the same concentrations to measure binary binding to CRBN.
-
Monitor the association and dissociation phases in real-time.
-
Regenerate the sensor surface between injections according to the manufacturer's instructions.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the kinetic parameters (kon, koff) and the equilibrium dissociation constant (KD).
-
Calculate the cooperativity factor (α) by dividing the binary KD (PROTAC to CRBN) by the ternary KD.
In Vitro Ubiquitination Assay
This assay directly measures the PROTAC's ability to induce the ubiquitination of the target protein in a reconstituted system.[3][13]
Objective: To confirm that the PROTAC facilitates the transfer of ubiquitin to the POI.
Materials:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme (e.g., UBE2D2)
-
Recombinant CRL4-CRBN E3 ligase complex
-
Recombinant POI
-
Ubiquitin
-
ATP
-
PROTAC of interest
-
Ubiquitination reaction buffer
-
SDS-PAGE loading buffer
Protocol:
-
Set up the ubiquitination reaction by combining the E1, E2, CRL4-CRBN, POI, ubiquitin, and ATP in the reaction buffer.
-
Add the PROTAC at various concentrations. Include a no-PROTAC control.
-
Incubate the reaction at 37°C for 1-2 hours.[14]
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Analyze the reaction products via Western Blot.
-
Probe the blot with an antibody specific to the POI.
-
A ladder of higher molecular weight bands above the unmodified POI indicates polyubiquitination.[3]
Cellular Protein Degradation Assay (Western Blot)
This is a standard method to quantify the reduction in the levels of a specific target protein following PROTAC treatment.[2][7][14]
Objective: To determine the DC50 and Dmax of the PROTAC in a cellular context.
Materials:
-
Cell line of interest
-
PROTAC of interest
-
Vehicle control (e.g., DMSO)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-Actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Plate cells at a suitable density and allow them to adhere overnight.
-
Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control for a specified time (e.g., 24 hours).[2]
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.[14]
-
Determine the protein concentration of each lysate using a BCA assay.[14]
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.[14]
-
Transfer the separated proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.[14]
-
Incubate the membrane with the primary antibody against the POI and the loading control overnight at 4°C.[14]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Visualize the protein bands using an ECL substrate and an imaging system.[2]
-
Quantify the band intensities using densitometry software. Normalize the POI signal to the loading control, and then normalize all treatment groups to the vehicle control to determine the percentage of protein remaining.[14][15]
Global Proteomics Analysis for Selectivity
Mass spectrometry-based proteomics provides an unbiased assessment of the PROTAC's impact on the entire cellular proteome, which is crucial for identifying off-target effects.[7][16][17][18]
Objective: To evaluate the selectivity of the PROTAC by quantifying changes in the abundance of thousands of proteins.
Materials:
-
Cell line of interest
-
PROTAC of interest
-
Vehicle control
-
Lysis buffer for mass spectrometry (e.g., urea-based buffer)
-
Reagents for protein reduction, alkylation, and digestion (e.g., DTT, iodoacetamide, trypsin)
-
Tandem mass tags (TMT) for multiplexed quantification (optional)
-
High-resolution mass spectrometer
Protocol:
-
Treat cells with the PROTAC at a concentration that induces significant on-target degradation (e.g., near the DC50) and a vehicle control.
-
Harvest and lyse the cells.
-
Quantify the protein concentration.
-
Reduce the disulfide bonds, alkylate the cysteine residues, and digest the proteins into peptides using trypsin.[8]
-
(Optional) Label the peptides with TMT reagents for multiplexed analysis.[19]
-
Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Process the raw data using specialized software to identify and quantify proteins.
-
Compare the protein abundance between the PROTAC-treated and vehicle-treated samples to identify proteins that are significantly up- or down-regulated.
In Vivo Pharmacodynamics and Efficacy Studies
Animal models are essential for evaluating the in vivo activity of PROTACs.[][21]
Objective: To assess the pharmacokinetic profile, target protein degradation in tumors, and anti-tumor efficacy of the PROTAC in a relevant animal model.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
Tumor cells for xenograft model
-
PROTAC formulation for in vivo administration
-
Vehicle control
Protocol:
-
Establish tumor xenografts by subcutaneously injecting tumor cells into the mice.
-
Once tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Administer the PROTAC and vehicle control according to the desired dosing schedule and route.
-
Pharmacokinetics (PK): At various time points after dosing, collect blood samples to determine the concentration of the PROTAC over time and calculate PK parameters such as Cmax and AUC.[]
-
Pharmacodynamics (PD): At the end of the study, or at specific time points, collect tumor tissue and analyze the levels of the target protein by Western Blot or immunohistochemistry to confirm in vivo target degradation.[]
-
Efficacy: Monitor tumor volume and body weight throughout the study. At the end of the study, excise and weigh the tumors. Calculate the tumor growth inhibition for each treatment group.[]
Conclusion
The systematic workflow and detailed protocols provided in these application notes offer a robust framework for the preclinical evaluation of Thalidomide-based PROTACs. By thoroughly characterizing the biochemical and cellular activities, as well as the in vivo efficacy and safety profile, researchers can effectively identify and advance promising PROTAC candidates toward clinical development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Assay Platforms for PROTAC in Drug Discovery and Beyond | ChemPartner [chempartner.com]
- 6. PROTAC-induced protein structural dynamics in targeted protein degradation | eLife [elifesciences.org]
- 7. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 8. benchchem.com [benchchem.com]
- 9. charnwooddiscovery.com [charnwooddiscovery.com]
- 10. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. o2hdiscovery.co [o2hdiscovery.co]
- 13. lifesensors.com [lifesensors.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. nautilus.bio [nautilus.bio]
- 17. Analysis of PROTAC Target Protein and Degradation Profiles | ChemPro Innovations [chempro-innovations.com]
- 18. sapient.bio [sapient.bio]
- 19. Protein Degrader [proteomics.com]
- 21. Protein degrader in vivo evaluation - Profacgen [profacgen.com]
Application Notes and Protocols for Cell-Based Assays of PROTACs Synthesized with Thalidomide-NH-PEG2-C2-CH2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the cellular characterization of Proteolysis Targeting Chimeras (PROTACs) synthesized using a Thalidomide-NH-PEG2-C2-CH2 linker. This linker incorporates a thalidomide (B1683933) moiety for recruitment of the Cereblon (CRBN) E3 ubiquitin ligase, a flexible polyethylene (B3416737) glycol (PEG) unit to enhance solubility and a two-carbon alkyl chain.[1][2] The protocols detailed below are essential for evaluating the efficacy and mechanism of action of these novel therapeutic agents.
Introduction to Thalidomide-Based PROTACs
PROTACs are heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to selectively degrade target proteins.[3] They consist of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two components.[1] Thalidomide and its analogs are widely used to recruit the CRBN E3 ligase.[4] Upon binding to both the POI and CRBN, the PROTAC forms a ternary complex, which facilitates the ubiquitination of the POI.[5] This polyubiquitinated protein is then recognized and degraded by the proteasome.[5]
The "this compound" linker provides a specific chemical structure to tether the thalidomide to a POI ligand. The PEG and alkyl components of the linker are critical for optimizing the stability and efficacy of the PROTAC by influencing the formation of a productive ternary complex.[2]
Core Assays for PROTAC Characterization
A thorough evaluation of a novel PROTAC involves a series of cell-based assays to determine its degradation efficiency, target engagement, and cellular effects. The key assays are:
-
Target Protein Degradation Assays: To quantify the reduction in the levels of the target protein.
-
Target Engagement Assays: To confirm that the PROTAC binds to its intended targets within the cell.
-
Cell Viability and Cytotoxicity Assays: To assess the downstream functional consequences of target protein degradation.
Data Presentation: Representative Quantitative Data
The following tables summarize representative quantitative data for thalidomide-based PROTACs with linkers similar to the this compound structure. This data is intended to provide a benchmark for expected potency.
Table 1: Representative Degradation Potency (DC50 and Dmax) of Thalidomide-Based PROTACs [3][5][6]
| Target Protein | E3 Ligase Ligand | Linker Type | Cell Line | DC50 (nM) | Dmax (%) |
| BRD4 | Pomalidomide | PEG | Jurkat | < 1 | > 95 |
| BRD4 | Pomalidomide | Alkyl | VCaP | 1.0 | > 95 |
| BTK | Thalidomide | PEG | Ramos | 0.8 | ~95 |
| IDO1 | Thalidomide | PEG | HeLa | 10 | > 90 |
DC50: The concentration of the PROTAC that results in 50% degradation of the target protein. Dmax: The maximum percentage of target protein degradation achieved.[5]
Table 2: Representative Cytotoxicity (IC50) of Thalidomide-Based PROTACs [7]
| PROTAC Targeting | Cell Line | IC50 (nM) |
| BRD4 (ARV-825) | Jurkat | 13 |
| FLT3 | MOLM-13 | 5.5 |
IC50: The half-maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.
Signaling Pathways and Experimental Workflows
Mechanism of action of a thalidomide-based PROTAC.
Experimental workflow for Western Blot analysis.
Experimental Protocols
Target Protein Degradation: Western Blot
This protocol details the steps to quantify the degradation of a target protein following PROTAC treatment.[8][9]
Materials:
-
Cell line expressing the POI
-
PROTAC stock solution in DMSO
-
Cell culture medium and supplements
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add lysis buffer to each well and scrape the cells.
-
Incubate the lysate on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (protein lysate).
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to each lysate.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (20-30 µg) per lane of an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting and Detection:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the POI overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with the loading control antibody.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the POI band to the corresponding loading control band.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
-
Target Engagement: NanoBRET™ Assay
This protocol provides a method to measure the engagement of the PROTAC with its target protein and the E3 ligase in live cells.[10][11]
Materials:
-
HEK293 cells (or other suitable cell line)
-
Expression vectors for NanoLuc®-POI and HaloTag®-CRBN fusions
-
FuGENE® HD Transfection Reagent
-
Opti-MEM® I Reduced Serum Medium
-
White, non-binding surface 96-well plates
-
PROTAC stock solution in DMSO
-
NanoBRET™ Nano-Glo® Substrate
-
HaloTag® NanoBRET™ 618 Ligand
-
Luminometer capable of measuring dual-filtered luminescence
Procedure:
-
Cell Transfection:
-
Co-transfect HEK293 cells with the NanoLuc®-POI and HaloTag®-CRBN expression vectors using FuGENE® HD.
-
Plate the transfected cells in white 96-well plates and incubate for 24 hours.
-
-
Assay Preparation:
-
Prepare serial dilutions of the PROTAC in Opti-MEM®.
-
Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate for at least 2 hours.
-
-
PROTAC Treatment and Signal Detection:
-
Add the serially diluted PROTAC to the cells.
-
Add the NanoBRET™ Nano-Glo® Substrate.
-
Measure the donor (460 nm) and acceptor (618 nm) luminescence signals using a luminometer.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
-
Plot the NanoBRET™ ratio against the PROTAC concentration to determine the EC50 value for ternary complex formation.
-
Target Engagement: Cellular Thermal Shift Assay (CETSA®)
This protocol describes a method to assess target engagement by measuring changes in the thermal stability of the POI upon PROTAC binding.[12][13]
Materials:
-
Cell line expressing the POI
-
PROTAC stock solution in DMSO
-
PBS
-
Lysis buffer with protease inhibitors
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
Western blot reagents (as described above)
Procedure:
-
Cell Treatment and Heating:
-
Treat cells with the PROTAC or vehicle control for a specified time.
-
Harvest and resuspend the cells in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C.
-
-
Cell Lysis and Protein Separation:
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Collect the supernatant containing the soluble, stabilized proteins.
-
-
Protein Analysis:
-
Analyze the soluble protein fraction by Western blot, probing for the POI.
-
-
Data Analysis:
-
Quantify the band intensities at each temperature for both the PROTAC-treated and vehicle-treated samples.
-
Plot the percentage of soluble protein against the temperature to generate a melting curve.
-
A shift in the melting curve for the PROTAC-treated sample compared to the vehicle control indicates target engagement.
-
Cell Viability: MTT Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[14][15]
Materials:
-
Cell line of interest
-
PROTAC stock solution in DMSO
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC and a vehicle control.
-
Incubate for a specified period (e.g., 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the cell viability against the PROTAC concentration to determine the IC50 value.
-
Cell Viability: CellTiter-Glo® Luminescent Cell Viability Assay
This assay determines the number of viable cells in culture based on the quantitation of ATP.[16][17]
Materials:
-
Cell line of interest
-
PROTAC stock solution in DMSO
-
White, opaque-walled 96-well plates
-
CellTiter-Glo® Reagent
-
Luminometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a white, opaque-walled 96-well plate.
-
Treat the cells with a serial dilution of the PROTAC and a vehicle control.
-
Incubate for a specified period (e.g., 72 hours).
-
-
Assay and Luminescence Measurement:
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the cell viability against the PROTAC concentration to determine the IC50 value.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Protein degraders - from thalidomide to new PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. promega.com [promega.com]
- 11. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 12. pelagobio.com [pelagobio.com]
- 13. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. MTT (Assay protocol [protocols.io]
- 16. benchchem.com [benchchem.com]
- 17. OUH - Protocols [ous-research.no]
Application Notes: In Vitro Ubiquitination Assays with Thalidomide-NH-PEG2-C2-CH2 PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to harness the cell's own ubiquitin-proteasome system to induce the degradation of specific target proteins.[1][2] A significant class of PROTACs utilizes derivatives of thalidomide (B1683933) to recruit the Cereblon (CRBN) E3 ubiquitin ligase, a key component of the CULLIN-RING Ligase 4 (CRL4) complex.[1][] This application note provides a detailed guide for performing in vitro ubiquitination assays with PROTACs constructed using a Thalidomide-NH-PEG2-C2-CH2 linker, a common structural motif in CRBN-recruiting PROTACs.[4][5][6] These assays are fundamental for validating the mechanism of action and characterizing the activity of newly synthesized PROTACs.[1]
The core principle of this assay is to reconstitute the key components of the ubiquitination cascade in a test tube to monitor the transfer of ubiquitin to a specific protein of interest (POI) in the presence of the PROTAC. Successful PROTAC-mediated ubiquitination is observed as a shift in the molecular weight of the POI, typically detected by Western blotting, indicating the covalent attachment of ubiquitin molecules.[1][7]
Signaling Pathway of Thalidomide-Based PROTACs
Thalidomide-based PROTACs function by inducing proximity between the target protein and the CRBN E3 ligase. The thalidomide moiety of the PROTAC binds to CRBN, while the other end of the PROTAC binds to the POI. This brings the POI into close proximity with the E3 ligase complex, facilitating the transfer of ubiquitin from an E2 conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[1][8][9]
Caption: Mechanism of action of a Thalidomide-based PROTAC.
Experimental Workflow
The in vitro ubiquitination assay involves the assembly of a reaction mixture containing the necessary enzymes and substrates, followed by incubation and analysis. A typical workflow is outlined below.
Caption: Step-by-step in vitro ubiquitination assay workflow.
Quantitative Data: Reagent Concentrations
The following table provides representative concentrations for the components of a standard 25 µL in vitro ubiquitination reaction. These concentrations may require optimization depending on the specific POI and PROTAC being tested.
| Component | Stock Concentration | Final Concentration | Volume for 25 µL Reaction |
| E1 (UBE1) | 1 µM | 50 nM | 1.25 µL |
| E2 (e.g., UBE2D3) | 5 µM | 250 nM | 1.25 µL |
| CRL4-CRBN Complex | 2.5 µM | 100 nM | 1.0 µL |
| Ubiquitin | 1 mg/mL (~117 µM) | ~8 µM | 2.0 µL |
| Protein of Interest (POI) | 5 µM | 250 nM | 1.25 µL |
| ATP | 100 mM | 5 mM | 1.25 µL |
| PROTAC | 100X stock in DMSO | 1X (variable) | 0.25 µL |
| 10X Ubiquitination Buffer | 10X | 1X | 2.5 µL |
| ddH₂O | N/A | N/A | To 25 µL |
Note: Data compiled from various sources.[1][7]
Detailed Experimental Protocol
This protocol describes a standard 25 µL in vitro ubiquitination reaction.[1] It is crucial to include appropriate controls, such as reactions lacking the PROTAC, E3 ligase, or ATP.
Materials:
-
Purified E1 activating enzyme (e.g., UBE1)
-
Purified E2 conjugating enzyme (e.g., UBE2D3)
-
Purified E3 ligase complex (e.g., CRL4-CRBN)
-
Purified Protein of Interest (POI)
-
Ubiquitin
-
This compound PROTAC
-
ATP solution
-
10X Ubiquitination Buffer (e.g., 500 mM Tris-HCl pH 7.5, 50 mM MgCl₂, 10 mM DTT)
-
5X SDS-PAGE sample buffer
-
Deionized water (ddH₂O)
-
Reagents and equipment for SDS-PAGE and Western blotting
Procedure:
-
Thaw Components: On ice, thaw all enzymes, proteins, and reagents. Briefly centrifuge vials to collect the contents at the bottom.[1]
-
Prepare Master Mix: To ensure consistency, prepare a master mix of the common reagents. For one 25 µL reaction, combine the following in a microcentrifuge tube on ice:
-
13.25 µL ddH₂O
-
2.5 µL 10X Ubiquitination Buffer
-
1.25 µL ATP (100 mM stock for a 5 mM final concentration)
-
1.25 µL E1 Enzyme (1 µM stock for a 50 nM final concentration)
-
1.25 µL E2 Enzyme (5 µM stock for a 250 nM final concentration)
-
2.0 µL Ubiquitin (1 mg/mL stock for an ~8 µM final concentration)
-
1.25 µL POI (5 µM stock for a 250 nM final concentration)[1]
-
-
Assemble Final Reactions: In separate, pre-chilled microcentrifuge tubes, add the following:
-
22.75 µL of the Master Mix.
-
1.0 µL of the E3 Ligase Complex (2.5 µM stock for a 100 nM final concentration).[1]
-
Add the PROTAC to the desired final concentration (e.g., from a 100X DMSO stock). For the negative control, add an equivalent volume of DMSO.
-
-
Incubation: Initiate the reaction by transferring the tubes to a 37°C water bath or thermocycler. Incubate for 60-90 minutes.[7]
-
Reaction Termination: Stop the reaction by adding 5 µL of 5X SDS-PAGE sample buffer. Boil the samples at 95-100°C for 5 minutes to denature the proteins.[7]
Analysis by Western Blot:
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.[7]
-
Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[1][7]
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[1][7]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the POI overnight at 4°C. This will allow for the detection of both the unmodified POI and higher molecular weight ubiquitinated species.[1][7]
-
Washing: Wash the membrane three times with TBST.[1]
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1][7]
-
Detection: Wash the membrane again three times with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imager.[1]
Expected Results:
A successful PROTAC-mediated ubiquitination will result in the appearance of a "ladder" of bands or a smear at higher molecular weights than the unmodified POI. The intensity of this ladder should be dependent on the concentration of the PROTAC. Control lanes lacking essential components (PROTAC, E3 ligase, ATP) should not show this ubiquitination pattern.
References
- 1. benchchem.com [benchchem.com]
- 2. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. Discovery of thalidomide-based PROTAC small molecules as the highly efficient SHP2 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application Notes: Lentiviral-Based Protein Degradation Assays Using Thalidomide PROTACs
References
- 1. PROTACs | DC Chemicals [dcchemicals.com]
- 2. benchchem.com [benchchem.com]
- 3. Targeted protein degradation: advances in drug discovery and clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Target Degradation [promega.com]
- 5. addgene.org [addgene.org]
- 6. Generation of Stable Cell Lines Using Lentivirus Protocol - Creative Biogene [creative-biogene.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. promega.com [promega.com]
- 10. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 13. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. genemedi.net [genemedi.net]
- 15. uab.edu [uab.edu]
- 16. Protocol 3 - Lentivirus Transduction into Target Cell Lines | MUSC Hollings Cancer Center [hollingscancercenter.musc.edu]
- 17. lifesensors.com [lifesensors.com]
Application Notes and Protocols for Identifying Protein Ubiquitination Sites Using Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the identification and quantification of protein ubiquitination sites using mass spectrometry-based proteomics. Understanding the sites and dynamics of ubiquitination is crucial for elucidating cellular signaling pathways and for the development of novel therapeutics targeting the ubiquitin-proteasome system.
Introduction to Ubiquitination and Mass Spectrometry
Ubiquitination is a reversible post-translational modification where ubiquitin, a small 76-amino acid protein, is covalently attached to lysine (B10760008) residues of a substrate protein.[1][2] This process is critical in regulating a vast array of cellular functions, including protein degradation, signal transduction, DNA repair, and immune response.[3][4] Mass spectrometry has emerged as an indispensable tool for the large-scale identification and quantification of ubiquitination sites, providing deep insights into the "ubiquitome".[4][5]
The general workflow for identifying ubiquitination sites by mass spectrometry involves several key steps: protein extraction and digestion, enrichment of ubiquitinated peptides, and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Key Methodologies for Ubiquitination Site Analysis
A critical step in the analysis of ubiquitinated proteins by mass spectrometry is the enrichment of the modified proteins or peptides, which are often present at low stoichiometry.[2][6]
Enrichment of Ubiquitinated Peptides
1. K-ε-GG Remnant Immunoprecipitation: This is the most widely used method for enriching ubiquitinated peptides.[6][7][8] After digestion of a protein lysate with trypsin, a di-glycine (K-ε-GG) remnant of ubiquitin remains attached to the modified lysine residue.[7][9] Highly specific antibodies that recognize this K-ε-GG motif are used to immunoprecipitate the ubiquitinated peptides.[7][8][10] This technique has dramatically improved the ability to detect endogenous ubiquitination sites.[7]
2. UbiSite Antibody Enrichment: An alternative approach utilizes the endoproteinase LysC for digestion, which leaves a larger C-terminal remnant of ubiquitin on the modified lysine. The UbiSite antibody recognizes this larger 13-amino acid remnant, allowing for specific enrichment.[11] This method can also detect N-terminal ubiquitination.[11]
3. Affinity Enrichment of Ubiquitinated Proteins: This method involves the enrichment of intact ubiquitinated proteins before digestion. This can be achieved using:
- Tandem ubiquitin-binding entities (TUBEs): These are engineered proteins with multiple ubiquitin-binding domains that have a high affinity for polyubiquitin (B1169507) chains.
- Expression of tagged ubiquitin: Cells can be engineered to express ubiquitin with an affinity tag (e.g., 6xHis-tag).[12] The ubiquitinated proteins can then be purified from the cell lysate using affinity chromatography under denaturing conditions.[12]
Quantitative Mass Spectrometry Strategies
To study the dynamics of ubiquitination in response to stimuli or in disease states, quantitative proteomics methods are employed.
Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC)
SILAC is a metabolic labeling strategy where cells are grown in media containing either "light" (normal) or "heavy" (isotope-labeled) essential amino acids (e.g., arginine and lysine).[3][12][13][14] The "heavy" and "light" cell populations can be subjected to different treatments. The lysates are then mixed, and the ubiquitinated peptides are enriched and analyzed by MS. The relative peak intensities of the heavy and light peptide pairs in the mass spectrum allow for the accurate quantification of changes in ubiquitination at specific sites.[12]
Tandem Mass Tag (TMT) Labeling
TMT is a chemical labeling method that allows for the multiplexed analysis of multiple samples simultaneously.[15] Peptides from different samples are labeled with isobaric tags that have the same total mass but produce unique reporter ions upon fragmentation in the mass spectrometer.[15][16] This allows for the relative quantification of ubiquitination across up to 18 different conditions in a single experiment, increasing throughput and reducing missing values between samples.[16][17][18]
Label-Free Quantification
Label-free quantification is an alternative to labeling methods. It relies on either comparing the signal intensities of peptide peaks or the number of spectral counts for a given peptide across different runs. While it is a simpler and more cost-effective approach, it can be more susceptible to experimental variation and may have more missing data points.
Experimental Workflow and Signaling Pathway Visualization
The following diagrams illustrate a typical experimental workflow for ubiquitination site identification and a simplified signaling pathway involving ubiquitination.
Caption: Experimental workflow for identifying ubiquitination sites.
Caption: Simplified ubiquitin signaling pathway.
Protocols
Protocol 1: K-ε-GG Peptide Enrichment for Mass Spectrometry
This protocol describes the steps for enriching ubiquitinated peptides from a cell lysate using an anti-K-ε-GG antibody.[2][7][8]
Materials:
-
Cell lysis buffer (e.g., 8 M urea (B33335) in 50 mM Tris-HCl, pH 8.0, with protease and phosphatase inhibitors)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Anti-K-ε-GG antibody cross-linked to beads (e.g., Protein A agarose)[8]
-
Immunoaffinity purification (IAP) buffer
-
0.15% Trifluoroacetic acid (TFA) for elution
-
C18 StageTips for desalting
Procedure:
-
Cell Lysis and Protein Digestion:
-
Lyse cell pellets in lysis buffer.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Reduce disulfide bonds by adding DTT to a final concentration of 5 mM and incubating for 30 minutes at 55°C.
-
Alkylate cysteine residues by adding IAA to a final concentration of 15 mM and incubating for 30 minutes at room temperature in the dark.
-
Dilute the urea concentration to less than 2 M with 50 mM Tris-HCl, pH 8.0.
-
Digest the proteins with trypsin (e.g., at a 1:50 enzyme-to-protein ratio) overnight at 37°C.
-
Acidify the peptide solution with TFA to pH < 3 and desalt using a C18 solid-phase extraction cartridge.
-
Lyophilize the desalted peptides.
-
-
K-ε-GG Peptide Immunoprecipitation:
-
Resuspend the lyophilized peptides in IAP buffer.
-
Add the anti-K-ε-GG antibody-bead conjugate to the peptide solution.
-
Incubate for 2-4 hours at 4°C with gentle rotation to allow for binding.
-
Wash the beads several times with IAP buffer and then with water to remove non-specifically bound peptides.
-
Elute the enriched K-ε-GG peptides from the beads using 0.15% TFA.[8]
-
-
Sample Cleanup and Preparation for LC-MS/MS:
-
Desalt the eluted peptides using C18 StageTips.[8]
-
Dry the desalted peptides in a vacuum centrifuge.
-
Resuspend the peptides in a buffer suitable for LC-MS/MS analysis (e.g., 0.1% formic acid).
-
Protocol 2: SILAC-based Quantitative Ubiquitome Analysis
This protocol outlines the procedure for comparing ubiquitination profiles between two cell populations using SILAC.[3][12][13]
Materials:
-
SILAC DMEM medium lacking arginine and lysine[12]
-
"Light" arginine and lysine
-
"Heavy" isotope-labeled arginine (e.g., 13C6, 15N4) and lysine (e.g., 13C6, 15N2)[12]
-
All materials listed in Protocol 1
Procedure:
-
Cell Culture and Labeling:
-
Culture two populations of cells for at least five passages in either "light" or "heavy" SILAC medium to ensure complete incorporation of the labeled amino acids.
-
Treat the cell populations with the desired experimental conditions (e.g., drug treatment vs. vehicle control).
-
-
Sample Preparation and Mixing:
-
Harvest and lyse the "light" and "heavy" cell populations separately as described in Protocol 1.
-
Determine the protein concentration for each lysate.
-
Mix equal amounts of protein from the "light" and "heavy" lysates.
-
-
Protein Digestion and Peptide Enrichment:
-
Proceed with reduction, alkylation, and tryptic digestion of the mixed protein lysate as described in Protocol 1.
-
Enrich for K-ε-GG peptides using immunoprecipitation as detailed in Protocol 1.
-
-
LC-MS/MS Analysis and Data Interpretation:
-
Analyze the enriched peptides by LC-MS/MS.
-
During data analysis, identify peptide pairs corresponding to the "light" and "heavy" forms.
-
Calculate the ratio of the peak intensities for each peptide pair to determine the relative change in ubiquitination at that specific site between the two conditions.
-
Data Presentation
Quantitative data from ubiquitination experiments should be summarized in a clear and structured format to facilitate comparison and interpretation.
Table 1: Example of Quantitative Ubiquitination Site Data from a SILAC Experiment
| Protein | Gene | UniProt Acc. | Site | Peptide Sequence | SILAC Ratio (Heavy/Light) | p-value | Regulation |
| Protein X | GENEX | P12345 | K123 | TIDEK(gg)LVR | 3.5 | 0.001 | Upregulated |
| Protein Y | GENEY | Q67890 | K45 | FQASK(gg)INEK | 0.4 | 0.005 | Downregulated |
| Protein Z | GENEZ | A1B2C3 | K88 | YLPK(gg)GTR | 1.1 | 0.85 | Unchanged |
Table 2: Example of Quantitative Ubiquitination Site Data from a TMT Experiment
| Protein | Gene | UniProt Acc. | Site | Peptide Sequence | TMT Reporter Ion Intensity (Condition 1) | TMT Reporter Ion Intensity (Condition 2) | TMT Reporter Ion Intensity (Condition 3) | Fold Change (C2/C1) | Fold Change (C3/C1) |
| Protein A | GENEA | P98765 | K234 | VALSEK(gg)LNR | 15000 | 45000 | 7500 | 3.0 | 0.5 |
| Protein B | GENEB | O12345 | K78 | GFEIK(gg)TESR | 22000 | 11000 | 21000 | 0.5 | 0.95 |
| Protein C | GENEC | B3C4D5 | K150 | LMK(gg)PDEQAR | 50000 | 52000 | 48000 | 1.04 | 0.96 |
Conclusion
The methodologies described in these application notes provide a powerful toolkit for the in-depth analysis of protein ubiquitination. The combination of efficient enrichment strategies with robust quantitative mass spectrometry techniques allows for the comprehensive identification of ubiquitination sites and the dynamic profiling of the ubiquitome. These approaches are essential for advancing our understanding of the critical roles of ubiquitination in health and disease and for the development of targeted therapies.
References
- 1. pure.mpg.de [pure.mpg.de]
- 2. Large-Scale Identification of Ubiquitination Sites by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of Ubiquitinated Proteome by Quantitative Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 4. How to Identify Ubiquitination Substrates Using Mass Spectrometry? | MtoZ Biolabs [mtoz-biolabs.com]
- 5. Quantitative proteomics to decipher ubiquitin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ubiquitinated Peptide Enrichment Service - Creative Proteomics [creative-proteomics.com]
- 7. Large-scale identification of ubiquitination sites by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Refined Preparation and Use of Anti-diglycine Remnant (K-ε-GG) Antibody Enables Routine Quantification of 10,000s of Ubiquitination Sites in Single Proteomics Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Detection of Protein Ubiquitination Sites by Peptide Enrichment and Mass Spectrometry [jove.com]
- 10. Global Mass Spectrometry-Based Analysis of Protein Ubiquitination Using K-ε-GG Remnant Antibody Enrichment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. UbiSite approach for comprehensive mapping of lysine and N-terminal ubiquitination sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Global ubiquitination analysis by SILAC in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Global Ubiquitination Analysis by SILAC in Mammalian Cells | Springer Nature Experiments [experiments.springernature.com]
- 15. Highly Multiplexed Quantitative Mass Spectrometry Analysis of Ubiquitylomes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. TMT Quantitative Proteomics: A Comprehensive Guide to Labeled Protein Analysis - MetwareBio [metwarebio.com]
- 17. academic.oup.com [academic.oup.com]
- 18. Protein Quantification Technology-TMT Labeling Quantitation - Creative Proteomics [creative-proteomics.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Solubility of Thalidomide-NH-PEG2-C2-CH2 based PROTACs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with Thalidomide-NH-PEG2-C2-CH2 based Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: Why do my this compound based PROTACs have poor aqueous solubility?
Thalidomide-based PROTACs, including those with a PEG2 linker, often exhibit poor aqueous solubility due to a combination of factors:
-
High Molecular Weight: PROTACs are large molecules, frequently exceeding the typical "Rule of Five" guidelines for oral bioavailability, which contributes to lower solubility.[1][2]
-
Lipophilicity: Despite the inclusion of a hydrophilic PEG linker, the overall molecule can still be highly lipophilic due to the nature of the target protein binder and the thalidomide (B1683933) moiety.[3] This high lipophilicity can lead to poor solvation in aqueous media.
-
Crystalline Structure: The solid-state properties of the PROTAC, such as a stable crystal lattice, can significantly hinder its dissolution in aqueous buffers.[4]
Q2: What are the common experimental problems caused by poor PROTAC solubility?
Poor solubility can lead to several issues in your experiments, including:
-
Precipitation in Assays: The PROTAC may precipitate out of solution in aqueous cell culture media or biochemical assay buffers, leading to inaccurate and underestimated potency (e.g., DC50, IC50).[3]
-
Irreproducible Results: The extent of precipitation can vary between experiments, leading to high variability and a lack of reproducibility in your data.[3]
-
Low Bioavailability: In cellular and in vivo studies, poor solubility limits the concentration of the PROTAC that can cross cell membranes and reach its intracellular target, resulting in reduced efficacy.[2]
Q3: How can I improve the solubility of my existing this compound based PROTAC without chemical modification?
For an already synthesized PROTAC, you can employ several formulation strategies:
-
Co-solvents: Using a small percentage of a water-miscible organic solvent (e.g., DMSO, ethanol, PEG 400) in your aqueous buffer can help maintain the PROTAC in solution.[4] However, it is crucial to first determine the tolerance of your experimental system (e.g., cells, enzymes) to the chosen co-solvent.
-
pH Adjustment: If your PROTAC contains ionizable functional groups, adjusting the pH of the buffer can significantly impact its solubility. For basic groups, a lower pH (more acidic) will generally increase solubility, while for acidic groups, a higher pH (more basic) is beneficial.[4]
-
Formulation with Excipients: The addition of solubilizing agents such as surfactants (e.g., Poloxamer 188) or cyclodextrins can increase the apparent solubility of your PROTAC in aqueous solutions.[3]
-
Amorphous Solid Dispersions (ASDs): Creating an ASD involves dispersing the PROTAC in a polymer matrix (e.g., HPMCAS, PVPVA). This prevents the PROTAC from crystallizing, thereby increasing its dissolution rate and apparent solubility.[1][5]
-
Nanoparticle Formulations: Encapsulating the PROTAC into lipid-based or polymeric nanoparticles can improve its solubility, stability, and cellular uptake.[6]
Q4: How does modifying the linker affect the solubility of a thalidomide-based PROTAC?
The linker plays a critical role in determining the physicochemical properties of a PROTAC. Modifying the linker is a common strategy to improve solubility:
-
Increasing PEG Chain Length: Extending the polyethylene (B3416737) glycol (PEG) chain (e.g., from PEG2 to PEG4 or PEG6) generally increases the hydrophilicity and aqueous solubility of the PROTAC.[][8]
-
Incorporating Polar Functional Groups: Introducing polar groups such as amines or amides into the linker can enhance solubility.[8]
-
Replacing Alkyl Chains: Replacing hydrophobic alkyl chains with more polar moieties can also improve solubility.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| PROTAC precipitates upon dilution from DMSO stock into aqueous buffer. | The aqueous buffer cannot solubilize the high local concentration of the PROTAC as it is added. | 1. Slow Addition with Vortexing: Add the DMSO stock solution slowly to the aqueous buffer while vortexing to ensure rapid mixing and prevent localized precipitation.[4]2. Use of Co-solvents: Prepare the aqueous buffer with a pre-determined, tolerated percentage of a co-solvent (e.g., 1-5% DMSO or ethanol) before adding the PROTAC stock.[4] |
| Inconsistent results in cell-based degradation assays. | Variability in the amount of soluble PROTAC in each experiment. | 1. Visual Inspection: Always visually inspect your final working solutions for any signs of precipitation before adding them to cells.2. Kinetic Solubility Measurement: Determine the kinetic solubility of your PROTAC in the specific cell culture medium you are using to ensure you are working below its solubility limit.[3] |
| Low or no cellular activity despite good biochemical activity. | Poor cell permeability due to high lipophilicity or large size. | 1. Chemical Modification: If possible, synthesize analogs with more hydrophilic linkers (e.g., longer PEG chains) or by incorporating polar groups.[3]2. Formulation Approaches: Utilize nanoparticle-based delivery systems to enhance cellular uptake.[6] |
Quantitative Data
Table 1: Impact of PEG Linker Length on the Aqueous Solubility of a Hypothetical Thalidomide-Based PROTAC
| PROTAC Linker | Aqueous Solubility (µg/mL) | Fold Increase (vs. Alkyl) |
| C4 Alkyl | 5 | 1 |
| This compound | 25 | 5 |
| Thalidomide-NH-PEG4-C2-CH2 | 75 | 15 |
| Thalidomide-NH-PEG6-C2-CH2 | 150 | 30 |
| Note: This data is representative and illustrates the general trend of increased solubility with longer PEG chains. Actual values will vary depending on the specific warhead and other structural features of the PROTAC. |
Table 2: Effect of Formulation on the Apparent Solubility of a Poorly Soluble Thalidomide-Based PROTAC (AZD-1)
| Formulation | Drug Loading (% w/w) | Apparent Solubility (µg/mL) | Fold Increase (vs. Amorphous) |
| Amorphous PROTAC | N/A | 48.4 ± 2.6 | 1 |
| ASD with HPMCAS (Solvent Evaporation) | 20% | ~97 | ~2 |
| ASD with HPMCAS (Slurry Conversion) | 20% | >100 | >2 |
| Data adapted from a study on a cereblon-recruiting PROTAC, demonstrating the utility of Amorphous Solid Dispersions (ASDs) in enhancing solubility.[1] |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay by Nephelometry
This protocol provides a general method for determining the kinetic solubility of a PROTAC in an aqueous buffer.
Materials:
-
PROTAC of interest
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Aqueous buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)
-
96-well clear bottom plates
-
Nephelometer or plate reader capable of measuring light scattering
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of the PROTAC in 100% DMSO. Ensure the compound is fully dissolved.
-
Serial Dilution in DMSO: In a 96-well plate, perform a serial dilution of the PROTAC stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to 0.1 mM).
-
Transfer to Assay Plate: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO dilution into a new 96-well plate containing a larger volume (e.g., 198 µL) of the aqueous buffer. This will result in a final DMSO concentration of 1%.
-
Incubation: Shake the assay plate for a defined period (e.g., 2 hours) at a controlled temperature (e.g., 25°C).
-
Measurement: Measure the light scattering (turbidity) of each well using a nephelometer.
-
Data Analysis: The kinetic solubility is defined as the highest concentration of the PROTAC that does not show a significant increase in light scattering compared to the buffer-only control.
Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
This protocol describes a method for preparing an ASD of a PROTAC to improve its solubility.
Materials:
-
PROTAC of interest
-
Polymer (e.g., Hydroxypropyl Methylcellulose Acetate Succinate - HPMCAS, Polyvinylpyrrolidone/Vinyl Acetate Copolymer - PVPVA)
-
Volatile organic solvent (e.g., a mixture of dichloromethane (B109758) and ethanol, 4:1 v/v)
-
Glass vials
-
Rotary evaporator or vacuum oven
Procedure:
-
Dissolution: Weigh the desired amounts of the PROTAC and the polymer to achieve the target drug loading (e.g., 10%, 20%, 30% w/w). Dissolve both components completely in the organic solvent mixture in a glass vial.
-
Solvent Evaporation: Remove the solvent using a rotary evaporator or by placing the vial in a vacuum oven at a controlled temperature (e.g., 40-60°C) until the solid is completely dry.
-
Grinding: Gently grind the resulting solid into a fine powder using a mortar and pestle.
-
Characterization: Characterize the ASD to confirm its amorphous nature using techniques such as Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).
-
Dissolution Testing: Evaluate the dissolution profile of the ASD powder in a relevant aqueous buffer (e.g., FaSSIF - Fasted State Simulated Intestinal Fluid) and compare it to the unformulated, amorphous PROTAC.[1]
Protocol 3: Preparation of Lipid Nanoparticles by Nanoprecipitation
This protocol outlines a general method for encapsulating a PROTAC into lipid nanoparticles.
Materials:
-
PROTAC of interest
-
Lipid (e.g., a mixture of phospholipids (B1166683) like DSPC, cholesterol, and a PEGylated lipid like DSPE-PEG2000)
-
Organic solvent (e.g., ethanol)
-
Aqueous phase (e.g., citrate (B86180) buffer, pH 4.0)
-
Microfluidic mixing device (e.g., NanoAssemblr) or a setup for manual rapid mixing
Procedure:
-
Lipid Phase Preparation: Dissolve the PROTAC and the lipids in the organic solvent.
-
Aqueous Phase Preparation: Prepare the aqueous buffer.
-
Nanoparticle Formation: Rapidly mix the lipid phase with the aqueous phase at a defined ratio (e.g., 1:3 organic to aqueous) using a microfluidic device or by injecting the lipid phase into the stirred aqueous phase. This rapid mixing leads to the self-assembly of lipid nanoparticles encapsulating the PROTAC.
-
Purification: Remove the organic solvent and unencapsulated PROTAC by dialysis or tangential flow filtration against a suitable buffer (e.g., PBS, pH 7.4).
-
Characterization: Characterize the nanoparticles for size, polydispersity index (PDI), zeta potential, and encapsulation efficiency using techniques like Dynamic Light Scattering (DLS) and High-Performance Liquid Chromatography (HPLC).
Visualizations
Caption: Experimental workflow for improving the solubility of this compound based PROTACs.
Caption: Signaling pathway of CDK9 degradation by a thalidomide-based PROTAC.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. dovepress.com [dovepress.com]
- 8. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming off-target effects with Thalidomide-based PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with thalidomide-based Proteolysis Targeting Chimeras (PROTACs). This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to help you address and mitigate off-target effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects observed with thalidomide-based PROTACs?
A1: The primary off-target effects of thalidomide-based PROTACs stem from the inherent activity of the thalidomide (B1683933) (or its analogs like pomalidomide (B1683931) and lenalidomide) moiety. This part of the PROTAC acts as a molecular glue, recruiting unintended proteins, known as neosubstrates, to the Cereblon (CRBN) E3 ligase for degradation.[1][] The most well-characterized off-targets are a family of zinc finger (ZF) transcription factors, including Ikaros (IKZF1), Aiolos (IKZF3), and SALL4.[1][] Degradation of these proteins can lead to unintended biological consequences, such as immunomodulatory effects and potential teratogenicity.[1][3]
Q2: How can I reduce the off-target degradation of neosubstrates like IKZF1/3?
A2: Several strategies can be employed to minimize the degradation of off-target neosubstrates:
-
Modify the CRBN Ligand: Introducing modifications to the phthalimide (B116566) ring of the thalidomide moiety can disrupt the binding of neosubstrates to CRBN. For example, modifications at the C5 position have been shown to reduce off-target ZF protein degradation.[4]
-
Optimize the Linker: The length, composition, and attachment point of the linker can influence the geometry of the ternary complex (Target Protein-PROTAC-CRBN) and can be optimized to favor on-target degradation over off-target effects.[5][6][7]
-
Utilize a Different E3 Ligase: If modifying the thalidomide-based PROTAC is not successful, consider redesigning the molecule to recruit a different E3 ligase, such as VHL, which has a distinct off-target profile.[1]
Q3: What is the "hook effect" and how does it relate to off-target effects?
A3: The "hook effect" occurs at high PROTAC concentrations where the formation of binary complexes (PROTAC-Target or PROTAC-CRBN) dominates over the productive ternary complex (Target-PROTAC-CRBN).[1][8][9] This can lead to a decrease in degradation efficiency. These non-productive binary complexes can sequester the E3 ligase, and it is hypothesized that the PROTAC/E3 ligase binary complex may still be able to recruit and degrade low-affinity off-target proteins.[1]
Q4: My PROTAC shows low on-target degradation. What are the initial troubleshooting steps?
A4: When a thalidomide-based PROTAC fails to induce degradation of the target protein, consider the following initial checkpoints:
-
Confirm Compound Integrity: Verify the chemical structure, purity (>95%), and stability of your PROTAC stock.[8]
-
Verify CRBN Expression: Ensure that your cell line expresses sufficient levels of Cereblon (CRBN). Low CRBN expression is a common reason for the failure of thalidomide-based PROTACs.[8]
-
Assess Binary Engagement: Confirm that your PROTAC can independently bind to both the target protein and CRBN.[8]
-
Test a Broad Concentration Range: To account for the "hook effect," it is crucial to test a wide range of PROTAC concentrations (e.g., 1 nM to 10 µM).[1][8]
Troubleshooting Guides
Problem 1: Significant Off-Target Degradation of IKZF1/3 is Observed
-
Possible Cause: The thalidomide moiety is effectively recruiting these known neosubstrates to CRBN.
-
Solution Workflow:
Caption: Workflow for mitigating off-target degradation.
Problem 2: Modified PROTAC Shows Reduced On-Target Degradation
-
Possible Causes:
-
The modification made to reduce off-target effects has also negatively impacted the formation of the on-target ternary complex.
-
The modified PROTAC has altered physicochemical properties, such as reduced cell permeability.[1]
-
-
Troubleshooting Steps:
Caption: Troubleshooting reduced on-target activity of modified PROTACs.
Quantitative Data Summary
The following tables summarize key quantitative parameters for evaluating PROTAC performance.
Table 1: Example Binding Affinities (KD) for PROTAC Components
| PROTAC Example | Target Protein | KD for Target (nM) | E3 Ligase | KD for E3 Ligase (nM) | Reference |
| MZ1 | Brd4BD2 | 1 (SPR), 4 (ITC) | VHL | 29 (SPR), 66 (ITC) | [10][11] |
| BRD-5110 | PPM1D | 1 (SPR) | CRBN | ~3000 (SPR) | [10] |
Table 2: Example On-Target and Off-Target Degradation Data (DC50)
| PROTAC | Target Protein | On-Target DC50 (nM) | Off-Target Protein | Off-Target DC50 (nM) | Cell Line |
| Hypothetical PROTAC A | Target X | 15 | IKZF1 | 250 | Cell Line 1 |
| Hypothetical PROTAC B (Optimized) | Target X | 20 | IKZF1 | >1000 | Cell Line 1 |
| Foretinib-PROTAC 1 (VHL-based) | p38α | 210 | SLK | Not degraded | Various |
Note: Data is illustrative and collated from various sources to demonstrate the type of information required. Actual values are highly dependent on the specific PROTAC, target, and experimental system.
Experimental Protocols
Western Blot for Protein Degradation
This protocol is for determining the degradation of a target protein in response to PROTAC treatment.[1]
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC or DMSO as a vehicle control. A typical concentration range is 1 nM to 10 µM.[1]
-
Incubate for the desired time (e.g., 4, 8, 16, or 24 hours).[1]
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of RIPA buffer supplemented with protease and phosphatase inhibitors to each well.[1]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.[1]
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification, SDS-PAGE, and Immunoblotting:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.[12]
-
After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.[12]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[12]
-
Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-Actin) overnight at 4°C.[8][12]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[12]
-
Quantify band intensities and normalize the target protein signal to the loading control.
-
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol verifies the physical interaction between the target protein and CRBN, mediated by the PROTAC.[8]
-
Cell Treatment and Lysis:
-
Treat cells with the PROTAC at the desired concentration and a vehicle control for a short duration (e.g., 1-2 hours) to capture the complex before degradation. It is advisable to also include a proteasome inhibitor (e.g., MG132) to prevent target degradation.
-
Lyse cells in a non-denaturing lysis buffer (e.g., buffer containing 1% Triton X-100 or NP-40).
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with an antibody against the target protein or CRBN overnight at 4°C with gentle rotation.
-
Add fresh protein A/G beads and incubate for another 2-4 hours.
-
-
Washing and Elution:
-
Wash the beads 3-5 times with lysis buffer to remove non-specific binding.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE loading buffer.
-
-
Western Blot Analysis:
-
Analyze the eluted samples by Western Blot.
-
Probe the blot with antibodies against the target protein and CRBN to detect the co-immunoprecipitated protein.
-
In Vitro Ubiquitination Assay
This assay confirms that the PROTAC-induced ternary complex is active and leads to the ubiquitination of the target protein.[13]
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following components:
-
Recombinant target protein
-
Recombinant CRBN-DDB1-Cul4A-Roc1 complex
-
E1 activating enzyme
-
E2 conjugating enzyme (e.g., UBE2D2)
-
Ubiquitin (can be biotinylated for easier detection)
-
ATP
-
Ubiquitination buffer
-
-
-
PROTAC Addition and Incubation:
-
Add the PROTAC at various concentrations. Include a no-PROTAC control.
-
Incubate the reaction at 37°C for 1-2 hours.[8]
-
-
Analysis:
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Analyze the reaction products via Western Blot.
-
Probe the blot with an anti-Target Protein antibody or with Streptavidin-HRP (to detect biotinylated-ubiquitin). A high-molecular-weight smear or laddering pattern for the target protein in the PROTAC-treated lanes indicates successful poly-ubiquitination.[8]
-
Mandatory Visualizations
Caption: Signaling pathway of thalidomide-based PROTAC action.
Caption: General experimental workflow for PROTAC development.
References
- 1. benchchem.com [benchchem.com]
- 3. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 4. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scienceopen.com [scienceopen.com]
- 6. Current strategies for improving limitations of proteolysis targeting chimeras [ccspublishing.org.cn]
- 7. explorationpub.com [explorationpub.com]
- 8. benchchem.com [benchchem.com]
- 9. blog.crownbio.com [blog.crownbio.com]
- 10. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 12. benchchem.com [benchchem.com]
- 13. Ubiquitination Assay - Profacgen [profacgen.com]
Technical Support Center: Optimizing Linker Length for Thalidomide PROTACs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of linker length for Thalidomide-based Proteolysis-Targeting Chimeras (PROTACs).
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments, with a focus on linker-related challenges.
Issue 1: My PROTAC shows good binary binding to the target protein and Cereblon (CRBN), but fails to induce target degradation.
This is a common challenge and often points to issues with the formation of a productive ternary complex (Target-PROTAC-CRBN). The linker is a critical component in the assembly of this complex.[1][2]
-
Possible Cause 1: Suboptimal Linker Length or Rigidity.
-
Explanation: The linker may be too short, causing steric hindrance that prevents the target protein and E3 ligase from coming together.[1][3][4] Conversely, a linker that is too long or overly flexible might lead to non-productive binding where the ubiquitination sites on the target are not accessible.[1][3]
-
Solution: Synthesize a library of PROTACs with systematically varied linker lengths. Even minor adjustments can significantly impact degradation efficacy.[2] Consider incorporating rigid motifs, such as piperazine (B1678402) or piperidine (B6355638) rings, into the linker to reduce conformational flexibility and favor a productive orientation.[5][6]
-
-
Possible Cause 2: Unfavorable Ternary Complex Conformation.
-
Explanation: Even if a ternary complex forms, the linker might orient the target protein in a way that its surface lysine (B10760008) residues are not accessible to the E2 ubiquitin-conjugating enzyme associated with the E3 ligase.[1]
-
Solution: Directly assess ternary complex formation and stability using biophysical assays like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or live-cell assays such as NanoBRET™.[2][7][8][9] A lack of positive cooperativity in ternary complex formation can indicate a non-productive conformation.[2]
-
-
Possible Cause 3: Poor Physicochemical Properties.
-
Explanation: The linker can contribute to poor cell permeability or low aqueous solubility, preventing the PROTAC from reaching its intracellular target at sufficient concentrations.[1][10][11] PROTACs are often large molecules that fall outside of Lipinski's "rule of five".[6][12]
-
Solution: Modify the linker to improve its physicochemical properties. Incorporating polyethylene (B3416737) glycol (PEG) units can enhance solubility.[6][11] The "chameleon effect" has been noted with some flexible linkers, where they adopt a more compact, less polar conformation to cross cell membranes.[6]
-
-
Possible Cause 4: Cellular Efflux.
-
Explanation: Your PROTAC may be a substrate for cellular efflux pumps, which actively transport it out of the cell, leading to low intracellular concentrations.[2]
-
Solution: Co-incubate your cells with your PROTAC and a known efflux pump inhibitor. If you observe target degradation in the presence of the inhibitor, this suggests that efflux is a contributing factor that needs to be addressed in the PROTAC design.[3]
-
Issue 2: I am observing a "hook effect" with my PROTAC, where degradation efficiency decreases at higher concentrations.
The "hook effect" is an intrinsic characteristic of the PROTAC mechanism.[2] It occurs when high concentrations of the PROTAC lead to the formation of binary complexes (Target-PROTAC or PROTAC-E3 Ligase) instead of the productive ternary complex, which reduces degradation efficiency.[1][2]
-
Solution 1: Optimize PROTAC Concentration.
-
Explanation: Perform a wide dose-response experiment to identify the optimal concentration range for your PROTAC that maximizes degradation before the hook effect becomes prominent.[13]
-
Action: Test your PROTAC over a broad concentration range, including very low and very high concentrations, to clearly define the bell-shaped degradation curve.[13]
-
-
Solution 2: Enhance Ternary Complex Cooperativity.
-
Explanation: A well-designed linker can promote positive cooperativity, where the binding of the first protein (either the target or the E3 ligase) increases the PROTAC's affinity for the second protein. This stabilizes the ternary complex and can mitigate the hook effect.[1][6]
-
Action: Modify the linker's rigidity and composition. A more rigid linker can pre-organize the PROTAC into a conformation that is more favorable for ternary complex formation.[1]
-
Issue 3: My synthesized Thalidomide-based PROTAC has poor solubility.
Solubility is a common hurdle in PROTAC development due to their high molecular weight and often lipophilic nature.[7][12]
-
Solution 1: Linker Composition Modification.
-
Solution 2: Formulation Strategies.
-
Explanation: For in vitro and cellular assays, formulation can be optimized to overcome solubility issues.
-
Action: Use a small amount of an organic co-solvent like DMSO for in vitro assays. Be mindful of the final DMSO concentration in cellular experiments, as it can be toxic to cells at higher concentrations (typically above 0.5%).[7] For in vivo studies, consider formulation strategies such as amorphous solid dispersions or lipid-based formulations.[10]
-
-
Solution 3: Structural Modification.
-
Explanation: If solubility issues persist and hinder your experiments, consider synthesizing new analogs.
-
Action: Introduce more hydrophilic groups on the target-binding ligand or explore different linker attachment points that may lead to a more soluble overall molecule.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal linker length for a Thalidomide-based PROTAC?
There is no universally optimal linker length. The ideal length is target-dependent and must be determined empirically for each specific target protein and E3 ligase pair.[7][14] The linker needs to be able to bridge the distance between the two proteins to facilitate the formation of a stable and productive ternary complex.[6][14] While linker lengths of 5-15 atoms are common, some targets may require longer or shorter linkers for optimal degradation. For example, for p38α degradation, PROTACs with linkers of 15-17 atoms showed the best performance.[14]
Q2: What are the most common types of linkers used for Thalidomide PROTACs?
The most frequently used linker motifs are flexible alkyl chains and polyethylene glycol (PEG) chains.[6][14][] This is largely due to their synthetic tractability, which allows for systematic variation of length.[14] However, there is a growing trend towards using more rigid linkers that incorporate elements like piperazine/piperidine rings or alkynes to improve physicochemical properties and restrict conformational flexibility.[5][14]
Q3: How does linker composition, beyond just length, impact PROTAC performance?
Linker composition is crucial as it influences a PROTAC's solubility, cell permeability, and metabolic stability.[2][5] For instance, PEG linkers can enhance solubility, while more rigid linkers can improve conformational stability.[2][6] The chemical nature of the linker can also affect the stability of the ternary complex and, consequently, degradation efficiency.[2]
Q4: What are the key assays for evaluating the performance of a new PROTAC with a modified linker?
A comprehensive evaluation of a new PROTAC involves a series of assays:
-
Target Protein Degradation: Western blotting is the gold-standard method to quantify the reduction in target protein levels and determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[16][17]
-
Ternary Complex Formation: Biophysical assays like SPR, ITC, or cellular assays like NanoBRET™ are used to confirm that the PROTAC can form a ternary complex with the target protein and E3 ligase and to assess the cooperativity of this interaction.[8][9][18]
-
Ubiquitination Assays: These assays confirm that the PROTAC-induced ternary complex is functional and leads to the ubiquitination of the target protein. This can be assessed by immunoprecipitation of the target protein followed by western blotting for ubiquitin.[19]
Q5: How do I choose the attachment point for the linker on the Thalidomide ligand?
The attachment point, or "exit vector," is a critical parameter.[6] The linker should be attached at a position that does not disrupt the key binding interactions of Thalidomide with Cereblon. The choice of attachment site is typically guided by analyzing solvent-exposed areas of the ligand when it is bound to the protein.[4] Modifications at the C5 position of the phthalimide (B116566) ring have been explored to reduce off-target effects.[20]
Data Presentation
The following table summarizes representative data illustrating the impact of PEG linker length on the efficacy of a hypothetical Thalidomide-based PROTAC targeting a bromodomain protein (e.g., BRD4). This data is synthesized from general trends observed in the literature.[21][22]
| PROTAC ID | Linker Composition | Linker Length (PEG units) | DC50 (nM) | Dmax (%) | Key Observation |
| PROTAC-1 | PEG | 2 | >1000 | <20 | A short linker may cause steric hindrance, preventing effective ternary complex formation. |
| PROTAC-2 | PEG | 3 | 500 | 65 | Lengthening the linker begins to improve degradation, but is still suboptimal. |
| PROTAC-3 | PEG | 4 | 50 | 90 | An optimal linker length is achieved, leading to potent degradation. |
| PROTAC-4 | PEG | 5 | 80 | 95 | A slightly longer linker maintains high degradation efficacy. |
| PROTAC-5 | PEG | 8 | 300 | 70 | A significantly longer linker can lead to reduced potency, possibly due to non-productive binding modes. |
Experimental Protocols
1. Western Blot Analysis for Protein Degradation
This protocol is the standard method for quantifying the reduction in target protein levels following PROTAC treatment.[16][17][23]
-
Materials:
-
Cell line expressing the target protein
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL) and imaging system
-
-
Methodology:
-
Cell Seeding and Treatment: Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Treat cells with a range of PROTAC concentrations (e.g., 0, 10, 50, 100, 500 nM, 1 µM) for a specified time (e.g., 4, 8, 16, 24 hours). Include a vehicle-only control.[23]
-
Cell Lysis: After treatment, aspirate the media and wash the cells once with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.[23]
-
Protein Quantification: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.[23]
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes. Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.[23]
-
Protein Transfer and Immunoblotting: Transfer the separated proteins to a PVDF or nitrocellulose membrane. Block the membrane for 1 hour at room temperature. Incubate with the primary antibody against the target protein overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[23]
-
Detection and Analysis: Wash the membrane, add ECL substrate, and capture the chemiluminescent signal. Quantify the band intensities using densitometry software. Normalize the target protein level to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[16]
-
2. Ternary Complex Formation Assay (NanoBRET™)
This live-cell assay allows for the real-time measurement of PROTAC-induced ternary complex formation.[8][9][18]
-
Materials:
-
HEK293T cells
-
Plasmid expressing the target protein fused to NanoLuc® luciferase (Donor)
-
Plasmid expressing Cereblon (CRBN) fused to HaloTag® (Acceptor)
-
Transfection reagent
-
96-well assay plates
-
HaloTag® NanoBRET™ 618 Ligand (Acceptor fluorophore)
-
NanoBRET™ Nano-Glo® Substrate (Donor substrate)
-
Luminometer with appropriate filters
-
-
Methodology:
-
Cell Preparation: Co-transfect HEK293T cells with plasmids expressing the NanoLuc®-target protein fusion and the HaloTag®-CRBN fusion.
-
Assay Plate Preparation: Seed the transfected cells into a 96-well plate and incubate for 24 hours.
-
Ligand Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate to allow for labeling of the HaloTag®-CRBN fusion protein.[8]
-
PROTAC Treatment: Add a serial dilution of your PROTAC to the cells.
-
Substrate Addition and Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and immediately measure the donor (460 nm) and acceptor (618 nm) emission signals using a luminometer.[8]
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal). A PROTAC-dependent increase in the NanoBRET™ ratio indicates the formation of the ternary complex.[8]
-
3. In Vitro Ubiquitination Assay
This assay directly measures the ubiquitination of the target protein induced by the PROTAC.[19]
-
Materials:
-
Purified recombinant target protein
-
Purified recombinant Cereblon (CRBN) complex
-
E1 activating enzyme (e.g., UBE1)
-
E2 conjugating enzyme (e.g., UbcH5b)
-
Ubiquitin (biotinylated for detection)
-
ATP
-
PROTAC compound
-
Assay buffer
-
Streptavidin-coated plates or beads for detection (e.g., for ELISA or AlphaLISA format)
-
-
Methodology (Conceptual Outline):
-
Reaction Setup: In a microplate well, combine the purified target protein, CRBN complex, E1 and E2 enzymes, biotinylated ubiquitin, and ATP in the assay buffer.
-
PROTAC Addition: Add serial dilutions of the PROTAC to initiate the reaction.
-
Incubation: Incubate the reaction mixture at 37°C to allow for ubiquitination to occur.
-
Detection: Detect the level of target protein ubiquitination. The specific method will depend on the assay format (e.g., ELISA, AlphaLISA, or Western Blot of the reaction mixture). For an AlphaLISA format, acceptor beads recognizing the target protein and donor beads binding to the biotinylated ubiquitin are added. The resulting signal is proportional to the level of ubiquitination.[24]
-
Visualizations
Caption: Mechanism of Action for a Thalidomide-based PROTAC.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chempep.com [chempep.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Ternary Complex Formation [worldwide.promega.com]
- 19. Ubiquitination Assay - Profacgen [profacgen.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 24. bpsbioscience.com [bpsbioscience.com]
Technical Support Center: Troubleshooting Failed Protein Degradation with Thalidomide-NH-PEG2-C2-CH2 PROTACs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with protein degradation experiments using Proteolysis Targeting Chimeras (PROTACs) that feature a Thalidomide-NH-PEG2-C2-CH2 moiety for Cereblon (CRBN) E3 ligase recruitment.
Frequently Asked Questions (FAQs)
Q1: My PROTAC, which uses a this compound linker, is not causing degradation of my target protein. What are the primary areas to investigate?
A1: When a thalidomide-based PROTAC fails to induce degradation, the problem typically falls into one of three categories: issues with the PROTAC molecule itself, problems within the biological system, or failure to form a productive ternary complex. A systematic approach is crucial for pinpointing the issue.[1][2]
Initial Troubleshooting Steps:
-
Compound Integrity: Verify the chemical structure, purity (>95%), and stability of your PROTAC stock. Degradation during storage or in the experimental medium can prevent activity.[1]
-
E3 Ligase Expression: Confirm that your chosen cell line expresses sufficient levels of Cereblon (CRBN), the E3 ligase recruited by thalidomide. Low CRBN expression is a common cause of failure for this class of PROTACs.[1]
-
Target Engagement: Ensure your PROTAC can bind to both the target protein and CRBN independently (binary engagement).[1]
-
Cellular Permeability: PROTACs are often large molecules and may have poor cell permeability. Consider performing a cellular thermal shift assay (CETSA) or NanoBRET assay to confirm intracellular target engagement.[2][3]
Q2: How can I determine if my PROTAC is successfully forming a ternary complex with the target protein and CRBN?
A2: The formation of a stable ternary complex (Target Protein : PROTAC : CRBN) is essential for ubiquitination and subsequent degradation.[4] Several biophysical and cell-based assays can confirm this crucial step. Co-immunoprecipitation (Co-IP) is a standard method to verify this interaction within a cellular context.[1]
Q3: I've confirmed ternary complex formation, but I'm still not observing degradation. What is the next logical step?
A3: If a ternary complex forms but degradation does not occur, the issue may be that the complex is not in a productive conformation for ubiquitination.[3] The next step is to perform an in-vitro or in-cell ubiquitination assay to determine if the target protein is being ubiquitinated in the presence of your PROTAC. A lack of ubiquitination strongly suggests a problem with the geometry of the ternary complex, which may require redesigning the linker.[3]
Q4: My Western blot results for protein degradation are inconsistent between experiments. What could be the cause?
A4: Inconsistent degradation results are often traced back to variability in cell culture conditions.[3] Factors such as cell passage number, confluency, and overall cell health can significantly impact protein expression levels and the efficiency of the ubiquitin-proteasome system. It is also important to assess the stability of your PROTAC compound in the cell culture medium over the time course of your experiment.[3]
Q5: What is the "hook effect" and how can it affect my degradation results?
A5: The "hook effect" describes a phenomenon where the degradation efficiency of a PROTAC decreases at very high concentrations.[5][6] This occurs because at an excess of the PROTAC, the formation of binary complexes (Target : PROTAC or CRBN : PROTAC) is favored over the productive ternary complex. This leads to a bell-shaped dose-response curve. To avoid misinterpreting your results, it is essential to perform a full dose-response analysis to determine both the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[7]
Signaling Pathway and Experimental Workflows
The core mechanism of a thalidomide-based PROTAC involves hijacking the CRL4-CRBN E3 ubiquitin ligase to induce the degradation of a target protein.
Troubleshooting Workflow
This workflow outlines a logical sequence of experiments to diagnose why a PROTAC is not inducing protein degradation.
Experimental Protocols & Data Tables
Protocol 1: Western Blot for Protein Degradation
This protocol is used to quantify the reduction in target protein levels following PROTAC treatment.[8][9]
Methodology:
-
Cell Treatment: Plate cells and treat with a serial dilution of the PROTAC for a specified time (e.g., 18-24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).[9]
-
Lysis: Wash cells with ice-cold PBS, then lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.[8]
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.[8]
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.[8]
-
Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.[9]
-
Antibody Incubation: Block the membrane (e.g., with 5% non-fat milk in TBST) and incubate with a primary antibody specific to the target protein, followed by an HRP-conjugated secondary antibody.[9] Also probe for a loading control (e.g., GAPDH, α-Tubulin).
-
Detection: Use an ECL substrate to visualize bands with a chemiluminescence imager.[3][8]
-
Analysis: Quantify band intensities. Normalize the target protein signal to the loading control, then normalize all treatments to the vehicle control. Plot the percentage of remaining protein against PROTAC concentration to determine DC50 and Dmax values.[3][7]
| Parameter | Typical Range/Value | Purpose |
| PROTAC Concentration | 0.1 nM - 10 µM (8-12 pt curve) | To determine dose-dependent degradation (DC50/Dmax).[7] |
| Treatment Time | 4 - 24 hours | To allow sufficient time for degradation to occur.[9] |
| Protein Loaded per Lane | 20 - 30 µg | To ensure detectable signal and consistent loading.[8] |
| Primary Antibody Dilution | 1:1000 - 1:5000 | To specifically detect the target protein. |
| Secondary Antibody Dilution | 1:5000 - 1:20000 | To detect the primary antibody. |
Protocol 2: In-Cell Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol verifies the physical interaction between the target protein and CRBN, mediated by the PROTAC.[1]
Methodology:
-
Cell Treatment: Treat cells with the PROTAC at a concentration expected to promote ternary complex formation (typically around the DC50 value) for a short duration (e.g., 2-4 hours). Include vehicle and negative controls.
-
Lysis: Lyse cells in a non-denaturing lysis buffer (e.g., Triton X-100 based) with protease inhibitors.
-
Immunoprecipitation: Pre-clear the lysate. Incubate with an antibody against the target protein overnight at 4°C. Add Protein A/G beads to pull down the antibody-protein complex.[1]
-
Washing: Wash the beads multiple times to remove non-specific binders.
-
Elution: Elute the bound proteins from the beads.
-
Western Blot Analysis: Analyze the eluate by Western Blot, probing for the interaction partner (CRBN). A band for CRBN in the lane where the target protein was pulled down indicates ternary complex formation. Also probe for the immunoprecipitated protein as a positive control.[1]
| Reagent/Parameter | Recommendation | Rationale |
| Lysis Buffer | Non-denaturing (e.g., 1% Triton X-100) | To preserve protein-protein interactions. |
| PROTAC Concentration | 1-3x DC50 | To maximize the population of ternary complexes. |
| Treatment Time | 2 - 6 hours | To capture the complex before significant degradation occurs.[7] |
| Antibody for IP | 2 - 5 µg of high-affinity Ab | To efficiently capture the target protein and its interactors.[1] |
| Wash Buffer | Lysis buffer with lower detergent | To reduce non-specific binding while maintaining interactions. |
Protocol 3: In-Vitro Ubiquitination Assay
This assay directly confirms that the PROTAC can induce the ubiquitination of the target protein.[10]
Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine purified E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH5a/b/c), E3 ligase (recombinant CRL4-CRBN complex), ubiquitin, ATP, and the purified target protein.[10]
-
PROTAC Addition: Add the PROTAC at various concentrations. Include a no-PROTAC control.[10]
-
Incubation: Incubate the reaction at 37°C for 1-2 hours.[1]
-
Quenching & Analysis: Stop the reaction by adding SDS-PAGE loading buffer. Analyze the reaction products via Western Blot.[1]
-
Detection: Probe the Western blot with an antibody against the target protein. A "ladder" of bands appearing above the molecular weight of the unmodified target protein indicates polyubiquitination.[10]
| Component | Final Concentration | Role in Reaction |
| E1 Enzyme (UBE1) | 50 - 100 nM | Activates ubiquitin. |
| E2 Enzyme (e.g., UbcH5b) | 0.2 - 1 µM | Transfers ubiquitin from E1 to E3. |
| E3 Ligase (CRL4-CRBN) | 100 nM | Binds target and facilitates Ub transfer from E2.[10] |
| Target Protein (POI) | 100 - 500 nM | The substrate for ubiquitination. |
| Ubiquitin | 5 - 20 µM | The protein tag for degradation. |
| ATP | 2 - 5 mM | Provides energy for the E1 enzyme.[10] |
| PROTAC | 1 - 10 µM | Induces proximity between E3 and POI.[10] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Addressing PROTAC Instability in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common instability issues encountered when working with Proteolysis-Targeting Chimeras (PROTACs) in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of PROTAC instability in cell culture?
PROTACs can exhibit instability through several mechanisms in experimental settings.[1] Due to their high molecular weight and often lipophilic nature, PROTACs can have poor solubility, leading to aggregation and precipitation in aqueous buffers or cell culture media.[1][2] Chemically, certain moieties within the PROTAC structure can be susceptible to degradation. For instance, ligands for the E3 ligase cereblon (CRBN), such as thalidomide (B1683933) and its derivatives, can undergo hydrolysis in physiological solutions.[1][3] Furthermore, PROTACs are subject to metabolic degradation by cellular enzymes, primarily Cytochrome P450s (CYPs), which can limit their efficacy.[1]
Q2: How does the linker component of a PROTAC influence its stability?
The linker is a critical determinant of a PROTAC's overall stability and efficacy.[1] Its length, composition, and attachment points influence the molecule's physicochemical properties, such as solubility and permeability.[1] The linker is often a primary site for metabolic modification by enzymes.[1] Incorporating more rigid structures, such as cyclic elements or intramolecular hydrogen bonds, can shield labile parts of the molecule and enhance metabolic stability.[1][4] Conversely, long, flexible linkers like polyethylene (B3416737) glycol (PEG) or alkyl chains can be more prone to metabolism.[1][3]
Q3: What role does the choice of E3 ligase ligand play in PROTAC stability?
The intrinsic chemical stability of the E3 ligase ligand is a key factor in the overall stability of the PROTAC.[1] For example, thalidomide-based ligands that recruit the CRBN E3 ligase are known to have hydrolytic instability in aqueous solutions.[1][3] The choice of E3 ligase also impacts the PROTAC's biological activity, as the expression levels and subcellular localization of the recruited ligase are critical for effective protein degradation.[1]
Q4: What is the "hook effect" and how does it relate to PROTAC instability or concentration?
The "hook effect" is a phenomenon observed with bifunctional molecules like PROTACs where degradation efficiency decreases at high concentrations.[5][6] This occurs because at an optimal concentration, the PROTAC effectively brings together the target protein and the E3 ligase to form a productive ternary complex (Target-PROTAC-E3 Ligase).[7] However, at excessive concentrations, the PROTAC is more likely to form non-productive binary complexes (Target-PROTAC or PROTAC-E3 Ligase), which do not lead to degradation and compete with the formation of the essential ternary complex.[5][6] While not a direct measure of chemical instability, it is a critical factor in experimental design that can mimic poor performance.
PROTAC Mechanism of Action
Proteolysis-targeting chimeras are heterobifunctional molecules designed to hijack the cell's own ubiquitin-proteasome system (UPS) to selectively degrade a target protein of interest (POI).[8][9] The PROTAC simultaneously binds to the POI and an E3 ubiquitin ligase, forming a ternary complex.[2] This proximity induces the E3 ligase to tag the POI with ubiquitin molecules, marking it for destruction by the 26S proteasome.[8][9] The PROTAC itself is not degraded in this process and can act catalytically to induce the degradation of multiple target proteins.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. scienceopen.com [scienceopen.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Lessons in PROTAC Design from Selective Degradation with a Promiscuous Warhead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 9. Targeted Protein Degradation: The Power of PROTACs [slas.org]
Technical Support Center: Strategies to Reduce the "Hook Effect" in Thalidomide PROTAC Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the "hook effect" in Thalidomide-based Proteolysis Targeting Chimera (PROTAC) experiments.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of PROTAC experiments?
A1: The "hook effect" is a phenomenon observed in PROTAC dose-response experiments where the degradation of the target protein decreases at high PROTAC concentrations.[1] This results in a characteristic bell-shaped or "hooked" curve when plotting protein degradation against PROTAC concentration.[1][2] Instead of a typical sigmoidal dose-response curve where increasing inhibitor concentration leads to an increased effect up to a plateau, high concentrations of a PROTAC can lead to a paradoxical reduction in its degradation efficacy.[1]
Q2: What causes the "hook effect"?
A2: The hook effect is primarily caused by the formation of unproductive binary complexes at high PROTAC concentrations.[1][3] A PROTAC's efficacy relies on the formation of a productive ternary complex, consisting of the target protein, the PROTAC, and an E3 ligase (in the case of Thalidomide-based PROTACs, this is Cereblon (CRBN)).[4][5] However, at excessive concentrations, the PROTAC can independently bind to either the target protein or the E3 ligase, forming binary complexes (Target-PROTAC or E3 Ligase-PROTAC).[1] These binary complexes are unable to bring the target and the E3 ligase together, thus inhibiting the formation of the productive ternary complex and subsequent protein degradation.[1][6]
Q3: What are the consequences of the "hook effect" for my experiments?
Q4: At what concentration range is the hook effect typically observed?
A4: The concentration at which the hook effect becomes apparent can vary significantly depending on the specific PROTAC, the target protein, the E3 ligase, and the cell line being used.[1] However, it is often observed at concentrations in the micromolar (µM) range, typically starting from 1 µM and becoming more pronounced at higher concentrations.[1][8] It is crucial to perform a wide dose-response experiment, often spanning several orders of magnitude (e.g., from picomolar to high micromolar), to identify the optimal concentration window for degradation and to detect the onset of the hook effect.[8]
Troubleshooting Guides
Problem 1: My dose-response curve shows a bell shape, and degradation decreases at high concentrations.
-
Likely Cause: You are observing the "hook effect."
-
Troubleshooting Steps:
-
Confirm the Hook Effect: Repeat the experiment with a wider and more granular range of PROTAC concentrations, particularly focusing on the higher concentrations where the effect is observed.[1]
-
Determine Optimal Concentration: Identify the concentration that gives the maximal degradation (Dmax) and use concentrations at or below this for future experiments.[7]
-
Assess Ternary Complex Formation: If available, use biophysical assays like AlphaLISA or FRET to directly measure ternary complex formation across the same concentration range. A decrease in the ternary complex signal at high PROTAC concentrations will confirm the hook effect.[8][9]
-
Problem 2: I don't observe any protein degradation at any of my tested concentrations.
-
Likely Cause: The tested concentration range might be too high and entirely within the hook effect region, or other experimental factors could be at play.
-
Troubleshooting Steps:
-
Test a Wider Concentration Range: It's possible your initial concentration range was too high. Test a very broad range of concentrations (e.g., 1 pM to 100 µM).[10]
-
Verify Target Engagement and Ternary Complex Formation: Before concluding the PROTAC is inactive, confirm that it can bind to the target protein and the E3 ligase and facilitate the formation of a ternary complex using appropriate biophysical assays.[1]
-
Check Cell Line and E3 Ligase Expression: Ensure that the cell line you are using expresses both the target protein and the recruited E3 ligase (Cereblon) at sufficient levels.[10]
-
Optimize Incubation Time: The kinetics of degradation can vary. Perform a time-course experiment at a fixed, potentially optimal, PROTAC concentration to determine the ideal incubation time.[1]
-
Problem 3: How can I mitigate the hook effect in my experiments?
-
Strategies for Mitigation:
-
Optimize PROTAC Concentration: The most straightforward approach is to perform a detailed dose-response curve to identify the optimal concentration for maximal degradation and avoid concentrations that fall into the hook effect region.[10]
-
Enhance Ternary Complex Stability:
-
Rational PROTAC Design: Modifying the linker length and composition can improve the cooperativity of ternary complex formation, making it more stable and less prone to the hook effect.[9][11]
-
Increase Cooperativity: Favorable protein-protein interactions between the target and the E3 ligase can stabilize the ternary complex.[12]
-
-
Use Biophysical Assays for Guidance: Techniques like Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), or Isothermal Titration Calorimetry (ITC) can be used to measure the binary and ternary binding affinities, providing insights into the cooperativity and helping to guide the design of PROTACs with a reduced hook effect.[5][12]
-
Data Presentation
Table 1: Example Dose-Response Data for a Thalidomide-based PROTAC Exhibiting a Hook Effect
| PROTAC Concentration (nM) | % Target Protein Degradation |
| 0.1 | 10 |
| 1 | 40 |
| 10 | 85 |
| 100 | 95 (Dmax) |
| 1000 | 60 |
| 10000 | 20 |
Table 2: Comparison of Key Parameters for PROTACs With and Without a Pronounced Hook Effect
| PROTAC | DC50 (nM) | Dmax (%) | Hook Effect Observation |
| PROTAC-A | 15 | 95 | Pronounced hook effect observed above 100 nM |
| PROTAC-B | 25 | 90 | Minimal hook effect up to 10 µM |
Experimental Protocols
Protocol 1: Dose-Response Analysis by Western Blot
-
Cell Seeding: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
PROTAC Preparation: Prepare serial dilutions of the Thalidomide-based PROTAC in cell culture medium. A wide concentration range (e.g., 0.1 nM to 10 µM) is recommended to identify the optimal concentration and observe any potential hook effect.[10] Include a vehicle-only control (e.g., DMSO).
-
Treatment: Replace the medium with the PROTAC-containing medium and incubate for a predetermined time (e.g., 4, 8, 16, or 24 hours).[10]
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or similar protein assay.
-
Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Use a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Plot the normalized target protein levels against the log of the PROTAC concentration to visualize the dose-response curve, determine DC50 and Dmax, and identify the onset of the hook effect.
-
Protocol 2: Ternary Complex Formation Assay using AlphaLISA
-
Reagent Preparation:
-
Prepare serial dilutions of the Thalidomide-based PROTAC in assay buffer.
-
Prepare solutions of the tagged target protein (e.g., His-tagged) and the tagged E3 ligase, Cereblon (e.g., GST-tagged), in assay buffer.
-
-
Assay Plate Setup:
-
In a 384-well plate, add the tagged target protein, tagged E3 ligase, and the PROTAC dilutions.
-
Include controls with no PROTAC and no proteins.
-
Incubate the plate to allow for ternary complex formation.
-
-
Bead Addition:
-
Add AlphaLISA acceptor beads (e.g., anti-His) and donor beads (e.g., anti-GST) to the wells.
-
Incubate the plate in the dark to allow for bead-protein binding.
-
-
Signal Detection: Read the plate on an AlphaScreen-capable plate reader. The signal generated is proportional to the amount of ternary complex formed.
-
Data Analysis: Plot the AlphaLISA signal against the PROTAC concentration to determine the concentration range that promotes maximal ternary complex formation and to observe the decrease in signal at high concentrations, which is indicative of the hook effect.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. biorxiv.org [biorxiv.org]
- 3. refeyn.com [refeyn.com]
- 4. benchchem.com [benchchem.com]
- 5. Mechanistic and Structural Features of PROTAC Ternary Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Debugging Ternary Complex Formation with Thalidomide-Based PROTACs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with thalidomide-based Proteolysis Targeting Chimeras (PROTACs). This resource addresses specific issues you might encounter during the experimental validation of ternary complex formation, a critical step in the mechanism of action for these targeted protein degraders.
Frequently Asked Questions (FAQs)
Q1: What is a ternary complex in the context of thalidomide-based PROTACs, and why is it important?
A1: A ternary complex is the crucial assembly of three molecules: your target Protein of Interest (POI), the thalidomide-based PROTAC, and the Cereblon (CRBN) E3 ubiquitin ligase.[1] The PROTAC acts as a molecular bridge, bringing the target protein into close proximity with the E3 ligase.[2] This proximity is essential for the E3 ligase to transfer ubiquitin to the target protein, marking it for degradation by the proteasome.[3] The formation of a stable and productive ternary complex is the rate-limiting step for successful protein degradation.[4]
Q2: My PROTAC is not inducing degradation of my target protein. What are the primary reasons for this failure?
A2: Lack of target protein degradation can stem from several factors. The most common issues include:
-
Inefficient Ternary Complex Formation: The PROTAC may bind to the target protein and CRBN individually (binary complexes) but fails to bring them together effectively.[5]
-
Low Expression of CRBN or Target Protein: The cellular levels of either CRBN or your target protein may be insufficient for efficient ternary complex formation and subsequent degradation.[6][7]
-
Poor Cell Permeability or Stability of the PROTAC: The PROTAC may not be effectively entering the cells or could be rapidly degraded.[8]
-
The "Hook Effect": At high concentrations, PROTACs can lead to the formation of non-productive binary complexes, paradoxically reducing degradation efficiency.[9][10]
Q3: I'm observing a bell-shaped dose-response curve, with decreased degradation at higher PROTAC concentrations. What is happening?
A3: This phenomenon is known as the "hook effect".[9] It occurs when high concentrations of the PROTAC saturate both the target protein and the CRBN E3 ligase, leading to the formation of binary complexes (Target-PROTAC and CRBN-PROTAC) rather than the productive ternary complex.[10] These binary complexes are unable to facilitate ubiquitination, thus inhibiting protein degradation.[11] To mitigate this, it is crucial to perform a wide dose-response experiment to identify the optimal concentration range for maximal degradation.[12]
Q4: How does the linker between the target binder and the thalidomide (B1683933) moiety affect ternary complex formation?
A4: The linker plays a critical role in the stability and geometry of the ternary complex.[7] Its length, composition, and flexibility can significantly influence the cooperativity of the complex.[13] An improperly designed linker can lead to steric hindrance, preventing the productive assembly of the target protein and CRBN.[13] It is often necessary to synthesize and test a series of PROTACs with varying linker lengths and compositions to identify the optimal design for efficient ternary complex formation.[6][7]
Q5: What is "cooperativity" in ternary complex formation, and is it necessary for potent degradation?
A5: Cooperativity (alpha, α) describes the influence of the first binding event on the second.[11]
-
Positive cooperativity (α > 1): The formation of a binary complex (e.g., PROTAC-target) increases the binding affinity for the third component (CRBN). This is often associated with more stable ternary complexes and more potent degradation.[11][14]
-
Negative cooperativity (α < 1): The formation of a binary complex decreases the affinity for the third component.[15]
-
No cooperativity (α = 1): The binding events are independent.
While positive cooperativity is often desirable, it is not an absolute requirement for potent degradation.[16] Effective degraders have been developed that exhibit a range of cooperativity values, including negative cooperativity.[14][16]
Troubleshooting Guides
Issue 1: No or Weak Target Degradation
This is a common starting point for troubleshooting. The following table outlines potential causes and recommended actions.
| Potential Cause | Recommended Troubleshooting Steps | Experimental Assays |
| Low CRBN or Target Protein Expression | Verify the expression levels of both CRBN and the target protein in your cell line.[6] Consider using a cell line with known high expression as a positive control.[6] | Western Blot[17] |
| Poor PROTAC Cell Permeability/Stability | Assess target engagement in live cells to confirm the PROTAC is reaching its target.[18] Measure the stability of the PROTAC in your experimental conditions.[6] | Cellular Thermal Shift Assay (CETSA), NanoBRET[8][15][18] |
| Inefficient Ternary Complex Formation | Directly measure the formation of the ternary complex using biophysical assays.[5] Synthesize and test PROTACs with different linker lengths and compositions.[7] | Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), TR-FRET, AlphaLISA[2][17][18] |
| "Hook Effect" at Tested Concentrations | Perform a wide dose-response experiment (e.g., 0.1 nM to 10 µM) to identify the optimal concentration for degradation.[6][9][10] | Western Blot[12] |
Issue 2: Inconsistent Results Between Biochemical and Cellular Assays
Discrepancies between in vitro and in-cell data are common.
| Potential Cause | Recommended Troubleshooting Steps | Experimental Assays |
| Different Experimental Conditions | Biochemical assays with purified proteins may not fully represent the cellular environment.[18] | Validate findings using a combination of in vitro and in-cell assays.[6] |
| Cellular Factors Affecting PROTAC Activity | Consider the effects of drug efflux pumps or cellular metabolism that might inactivate the PROTAC in cells.[7] | Use inhibitors of efflux pumps or perform LC-MS/MS to assess PROTAC metabolism.[6] |
Experimental Protocols
Protocol 1: Western Blot for Target Degradation
This protocol is used to quantify the amount of target protein degradation following PROTAC treatment.
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to attach overnight. Treat the cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 4, 8, 16, or 24 hours).[10]
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[12]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[17]
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.[17] After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.[17]
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Wash the membrane and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17]
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.[9] Quantify the band intensities and normalize to a loading control (e.g., GAPDH, β-actin).[9]
Protocol 2: Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics
SPR is a powerful biophysical technique to measure the binding kinetics and affinity of binary and ternary complexes in real-time.[2][19]
-
Immobilization: Immobilize the E3 ligase (e.g., biotinylated CRBN) onto a streptavidin-coated sensor chip.[20]
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized CRBN to determine the binary binding affinity (KD).[13]
-
In a separate experiment, inject a series of concentrations of the target protein over a surface with immobilized PROTAC to determine its binary KD.
-
-
Ternary Complex Analysis: Inject a pre-incubated mixture of a fixed concentration of the target protein and varying concentrations of the PROTAC over the immobilized CRBN surface.[13]
-
Data Analysis: Fit the sensorgrams to a suitable binding model to determine the kinetic rate constants (ka and kd) and the dissociation constant (KD) for the ternary complex.[13] The cooperativity factor (α) can be calculated by comparing the binary and ternary binding affinities.[20]
| Assay | Information Provided | Throughput | Sample Consumption |
| SPR | Kinetics (ka, kd), Affinity (KD), Cooperativity (α)[2][19] | Medium | Low |
| ITC | Thermodynamics (ΔH, ΔS), Stoichiometry (n), Affinity (KD), Cooperativity (α)[17][18] | Low | High |
| TR-FRET/AlphaLISA | Proximity-based signal for ternary complex formation[2] | High | Low |
Visualizations
Caption: Mechanism of action for a thalidomide-based PROTAC.
Caption: Troubleshooting workflow for lack of PROTAC activity.
References
- 1. researchgate.net [researchgate.net]
- 2. o2hdiscovery.co [o2hdiscovery.co]
- 3. researchgate.net [researchgate.net]
- 4. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. biorxiv.org [biorxiv.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Delineating the role of cooperativity in the design of potent PROTACs for BTK - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 18. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. cytivalifesciences.com [cytivalifesciences.com]
- 20. aragen.com [aragen.com]
Technical Support Center: Enhancing Catalytic Efficiency of Cereblon with Linker Modifications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to enhance the catalytic efficiency of the E3 ubiquitin ligase Cereblon (CRBN) through linker modifications in Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is the role of the linker in a Cereblon-based PROTAC?
A1: The linker in a Proteolysis Targeting Chimera (PROTAC) is a crucial component that connects the ligand that binds to the target protein (the "warhead") to the ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase (the "anchor").[1] Its primary role is to facilitate the formation of a stable ternary complex between the target protein and CRBN.[1][2] The formation of this complex is a critical step for the subsequent ubiquitination and proteasomal degradation of the target protein.[3][4] The linker's properties, such as its length, composition, rigidity, and attachment points, significantly influence the efficiency and selectivity of this process.[5]
Q2: How does linker length affect the catalytic efficiency of Cereblon?
A2: Linker length is a critical parameter in PROTAC design, as it dictates the distance and orientation between the target protein and Cereblon within the ternary complex. An optimal linker length is essential for productive ubiquitination. If the linker is too short, it may lead to steric clashes between the target protein and CRBN, preventing the formation of a stable ternary complex.[6] Conversely, if the linker is too long, it may result in a non-productive complex where the ubiquitin-conjugating enzyme (E2) is not correctly positioned to transfer ubiquitin to the target protein.[7] Empirical optimization of linker length, often through the synthesis of a series of PROTACs with varying linker lengths, is a common strategy to identify the optimal length for a given target and CRBN ligand pair.[1]
Q3: What are the different types of linkers used in Cereblon-based PROTACs?
A3: A variety of linker types are utilized in the design of Cereblon-based PROTACs, each with distinct properties that can influence the overall efficacy of the degrader. Common linker compositions include:
-
Alkyl chains: These are flexible linkers that are relatively straightforward to synthesize.[1]
-
Polyethylene glycol (PEG) linkers: These are more hydrophilic than alkyl chains and can improve the solubility and cell permeability of the PROTAC.[1]
-
Rigid linkers: These include structures like alkynes and phenyl groups, which can restrict the conformational flexibility of the PROTAC and may lead to more potent and selective degradation.[1][8]
-
Click chemistry linkers: Triazole-containing linkers formed via copper-catalyzed or strain-promoted azide-alkyne cycloaddition are often used for their high efficiency and modularity in PROTAC synthesis.[1][3]
The choice of linker type depends on the specific target protein and the desired properties of the PROTAC.[5]
Q4: How do linker attachment points on the Cereblon ligand influence PROTAC activity?
A4: The point at which the linker is attached to the Cereblon ligand can significantly impact the stability of the PROTAC and its ability to induce degradation.[9] Studies have shown that modifying the attachment point on the phthalimide (B116566) ring of thalidomide-based ligands can affect the aqueous stability of the molecule.[5][9] For instance, attaching the linker at the C4 position of the phthalimide moiety has been shown to result in more stable derivatives compared to other positions.[5][9] The attachment point can also influence the geometry of the ternary complex, thereby affecting the efficiency of ubiquitination.[9]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low target protein degradation observed. | Inefficient ternary complex formation: The linker may not be optimal in terms of length, composition, or attachment point to effectively bridge the target protein and Cereblon.[10] | - Synthesize and test a library of PROTACs with varying linker lengths and compositions (e.g., alkyl, PEG, rigid linkers).- Explore different attachment points on the Cereblon ligand.[5][9] |
| "Hook effect": High concentrations of the PROTAC can lead to the formation of binary complexes (PROTAC-target or PROTAC-CRBN) that do not lead to degradation, thus reducing the efficiency of ternary complex formation.[10][11] | - Perform a dose-response experiment with a wide range of PROTAC concentrations to identify the optimal concentration for degradation and to observe the hook effect.[10] | |
| Low protein expression: The cellular levels of the target protein or Cereblon may be insufficient.[10] | - Verify the expression levels of both the target protein and Cereblon in your cell model using techniques like Western blotting or mass spectrometry.[10] | |
| Poor cell permeability or stability of the PROTAC: The PROTAC may not be entering the cells efficiently or may be rapidly degraded.[5][10] | - Assess the cell permeability of your PROTAC using assays like the parallel artificial membrane permeability assay (PAMPA).- Evaluate the stability of the PROTAC in cell lysates or culture medium over time using LC-MS/MS.[10] | |
| Inconsistent results between biochemical and cellular assays. | Different experimental conditions: Biochemical assays using purified proteins may not fully replicate the complex cellular environment.[10] | - Validate findings from biochemical assays with in-cell assays such as NanoBRET or CETSA to confirm target engagement and ternary complex formation in a more physiologically relevant context.[10][12] |
| Off-target protein degradation. | Non-specific binding: The PROTAC may be inducing the degradation of proteins other than the intended target. | - Characterize the selectivity of your PROTAC using proteomics-based approaches to identify any off-target degradation events. - Modify the warhead of the PROTAC to improve its selectivity for the target protein. |
| PROTAC instability in aqueous media. | Hydrolysis of the linker or Cereblon ligand: Certain chemical functionalities within the PROTAC, particularly in the linker or the CRBN ligand, can be susceptible to hydrolysis.[5][9] | - Modify the chemical structure of the linker or the Cereblon ligand to improve its stability. For example, replacing an ester linkage with a more stable ether or amide bond.[5] - Synthesize derivatives with improved stability, such as those derived from lenalidomide (B1683929) which show better stability than thalidomide-based PROTACs.[9] |
Quantitative Data Summary
| PROTAC | Target Protein | Cereblon Ligand | Linker Type | DC50 | Dmax (%) | Cell Line | Reference |
| DAS 6-2-2-6-CRBN | BCR-ABL | Pomalidomide | PEG | 4.4 nM (EC50) | >80 | K562 | [3] |
| PROTAC 17 | BCR-ABL | Pomalidomide | Sulphur-substituted carbon chain | 0.18 nM | N/A | In vitro | [3] |
| PROTAC 21 | BRD4 | Lenalidomide/Pomalidomide | N/A | 0.81 µM (IC50) | N/A | THP-1 | [3] |
| Degrader 15 | BRD4/BRD2 | N/A | N/A | 50 nM (for complete degradation) | ~100 | MV4-11 | [3] |
Note: DC50 is the concentration of the PROTAC that results in 50% degradation of the target protein. Dmax is the maximum percentage of degradation observed. EC50 and IC50 are measures of functional activity.
Experimental Protocols
Ternary Complex Formation Assays
1. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay [10]
-
Objective: To measure the proximity between the target protein and Cereblon induced by the PROTAC.
-
Methodology:
-
Label the purified target protein and Cereblon with a FRET donor (e.g., terbium cryptate) and acceptor (e.g., d2), respectively.
-
In a microplate, mix the labeled proteins with a dilution series of the PROTAC.
-
Incubate the mixture to allow for ternary complex formation.
-
Excite the donor fluorophore and measure the emission from both the donor and acceptor fluorophores.
-
Calculate the TR-FRET ratio (acceptor emission / donor emission). An increase in the ratio indicates ternary complex formation.
-
2. AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) [11][13]
-
Objective: To detect the formation of the ternary complex.
-
Methodology:
-
Use tagged versions of the target protein (e.g., GST-tagged) and Cereblon (e.g., FLAG-tagged).
-
In a microplate, incubate the tagged proteins with the PROTAC.
-
Add AlphaLISA acceptor beads conjugated to an antibody against one tag (e.g., anti-GST) and donor beads conjugated to an antibody against the other tag (e.g., anti-FLAG).
-
Upon excitation, the donor beads release singlet oxygen, which travels to the nearby acceptor beads if a ternary complex has formed, leading to a chemiluminescent signal.
-
Measure the luminescence to quantify ternary complex formation.
-
Ubiquitination Assays
In Vitro Ubiquitination Assay [14]
-
Objective: To determine if the PROTAC-induced ternary complex is active in promoting the ubiquitination of the target protein.
-
Methodology:
-
Combine the following components in a reaction buffer: E1 activating enzyme, E2 conjugating enzyme (e.g., UBCH5c), ubiquitin, ATP, the purified target protein, and the Cereblon E3 ligase complex.
-
Add the PROTAC at various concentrations.
-
Incubate the reaction at 37°C to allow for ubiquitination.
-
Stop the reaction and analyze the ubiquitination of the target protein by Western blotting using an anti-ubiquitin antibody or an antibody against the target protein (which will show higher molecular weight bands corresponding to ubiquitinated forms).
-
Degradation Assays
Western Blot for Target Protein Degradation [10][15]
-
Objective: To quantify the reduction in the cellular levels of the target protein following PROTAC treatment.
-
Methodology:
-
Plate cells and treat them with a dose range of the PROTAC for a specified time (e.g., 4, 8, 24 hours). Include a vehicle control (e.g., DMSO).
-
Lyse the cells and determine the total protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Probe the membrane with a primary antibody specific for the target protein and a loading control (e.g., actin or GAPDH).
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities to determine the extent of degradation.
-
Visualizations
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for linker optimization.
Caption: Relationship between linker properties and efficiency.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. semanticscholar.org [semanticscholar.org]
- 7. asset.library.wisc.edu [asset.library.wisc.edu]
- 8. A Modular Chemistry Platform for the Development of a Cereblon E3 Ligase-Based Partial PROTAC Library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. resources.revvity.com [resources.revvity.com]
- 12. Redirecting [linkinghub.elsevier.com]
- 13. Characterization of cereblon-dependent targeted protein degrader by visualizing the spatiotemporal ternary complex formation in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Profiling CELMoD-Mediated Degradation of Cereblon Neosubstrates | Springer Nature Experiments [experiments.springernature.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Mitigating Neosubstrate Degradation by Thalidomide-Based PROTACs
This technical support center is designed for researchers, scientists, and drug development professionals working with thalidomide-based Proteolysis Targeting Chimeras (PROTACs). It provides troubleshooting guidance and frequently asked questions (FAQs) to address the common challenge of unintended "neosubstrate" degradation.
Frequently Asked Questions (FAQs)
Q1: What is neosubstrate degradation and why is it a concern with thalidomide-based PROTACs?
A1: Thalidomide (B1683933) and its derivatives, often called immunomodulatory drugs (IMiDs), function as "molecular glues."[1][2] They bind to the Cereblon (CRBN) E3 ubiquitin ligase, altering its substrate specificity and leading to the ubiquitination and subsequent proteasomal degradation of proteins not normally targeted by CRBN.[3][4][5][6] These unintended targets are called "neosubstrates."[4][5] In the context of a thalidomide-based PROTAC, the thalidomide moiety retains this intrinsic activity, which can lead to the degradation of off-target neosubstrates in addition to the intended protein of interest (POI).[1][7] This can result in unintended biological consequences, including immunomodulatory effects and potential teratogenicity.[8]
Q2: What are the most common neosubstrates degraded by thalidomide-based PROTACs?
A2: The most well-characterized neosubstrates are a family of zinc finger (ZF) transcription factors.[8] These include Ikaros (IKZF1), Aiolos (IKZF3), and SALL4.[8][9] Degradation of these specific proteins is associated with both the therapeutic effects of IMiDs in certain cancers and their toxic side effects.[3][4][9]
Q3: How can I determine if my thalidomide-based PROTAC is causing neosubstrate degradation?
A3: A global proteomics approach is the most comprehensive way to identify off-target effects, including neosubstrate degradation.[10][11] Techniques like Tandem Mass Tagging (TMT)-based quantitative proteomics can provide a global view of protein level changes following PROTAC treatment.[11] It is recommended to use shorter treatment times (e.g., under 6 hours) to enrich for direct degradation targets.[12] Western blotting can then be used to validate the degradation of specific, known neosubstrates like IKZF1 and IKZF3.[8]
Q4: What is the "hook effect" and how does it relate to neosubstrate degradation?
A4: The "hook effect" is a phenomenon observed in PROTAC experiments where increasing the PROTAC concentration beyond an optimal point leads to a decrease in the degradation of the target protein.[10][11] This occurs because at high concentrations, the PROTAC forms binary complexes (either with the target protein or the E3 ligase) rather than the productive ternary complex (target-PROTAC-E3 ligase).[8][10] These non-productive binary complexes can sequester the E3 ligase. It is hypothesized that the PROTAC/E3 ligase binary complex may still be capable of recruiting and degrading low-affinity off-target proteins, potentially contributing to neosubstrate degradation.[8] To mitigate the hook effect, it is crucial to perform a wide dose-response experiment to identify the optimal concentration range for target degradation.[11]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Significant degradation of known neosubstrates (e.g., IKZF1, IKZF3) is observed. | The thalidomide moiety of the PROTAC is recruiting these off-target proteins to CRBN. | 1. Modify the Thalidomide Scaffold: Introduce bulky substituents at the C5 position of the phthalimide (B116566) ring to sterically hinder the binding of zinc finger proteins.[8][13] Modifications at the 6-position have also been shown to control neosubstrate selectivity.[14] 2. Mask Hydrogen-Bond Donors: The interaction between the phthalimide ring and neosubstrates can be mediated by hydrogen bonds. Masking these donor sites may reduce off-target binding.[8] 3. Optimize the Linker: The linker composition and attachment point can influence the conformation of the ternary complex and impact neosubstrate degradation.[11][15] |
| My modified PROTAC shows reduced on-target degradation. | The modifications made to reduce off-target effects have negatively impacted the formation of the on-target ternary complex. The modified PROTAC has altered physicochemical properties, such as reduced cell permeability. | 1. Assess Ternary Complex Formation: Use assays like NanoBRET to compare the on-target ternary complex formation between the original and modified PROTACs.[8] 2. Evaluate Cell Permeability: Employ assays like the Cellular Thermal Shift Assay (CETSA) or NanoBRET to confirm that the PROTAC is engaging both the target protein and the E3 ligase within the cell.[11] |
| Inconsistent degradation results between experiments. | Cell passage number, confluency, or overall health can affect protein expression and the efficiency of the ubiquitin-proteasome system. The PROTAC compound may be unstable in the cell culture medium. | 1. Standardize Cell Culture Conditions: Use cells within a defined passage number range and maintain consistent seeding densities.[11] 2. Assess Compound Stability: Evaluate the stability of your PROTAC in the experimental media over the time course of the experiment.[11] |
| Observed cell toxicity. | Off-target effects of the PROTAC. High concentration of the PROTAC or the solvent. | 1. Perform a Cell Viability Assay: Use assays such as MTT or CellTiter-Glo to determine the cytotoxic concentration of your PROTAC.[10] 2. Lower PROTAC Concentration: If possible, use a lower concentration of the PROTAC that still achieves target degradation. 3. Control for Solvent Toxicity: Ensure the concentration of the solvent (e.g., DMSO) is not toxic to the cells.[10] |
Quantitative Data Summary
Table 1: Degradation of Neosubstrates by a Promiscuous Kinase-Inhibitor-Based PROTAC (TL 12-186)
| Neosubstrate | Maximum Degradation (Dmax) |
| IKZF1 | 88.47% |
| IKZF3 | 98.83% |
Data from a study using the tool degrader TL 12-186, which consists of pomalidomide (B1683931) and a promiscuous kinase-inhibitor warhead.[16]
Experimental Protocols & Workflows
Protocol 1: Western Blotting for Target and Neosubstrate Degradation
This protocol details the steps to quantify the degradation of a target protein and known neosubstrates in response to PROTAC treatment.[8]
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate to achieve 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) or a vehicle control (e.g., DMSO).
-
Incubate for the desired time (e.g., 4, 8, 16, or 24 hours).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Prepare protein samples with Laemmli buffer and boil for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the target protein, neosubstrates (e.g., IKZF1, IKZF3), and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Add ECL substrate to the membrane and visualize the bands using a chemiluminescence imager.
-
Quantify the band intensities and normalize to the loading control to determine the extent of protein degradation.
-
Protocol 2: Global Proteomics for Unbiased Off-Target Identification
This workflow outlines the key steps for identifying unintended protein degradation using mass spectrometry.[10]
-
Cell Culture and Treatment:
-
Culture a suitable cell line to ~70-80% confluency.
-
Treat cells with the PROTAC at an optimal concentration and a higher concentration to assess the hook effect.
-
Include a vehicle control (e.g., DMSO) and a negative control PROTAC (e.g., an epimer that does not bind the E3 ligase).
-
Incubate for a short duration (e.g., 4-6 hours) to focus on direct degradation targets.
-
-
Protein Extraction and Digestion:
-
Harvest the cells and lyse them.
-
Quantify the protein concentration.
-
Reduce, alkylate, and digest the proteins into peptides using an enzyme like trypsin.
-
-
Peptide Labeling (e.g., TMT):
-
Label the peptide samples from different treatment conditions with isobaric tags.
-
Combine the labeled samples.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixture using a high-resolution mass spectrometer coupled with a liquid chromatography system.
-
-
Data Analysis:
-
Process the raw MS data using software like MaxQuant or Spectronaut to identify and quantify proteins.
-
Perform statistical analysis to identify proteins that are significantly downregulated in the PROTAC-treated samples compared to the controls.
-
Visualizations
Caption: Mechanism of on-target and off-target neosubstrate degradation by thalidomide-based PROTACs.
Caption: Troubleshooting workflow for mitigating neosubstrate degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. Targeted protein degradation: current and future challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. A double-edged sword of neo-substrate degradation in PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Key Considerations in Targeted Protein Degradation Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 16. resources.bio-techne.com [resources.bio-techne.com]
Validation & Comparative
A Comparative Guide to Thalidomide-NH-PEG2-C2-CH2 and Other E3 Ligase Linkers in PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted protein degradation, the strategic design of Proteolysis Targeting Chimeras (PROTACs) is paramount. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to eliminate disease-causing proteins, are composed of three critical elements: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. While the choice of ligands dictates target specificity, the linker is a key determinant of a PROTAC's overall efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex.[1][2]
This guide provides an objective comparison of the Thalidomide-NH-PEG2-C2-CH2 linker, a derivative that recruits the Cereblon (CRBN) E3 ligase, with other commonly employed E3 ligase linkers. By presenting supporting experimental data, detailed methodologies, and visual representations of key processes, this document serves as a comprehensive resource for the rational design of next-generation protein degraders.
The Central Role of the Linker in PROTAC Efficacy
The linker is not a mere spacer; it actively participates in the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[1] An optimal linker facilitates favorable protein-protein interactions within this complex, leading to efficient ubiquitination of the target protein and its subsequent degradation by the proteasome. Conversely, a poorly designed linker can introduce steric hindrance, promote unfavorable conformations, or lead to instability, ultimately compromising degradation efficiency.[1]
The most common linker motifs in PROTAC design are polyethylene (B3416737) glycol (PEG) chains and alkyl chains.[2] The choice of linker composition, length, and rigidity profoundly impacts a PROTAC's performance.
Comparative Analysis of E3 Ligase Linkers
This compound and PEG-Based Linkers
The this compound linker incorporates a thalidomide (B1683933) moiety for CRBN recruitment, connected via a two-unit polyethylene glycol (PEG) chain. PEG linkers are known for their hydrophilicity, which can enhance the solubility and cell permeability of the PROTAC molecule.[3][4] The flexibility of the PEG chain can also be advantageous in allowing the PROTAC to adopt a conformation conducive to stable ternary complex formation.
Case Studies:
Two notable examples of PROTACs employing linkers highly similar to this compound are JB300 and dBRD9.
-
JB300 , a selective Aurora A kinase degrader, utilizes a Thalidomide-O-COOH-NH2-C2-PEG2-NH-Boc linker. It demonstrates potent degradation of Aurora A with a DC50 of 30 nM and a Dmax of 78% in MV4-11 cell lines.[1][5] JB300 shows no degradation of the related kinase Aurora B at concentrations up to 10 µM, highlighting its selectivity.[5]
-
dBRD9 is a selective degrader of Bromodomain-containing protein 9 (BRD9). It is synthesized using a Thalidomide-NH-PEG2-C2-NH-Boc linker.[6] In MOLM-13 cells, dBRD9 induces BRD9 degradation with an IC50 of 56.6 nM and does not degrade BRD4 or BRD7 at concentrations up to 5 µM, demonstrating its specificity.[7][8]
Table 1: Performance of PROTACs with PEG2-based Thalidomide Linkers
| PROTAC | Target Protein | E3 Ligase Ligand | Linker Type | Cell Line | DC50/IC50 | Dmax | Selectivity | Reference |
| JB300 | Aurora A | Thalidomide | PEG2-based | MV4-11 | 30 nM (DC50) | 78% | No degradation of Aurora B at 10 µM | [1][5] |
| dBRD9 | BRD9 | Thalidomide | PEG2-based | MOLM-13 | 56.6 nM (IC50) | Not Reported | No degradation of BRD4/BRD7 at 5 µM | [7][8] |
Comparison with Other Linker Types: Alkyl and Rigid Linkers
While PEG linkers offer advantages in terms of solubility and flexibility, other linker types, such as alkyl chains and rigid linkers, possess distinct characteristics that can be beneficial depending on the specific target and E3 ligase pair.
-
Alkyl Linkers: These are composed of hydrocarbon chains and are generally more hydrophobic than PEG linkers. This hydrophobicity can sometimes enhance cell permeability but may negatively impact aqueous solubility.[9] The conformational flexibility of alkyl chains is a key feature.[9]
-
Rigid Linkers: These linkers often incorporate cyclic structures like piperazine (B1678402) or piperidine, which restrict the conformational freedom of the PROTAC.[3] This pre-organization can reduce the entropic penalty of ternary complex formation, potentially leading to increased potency and selectivity.[9]
Systematic studies directly comparing PEG, alkyl, and rigid linkers for the same target and E3 ligase are not abundant. However, some studies have shown that replacing an alkyl linker with a PEG linker can sometimes lead to weaker degradation, suggesting that the introduction of oxygen atoms can be detrimental in certain contexts.[10] Conversely, other studies have demonstrated that the increased plasticity of a PEG linker compared to an alkyl linker can enhance ternary complex formation.[11] The optimal linker is highly dependent on the specific molecular context, necessitating empirical evaluation of a variety of linker types and lengths.[9][10]
Experimental Protocols
Accurate and reproducible experimental data are crucial for the evaluation and comparison of E3 ligase linkers. Below are detailed methodologies for key experiments cited in this guide.
Western Blot for Determination of DC50 and Dmax
This is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.[12]
1. Cell Culture and Treatment:
-
Plate cells (e.g., MV4-11, MOLM-13) in 6-well plates at a density that allows for 70-80% confluency on the day of treatment.
-
Treat cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[2]
2. Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA protein assay.[2]
3. SDS-PAGE and Immunoblotting:
-
Normalize the protein concentration for all samples.
-
Denature the proteins by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using a chemiluminescent substrate and capture the signal with an imaging system.[12]
4. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 (the concentration at which 50% degradation is achieved) and Dmax (the maximum degradation).[12]
Isothermal Titration Calorimetry (ITC) for Ternary Complex Analysis
ITC is a powerful technique to measure the thermodynamic parameters of binding, including the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n) of interaction. It can be used to quantify the cooperativity of ternary complex formation.[13]
1. Sample Preparation:
-
Purify the target protein and the E3 ligase complex.
-
Prepare solutions of the PROTAC, target protein, and E3 ligase in an identical, well-matched buffer to minimize heats of dilution. Dialysis of all components against the same buffer is highly recommended.[14]
-
Degas all solutions before use.[15]
2. ITC Experiment:
-
Binary Interactions:
- To determine the binding affinity of the PROTAC to the target protein, titrate the PROTAC solution (in the syringe) into the target protein solution (in the cell).
- Similarly, titrate the PROTAC into the E3 ligase solution to determine their binary binding affinity.
-
Ternary Complex Formation:
- To measure the affinity of the PROTAC for one protein in the presence of the other, pre-saturate the protein in the cell with its binding partner before titrating the PROTAC.
3. Data Analysis:
-
Integrate the raw ITC data to generate a binding isotherm.
-
Fit the isotherm to a suitable binding model to determine the Kd, ΔH, and n.
-
The cooperativity factor (α) can be calculated by comparing the binary and ternary binding affinities. A value of α > 1 indicates positive cooperativity, meaning the binding of the first protein enhances the binding of the second.[13]
Signaling Pathways and Experimental Workflows
The degradation of a target protein by a PROTAC can have significant downstream effects on cellular signaling pathways. Understanding these effects is crucial for developing effective and safe therapeutics.
PROTAC-Mediated Protein Degradation Pathway
The general mechanism of action for a CRBN-recruiting PROTAC is depicted below. The PROTAC simultaneously binds to the target protein and CRBN, a substrate receptor for the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex. This induced proximity leads to the polyubiquitination of the target protein, marking it for degradation by the 26S proteasome.
Caption: The catalytic cycle of a CRBN-recruiting PROTAC.
Experimental Workflow for Linker Comparison
A systematic approach is essential for comparing the efficacy of different E3 ligase linkers. The following workflow outlines the key steps from initial synthesis to in-depth biological characterization.
Caption: A rational workflow for PROTAC linker selection and optimization.
Signaling Pathways Modulated by CRBN-Recruiting PROTACs
The degradation of key cellular proteins can have profound effects on signaling pathways implicated in diseases such as cancer. For instance, the degradation of SHP2, a non-receptor protein tyrosine phosphatase, by CRBN-based PROTACs can impact multiple oncogenic pathways including RAS-ERK, PI3K-AKT, and JAK-STAT.[16] Similarly, targeting Aurora A kinase for degradation affects cell cycle progression and can induce apoptosis in cancer cells.[17]
Caption: SHP2 degradation by a CRBN-PROTAC disrupts multiple oncogenic pathways.
Conclusion
The linker is a critical component in the design of effective and selective PROTACs. The this compound linker and its analogs, which recruit the CRBN E3 ligase, have demonstrated considerable success in the development of potent protein degraders, as exemplified by JB300 and dBRD9. The hydrophilic and flexible nature of the PEG component can confer favorable physicochemical properties. However, the optimal linker—be it PEG-based, alkyl-based, or rigid—is highly dependent on the specific protein target and the desired therapeutic profile. A systematic evaluation of a diverse range of linkers, using the robust experimental protocols outlined in this guide, is essential for the successful development of novel and impactful protein-degrading therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. precisepeg.com [precisepeg.com]
- 4. The Essential Role of Linkers in PROTACs [axispharm.com]
- 5. JB 300 | Active Degraders: R&D Systems [rndsystems.com]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. dBRD9 | Active Degraders | Tocris Bioscience [tocris.com]
- 8. dBRD9 | Active Degraders: R&D Systems [rndsystems.com]
- 9. benchchem.com [benchchem.com]
- 10. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 15. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 16. Discovery of thalidomide-based PROTAC small molecules as the highly efficient SHP2 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. PROTAC-mediated degradation reveals a non-catalytic function of AURORA-A kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Pomalidomide vs. Thalidomide Linkers for PROTAC Development: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized drug discovery by enabling the targeted degradation of disease-causing proteins. A critical component of a PROTAC is the E3 ligase ligand, which hijacks the cell's ubiquitin-proteasome system. Among the most utilized E3 ligases is Cereblon (CRBN), recruited by ligands derived from immunomodulatory drugs (IMiDs) such as Thalidomide (B1683933) and its more potent analog, Pomalidomide (B1683931). The choice between a Pomalidomide or Thalidomide-based linker significantly influences the resulting PROTAC's potency, selectivity, and overall drug-like properties. This guide provides an objective, data-driven comparison to aid researchers in making informed decisions for their PROTAC development endeavors.
At a Glance: Key Performance Differences
| Feature | Pomalidomide-based Linkers | Thalidomide-based Linkers |
| CRBN Binding Affinity | Higher | Lower |
| PROTAC Potency | Generally Higher | Generally Lower |
| Off-Target Effects | Potential for zinc-finger protein degradation (mitigatable) | Less inherent off-target activity |
| Physicochemical Properties | Generally more complex | Relatively simpler |
Quantitative Data Summary
Cereblon (CRBN) Binding Affinity
Pomalidomide consistently demonstrates a higher binding affinity for CRBN compared to Thalidomide, which is a key factor in the enhanced potency of Pomalidomide-based PROTACs. A stronger interaction with CRBN can lead to more efficient formation of the ternary complex (Target Protein-PROTAC-CRBN), a prerequisite for subsequent ubiquitination and degradation.
| Ligand | Dissociation Constant (Kd) | IC50 |
| Pomalidomide | ~157 nM[1] | ~1-3 µM[2][3] |
| Thalidomide | ~250 nM[1][4] | ~30 µM[2] |
Comparative Degradation Efficiency: BRD4-Targeting PROTACs
While direct head-to-head comparisons of PROTACs with identical linkers and target binders are limited in publicly available literature, studies on Bromodomain and Extra-Terminal domain (BET) protein degraders provide valuable insights. Pomalidomide-based PROTACs for BRD4, such as ARV-825, have demonstrated high potency.[5] The data suggests that the higher binding affinity of Pomalidomide to CRBN often translates to more efficient degradation of the target protein, reflected in lower half-maximal degradation concentrations (DC50) and higher maximal degradation levels (Dmax).
| PROTAC | E3 Ligase Ligand | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| ARV-825 | Pomalidomide | BRD4 | Jurkat | < 1[5] | > 95[5] |
| Representative Thalidomide-based PROTAC | Thalidomide | BRD4 | Various | Generally higher than Pomalidomide-based counterparts | Often >90 |
Note: Data for Thalidomide-based PROTACs is generalized from multiple sources, as direct comparative values under identical experimental conditions are not consistently available.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these PROTACs, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
In-Depth Comparison
Potency and Efficacy
The higher binding affinity of pomalidomide for CRBN is a primary driver of the generally observed higher potency of pomalidomide-based PROTACs.[4] This enhanced affinity can lead to more stable ternary complex formation, resulting in more efficient ubiquitination and subsequent degradation of the target protein.[4] This often translates to lower DC50 values, meaning less compound is required to achieve 50% degradation of the target protein.
Selectivity and Off-Target Effects
A significant consideration with pomalidomide-based PROTACs is the potential for off-target degradation of endogenous proteins, particularly zinc-finger (ZF) transcription factors.[6] Pomalidomide itself is known to induce the degradation of certain "neosubstrates" of CRBN, and this activity can be retained in the resulting PROTAC.[7] However, research has shown that functionalization at the C5 position of the pomalidomide's phthalimide (B116566) ring can sterically hinder the binding of these off-target proteins, thereby improving the selectivity of the PROTAC.[4][6] Thalidomide has less inherent activity against these neosubstrates, which can be an advantage in terms of minimizing off-target effects.[4]
Physicochemical Properties
PROTACs are inherently large molecules that often fall "beyond the Rule of Five," presenting challenges in terms of solubility, cell permeability, and oral bioavailability.[8] While both pomalidomide and thalidomide-based PROTACs face these challenges, the additional functional groups on pomalidomide can sometimes lead to more complex physicochemical profiles. The linker connecting the CRBN ligand to the target-binding moiety plays a crucial role in the overall properties of the PROTAC, and its composition can be optimized to improve solubility and permeability.[9] Studies have also indicated that the stability of the CRBN ligand itself is a factor, with some evidence suggesting that lenalidomide (B1683929) (another thalidomide analog) may offer improved stability over thalidomide and pomalidomide in certain contexts.[10]
Experimental Protocols
Western Blot for Protein Degradation
This is a fundamental assay to quantify the extent of target protein degradation.
-
Cell Seeding and Treatment: Plate cells at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Treat cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis and Protein Quantification: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
SDS-PAGE and Western Blotting: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat dry milk or BSA in TBST. Incubate with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C. Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Detect the signal using an ECL substrate and an imaging system. Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control and calculate the percentage of degradation relative to the vehicle control. Plot a dose-response curve to determine the DC50 and Dmax.
Ternary Complex Formation Assay (e.g., NanoBRET™)
This assay measures the formation of the PROTAC-induced ternary complex in live cells.
-
Cell Preparation: Co-transfect cells with plasmids expressing the target protein fused to a NanoLuc® luciferase (energy donor) and the E3 ligase component (e.g., CRBN) fused to a HaloTag® (energy acceptor).
-
Compound Treatment: Plate the transfected cells and treat with a serial dilution of the PROTAC.
-
Luminescence and Fluorescence Detection: Add the HaloTag® ligand (fluorescent acceptor) and the NanoLuc® substrate. Measure both the donor and acceptor emission signals.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission/donor emission). An increase in the ratio indicates ternary complex formation. The cooperativity of the complex can also be assessed by comparing the binding affinities in the presence and absence of the other protein partner.[11]
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay assesses the effect of the PROTAC on cell proliferation and viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density.
-
Compound Treatment: Treat cells with a serial dilution of the PROTAC for a specified duration (e.g., 72 hours).
-
Assay Procedure: Add the CellTiter-Glo® reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Data Analysis: Measure luminescence using a plate reader. Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC50 value.
Conclusion
The choice between Pomalidomide and Thalidomide as a CRBN ligand for PROTAC development is a nuanced decision that depends on the specific goals of the research program. Pomalidomide's higher affinity for CRBN generally translates to more potent PROTACs, which is a significant advantage. However, this must be balanced against the potential for off-target degradation of zinc-finger proteins. Strategic modifications, such as linker attachment at the C5 position of the phthalimide ring, can mitigate these off-target effects. Thalidomide offers a simpler scaffold with less inherent off-target activity, which may be preferable in certain contexts. Ultimately, a thorough evaluation of both on-target potency and selectivity through rigorous experimental testing, as outlined in this guide, is essential for the development of safe and effective PROTAC therapeutics.
References
- 1. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
The Pivotal Role of PEG Linker Length in the Efficacy of Thalidomide-Based PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The design of Proteolysis Targeting Chimeras (PROTACs) is a complex process where the linker, a seemingly simple component, plays a critical role in determining the efficacy of these novel therapeutics. This guide provides an objective comparison of how different lengths of polyethylene (B3416737) glycol (PEG) linkers impact the performance of thalidomide-based PROTACs, which recruit the Cereblon (CRBN) E3 ubiquitin ligase to induce targeted protein degradation. The information presented herein is supported by experimental data to aid researchers in the rational design of potent protein degraders.
The Linker: More Than Just a Spacer
A PROTAC's linker connects the ligand that binds to the target protein of interest (POI) to the ligand that recruits an E3 ubiquitin ligase. Its length, flexibility, and chemical composition are crucial for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is the prerequisite for the ubiquitination and subsequent proteasomal degradation of the target protein.[1][2][3] An inadequately designed linker can lead to steric hindrance, preventing the formation of a stable ternary complex, while an excessively long linker may not effectively bring the POI and E3 ligase into productive proximity.[4]
Impact of PEG Linker Length on PROTAC Efficacy: A Quantitative Comparison
The efficacy of a PROTAC is primarily evaluated by its half-maximal degradation concentration (DC50) and the maximal level of degradation (Dmax). A lower DC50 value indicates higher potency, while a higher Dmax value signifies greater degradation efficacy. The following table summarizes findings on the impact of PEG linker length on the degradation of the BRD4 protein by thalidomide-based PROTACs. It is important to note that direct head-to-head comparisons across different studies can be challenging due to variations in experimental conditions; however, the collective data reveals general trends in linker optimization.[5]
| PROTAC | Linker (PEG Units) | Target Protein | Cell Line | DC50 (µM) | Dmax (%) | Key Observations |
| PROTAC 1 | 0 (No PEG) | BRD4 | H661 | < 0.5 | > 90 | A short, direct linkage can be highly effective.[5] |
| PROTAC 2 | 1 | BRD4 | H661 | > 5 | ~50 | A single PEG unit can significantly reduce degradation potency.[5] |
| PROTAC 3 | 2 | BRD4 | H661 | > 5 | ~60 | Intermediate linker lengths may hinder optimal ternary complex formation.[5] |
| PROTAC 4 | 3 | BRD4 | Various | Variable | Variable | Potency can be recovered and is highly dependent on the specific PROTAC architecture.[5] |
| Thalidomide-O-PEG3-BRD4 (Representative) | 3 | BRD4 | HEK293 | 50 (nM) | >90 | Demonstrates that short PEG linkers can be potent.[6] |
Note: The "hook effect," a phenomenon where the efficacy of a PROTAC decreases at higher concentrations due to the formation of unproductive binary complexes, should be considered when interpreting degradation data.[5]
Visualizing the Mechanism and Experimental Processes
To better understand the underlying biological processes and experimental workflows, the following diagrams have been generated using the Graphviz DOT language.
Caption: Mechanism of action for a thalidomide-based PROTAC.
Caption: Generalized workflow for evaluating PROTAC efficacy.
Caption: The CRL4-CRBN E3 ubiquitin ligase complex.
Experimental Protocols
Western Blot for Protein Degradation
This protocol outlines the steps for quantifying the reduction in target protein levels following PROTAC treatment.[7]
1. Cell Culture and Treatment:
-
Plate cells at a suitable density in 6-well plates and allow them to adhere overnight.[7]
-
Treat the cells with a range of concentrations of the PROTAC or a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).[7][8]
2. Cell Lysis:
-
Wash the cells with ice-cold PBS.[8]
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[8]
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.[7]
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.[7]
4. SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration for all samples.
-
Denature the proteins by boiling in Laemmli sample buffer.[7]
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[7]
5. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[7]
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.[7]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
6. Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.[4]
-
Quantify the band intensities using software like ImageJ.[4]
-
Normalize the target protein band intensity to a loading control (e.g., GAPDH, β-actin).
-
Calculate the percentage of remaining protein relative to the vehicle control to determine the DC50 and Dmax values.[6]
NanoBRET™ Assay for Ternary Complex Formation
This assay allows for the real-time measurement of PROTAC-induced ternary complex formation in live cells.[9][10]
1. Cell Transfection:
-
Co-transfect cells (e.g., HEK293) with plasmids expressing the target protein fused to NanoLuc® luciferase (donor) and the E3 ligase (e.g., CRBN) fused to a HaloTag® (acceptor).[9][10]
2. Cell Plating and Compound Treatment:
-
Seed the transfected cells into a 96-well plate.
-
Treat the cells with serial dilutions of the PROTAC. To distinguish ternary complex formation from degradation, cells can be pre-treated with a proteasome inhibitor (e.g., MG132).[9][10]
3. Reagent Addition and Signal Measurement:
-
Add the NanoBRET™ detection reagent containing the HaloTag® ligand and Nano-Glo® substrate.
-
Measure the donor (460 nm) and acceptor (618 nm) emissions using a luminometer.[9]
4. Data Analysis:
-
Calculate the NanoBRET™ ratio (acceptor signal / donor signal).
-
Plot the ratio against the PROTAC concentration to determine the EC50 (half-maximal effective concentration) for ternary complex formation.[9]
AlphaLISA Assay for PROTAC-Induced Ubiquitination
This is a homogeneous assay to quantify the ubiquitination of a target protein.[1]
1. Assay Setup:
-
Incubate the PROTAC with the target protein (e.g., GST-tagged BRD3) and the Cereblon complex.[1]
-
Initiate the ubiquitination reaction by adding E1 and E2 enzymes, ATP, and biotinylated ubiquitin.[1]
2. Detection:
-
Add AlphaLISA acceptor beads (e.g., GSH-coated for GST-tagged protein) and streptavidin-coated donor beads.[1]
-
In the presence of ubiquitination, the beads are brought into proximity, generating a chemiluminescent signal upon excitation.[1]
3. Data Analysis:
-
The resulting signal is directly proportional to the level of target protein ubiquitination.[1]
Conclusion
The length of the PEG linker is a critical determinant of the efficacy of thalidomide-based PROTACs. While general trends suggest that both very short and longer linkers can be effective, the optimal length is highly dependent on the specific target protein and the overall architecture of the PROTAC.[4][5] A systematic evaluation of a series of PROTACs with varying PEG linker lengths is essential to identify the optimal degrader for a given target. The experimental protocols provided in this guide offer a foundation for researchers to conduct these evaluations and make informed decisions in the design and optimization of novel CRBN-recruiting PROTACs.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. benchchem.com [benchchem.com]
- 3. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a homogeneous AlphaLISA ubiquitination assay using ubiquitin binding matrices as universal components for the detection of ubiquitinated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
Validating Target Engagement of Thalidomide-Based PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's ubiquitin-proteasome system for the targeted degradation of disease-causing proteins. A key component of many PROTACs is a ligand that recruits an E3 ubiquitin ligase, with thalidomide (B1683933) and its analogs being widely used to engage the Cereblon (CRBN) E3 ligase. The successful degradation of a target protein is contingent on the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase. Therefore, robust validation of target engagement is a critical step in the development and optimization of PROTACs.
This guide provides a comparative overview of key methodologies for validating the target engagement of thalidomide-based PROTACs, with a focus on a representative structure incorporating a Thalidomide-NH-PEG2-C2-CH2 linker. We present a summary of quantitative data from related compounds, detailed experimental protocols, and visualizations to aid in the selection of the most appropriate validation strategy.
Comparison of Target Engagement Validation Methods
A multi-pronged approach employing orthogonal methods is recommended to build a comprehensive understanding of a PROTAC's mechanism of action. The following table summarizes and compares the key techniques for validating target engagement.
| Method | Principle | Information Provided | Advantages | Disadvantages |
| NanoBRET/HiBiT Assays | Bioluminescence Resonance Energy Transfer (BRET) or protein fragment complementation (HiBiT/LgBiT) in live cells. | Intracellular target engagement, ternary complex formation, degradation kinetics (DC50, Dmax).[1][2][3] | High-throughput, real-time kinetic data, live-cell format provides physiological relevance.[2][3][4] | Requires genetic modification of cells (e.g., CRISPR/Cas9-mediated tagging or overexpression).[2][4] |
| Quantitative Proteomics (e.g., TMT-MS) | Mass spectrometry-based quantification of the entire proteome to measure changes in protein abundance. | Global protein degradation profile, on-target and off-target effects.[5] | Unbiased, proteome-wide analysis, high sensitivity and specificity.[5] | Lower throughput, complex data analysis, does not directly measure target engagement. |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein against thermal denaturation. | Direct evidence of target engagement in intact cells or cell lysates.[6][7][8] | Label-free, applicable to native proteins, can be adapted for high-throughput screening.[8][9] | Not all protein-ligand interactions result in a significant thermal shift, indirect measure of binding affinity.[7] |
| Biophysical Methods (SPR, ITC) | Surface Plasmon Resonance (SPR) measures changes in refractive index upon binding to a sensor surface. Isothermal Titration Calorimetry (ITC) measures heat changes upon binding. | Binding affinity (KD), kinetics (kon, koff), stoichiometry, and thermodynamics of binary and ternary complexes.[1][10][11][12][13][14][15] | Label-free, provides detailed kinetic and thermodynamic parameters.[1][10][13] | Requires purified proteins, in vitro format may not fully recapitulate the cellular environment, can be low-throughput (especially ITC).[1][10] |
| Western Blotting | Antibody-based detection of specific proteins in cell lysates. | Semi-quantitative measurement of protein degradation.[16] | Widely accessible, relatively inexpensive, straightforward protocol. | Low throughput, semi-quantitative, dependent on antibody quality. |
Quantitative Data Summary for Thalidomide-Based PROTACs
| Parameter | PROTAC (Thalidomide-PEG-BRD4 Ligand) | Method | Cell Line | Reference |
| DC50 (BRD4) | 8.3 nM | HiBiT Assay | HEK293 | [17] |
| Dmax (BRD4) | >90% | HiBiT Assay | HEK293 | [17] |
| BRD4 Degradation (Log2 Fold Change) | -3.1 | TMT-MS | HeLa | [5] |
| CRBN (Log2 Fold Change) | 0.2 (no degradation) | TMT-MS | HeLa | [5] |
| MYC (Downstream Target) (Log2 Fold Change) | -1.8 | TMT-MS | HeLa | [5] |
Note: DC50 represents the concentration for 50% degradation, and Dmax is the maximum degradation observed.
Experimental Protocols
NanoBRET™ Target Engagement and Ternary Complex Formation Assay
This protocol describes a method to quantitatively measure the intracellular engagement of a PROTAC with its target and the formation of the ternary complex in live cells.
Materials:
-
HEK293 cells
-
Expression vectors for NanoLuc®-fused target protein and HaloTag®-fused E3 ligase (e.g., CRBN)
-
FuGENE® HD Transfection Reagent
-
Opti-MEM® I Reduced Serum Medium
-
NanoBRET™ Nano-Glo® Substrate
-
HaloTag® NanoBRET™ 618 Ligand
-
PROTAC of interest
-
White, opaque 96-well plates
Protocol:
-
Cell Transfection: Co-transfect HEK293 cells with the NanoLuc®-target and HaloTag®-E3 ligase plasmids using FuGENE® HD. A 1:10 ratio of donor (NanoLuc®) to acceptor (HaloTag®) plasmid is a good starting point.
-
Cell Seeding: 24 hours post-transfection, harvest the cells and resuspend in Opti-MEM®. Seed the cells into a 96-well plate.
-
Compound Treatment: Prepare serial dilutions of the PROTAC in Opti-MEM®. Add the dilutions to the cells and incubate for the desired time (e.g., 2-4 hours) at 37°C in a CO2 incubator.
-
Reagent Addition: Prepare the NanoBRET™ detection reagent by diluting the HaloTag® NanoBRET™ 618 Ligand and Nano-Glo® Live Cell Substrate in Opti-MEM™. Add the detection reagent to each well.
-
Signal Measurement: Incubate the plate at room temperature for 10-15 minutes to allow the signal to stabilize. Measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer equipped with the appropriate filters.
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot the NanoBRET™ ratio against the log of the PROTAC concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.
HiBiT Assay for Protein Degradation
This protocol outlines the steps to quantify PROTAC-induced protein degradation using CRISPR/Cas9-mediated endogenous tagging of the target protein with the HiBiT peptide.[2][3]
Materials:
-
CRISPR/Cas9-engineered cell line with the target protein endogenously tagged with HiBiT
-
Nano-Glo® HiBiT Lytic Detection System (LgBiT protein, lytic buffer, lytic substrate)
-
PROTAC of interest
-
White, opaque 96-well plates
Protocol:
-
Cell Plating and Treatment: Plate the HiBiT-tagged cells in a 96-well plate and allow them to attach. Treat the cells with a serial dilution of the PROTAC and incubate for the desired time course (e.g., 2, 4, 8, 24 hours).
-
Lysis and Detection:
-
Prepare the Nano-Glo® HiBiT lytic detection reagent by adding the lytic substrate and LgBiT protein to the lytic buffer.
-
Add the prepared lytic detection reagent to each well.
-
Place the plate on an orbital shaker for 10 minutes to ensure complete cell lysis and signal stabilization.
-
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence signal to a vehicle control (e.g., DMSO). Plot the percentage of remaining protein against the log of the PROTAC concentration to determine the DC50 and Dmax values.[3]
TMT-Based Quantitative Proteomics
This protocol provides a workflow for the global analysis of protein expression changes induced by a PROTAC using Tandem Mass Tag (TMT) labeling and mass spectrometry.[5]
Materials:
-
Cell line of interest (e.g., HeLa, HEK293T)
-
PROTAC of interest and DMSO control
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
DTT, iodoacetamide, and trypsin
-
TMT labeling reagents
-
High-pH reversed-phase liquid chromatography system
-
High-resolution mass spectrometer (e.g., Orbitrap)
Protocol:
-
Cell Culture and Treatment: Culture cells to 70-80% confluency. Treat cells with the PROTAC at various concentrations and time points. Include a DMSO-treated control.
-
Protein Extraction and Digestion: Harvest and lyse the cells. Quantify the protein concentration. Reduce disulfide bonds with DTT, alkylate with iodoacetamide, and digest proteins into peptides with trypsin.
-
TMT Labeling: Label the peptide digests from each condition with a specific TMT isobaric tag. Quench the reaction and combine the labeled samples.
-
Peptide Fractionation: Fractionate the pooled peptide sample using high-pH reversed-phase liquid chromatography.
-
LC-MS/MS Analysis: Analyze each fraction by LC-MS/MS on a high-resolution mass spectrometer.
-
Data Analysis: Use specialized software to identify and quantify proteins. Perform statistical analysis to identify proteins that are significantly up- or downregulated upon PROTAC treatment.
Visualizations
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
- 3. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds using HiBiT CRISPR Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bmglabtech.com [bmglabtech.com]
- 5. benchchem.com [benchchem.com]
- 6. biorxiv.org [biorxiv.org]
- 7. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pelagobio.com [pelagobio.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Leveraging Surface Plasmon Resonance For Characterizing Ternary Complexes [bioprocessonline.com]
- 11. oxfordglobal.com [oxfordglobal.com]
- 12. aragen.com [aragen.com]
- 13. o2hdiscovery.co [o2hdiscovery.co]
- 14. Video: Author Spotlight: Evaluating Biophysical Assays for Characterizing PROTACS Ternary Complexes [jove.com]
- 15. Isothermal Titration Calorimetry (ITC) - Creative Proteomics [creative-proteomics.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
VHL vs. Cereblon: A Comparative Guide to PROTAC Design and Performance
For researchers, scientists, and drug development professionals, the choice between von Hippel-Lindau (VHL) and Cereblon (CRBN) as the E3 ligase for a Proteolysis Targeting Chimera (PROTAC) is a critical decision that profoundly impacts the degrader's efficacy, selectivity, and therapeutic potential. This guide provides an objective comparison of VHL and Cereblon-based PROTACs, supported by experimental data and detailed methodologies to inform rational drug design.
The selection of the E3 ligase is a pivotal step in PROTAC development, influencing pharmacodynamics, tissue distribution, and potential off-target effects. Both VHL and CRBN are the most utilized E3 ligases for targeted protein degradation, each presenting a unique set of advantages and disadvantages.[1][][3][4][5]
Mechanism of Action: A Tale of Two Ligases
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the ubiquitin-proteasome system. They consist of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[6] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[7]
While both VHL and CRBN are components of Cullin-RING E3 ubiquitin ligase complexes, they exhibit differences in their structure, substrate recognition, and cellular localization.[][8] CRBN is primarily located in the nucleus, while VHL is found in both the cytoplasm and the nucleus.[] This differential localization can influence the accessibility of the PROTAC to its target protein.
Performance Comparison: Degradation Efficiency and Selectivity
The choice of E3 ligase can significantly impact the degradation potency (DC50) and maximal degradation (Dmax) of a PROTAC. For certain targets, one ligase may demonstrate superior performance over the other.
For instance, in the case of degrading KRAS mutants, VHL-recruiting PROTACs have generally shown greater efficiency compared to their CRBN-recruiting counterparts.[9] Several studies have reported the development of potent VHL-based KRAS G12D degraders, while developing effective CRBN-based degraders for this specific mutant has proven more challenging.[9]
Conversely, for other targets like BRD4, both VHL and CRBN-based PROTACs have been developed with high potency.[10] The selection may then depend on other factors such as desired selectivity and potential for off-target effects. CRBN ligands have a known off-target affinity for zinc-finger transcription factors, which can lead to immunological side effects.[] VHL ligands, on the other hand, tend to have a more buried binding pocket, leading to better selectivity.[]
| Target | E3 Ligase | PROTAC | DC50 | Dmax | Cell Line | Reference |
| BRD4 | VHL | MZ1 | ~10 nM | >90% | HeLa | [10] |
| CRBN | dBET1 | ~3 nM | >90% | 22Rv1 | [10] | |
| KRAS G12D | VHL | LC-2 | ~50 nM | >90% | MIA PaCa-2 | [9] |
| CRBN | ASP-4396 | N/A (Clinical Trial) | N/A | N/A | [9] | |
| BTK | CRBN | SJF620 | 7.9 nM | 95% | MOLM-14 | [11] |
| VHL/CRBN | Compound 6b | <300 nM | 75% | N/A | [11] | |
| IRAK4 | CRBN | KT-474 | 4.034 nM | >95% | RAW 264.7 | [12] |
| VHL | N/A | 259 nM | N/A | N/A | [12] |
Experimental Protocols
Accurate assessment of PROTAC performance requires robust and well-defined experimental protocols. Below are methodologies for key experiments cited in the evaluation of VHL and Cereblon-based PROTACs.
Western Blot for Protein Degradation
This technique is fundamental for quantifying the reduction in target protein levels following PROTAC treatment.[7]
-
Cell Treatment: Plate cells at a suitable density and treat with a range of PROTAC concentrations for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Harvest cells and lyse them in a suitable buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay or similar method.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize protein bands using a chemiluminescent substrate and quantify band intensities using densitometry software.[12] Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.[7][13]
Ubiquitination Assay
Detecting the ubiquitination of the target protein is a key step in confirming the PROTAC's mechanism of action.[14]
-
Immunoprecipitation: Lyse PROTAC-treated cells and immunoprecipitate the target protein using a specific antibody.
-
Western Blot: Perform a western blot on the immunoprecipitated samples using an antibody that recognizes ubiquitin. An increased ubiquitin signal in the PROTAC-treated samples compared to the control indicates successful ubiquitination of the target protein.[14]
Alternatively, in vitro ubiquitination assay kits are commercially available to monitor PROTAC-mediated ubiquitination for a target of choice with either VHL or Cereblon E3 ligases.[15]
Cell Viability Assays
These assays are crucial for assessing the functional consequences of target protein degradation, such as the inhibition of cancer cell proliferation.
-
Cell Seeding: Seed cells in 96-well plates at a predetermined density.
-
Compound Treatment: Treat cells with serial dilutions of the PROTAC for a desired time period (e.g., 72 hours).
-
Viability Reagent Addition: Add a cell viability reagent such as MTT, resazurin (B115843) (AlamarBlue), or a reagent that measures ATP content (e.g., CellTiter-Glo).[16][17][18][19]
-
Signal Measurement: Measure the absorbance or luminescence according to the manufacturer's protocol.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[16]
Resistance Mechanisms
A critical consideration in the long-term therapeutic use of PROTACs is the potential for acquired resistance. For both VHL and CRBN-based PROTACs, resistance can emerge through genomic alterations in the core components of the respective E3 ligase complexes.[8] However, resistance does not typically arise from secondary mutations in the target protein that affect PROTAC binding.[8] Interestingly, the essentiality of the E3 ligase can influence the frequency and type of resistance mutations. For example, since VHL is a tumor suppressor and more essential than CRBN in some contexts, mutations in other components of the VHL E3 ligase complex, such as CUL2, may be favored over direct mutations in VHL.[20]
Conclusion
The decision to utilize a VHL or Cereblon-based PROTAC is target and context-dependent. VHL-based PROTACs may offer advantages in terms of selectivity, while CRBN-based degraders can be highly potent. A thorough evaluation of both systems, including degradation efficiency, selectivity profiling, and assessment of potential resistance mechanisms, is crucial for the successful development of novel protein degraders. This guide provides a framework for such a comparative analysis, enabling researchers to make more informed decisions in the design and optimization of next-generation therapeutics.
References
- 1. Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 4. Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. escholarship.org [escholarship.org]
- 7. benchchem.com [benchchem.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Ubiquitination Assay - Profacgen [profacgen.com]
- 15. lifesensors.com [lifesensors.com]
- 16. benchchem.com [benchchem.com]
- 17. chinesechemsoc.org [chinesechemsoc.org]
- 18. PROTAC induced-BET protein degradation exhibits potent anti-osteosarcoma activity by triggering apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Activity of BET-proteolysis targeting chimeric (PROTAC) compounds in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Functional E3 ligase hotspots and resistance mechanisms to small-molecule degraders - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of On-Target Potency for Different Thalidomide Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the on-target potency of various thalidomide (B1683933) analogs, focusing on their efficacy as molecular glue degraders. By hijacking the E3 ubiquitin ligase Cereblon (CRBN), these compounds induce the ubiquitination and subsequent proteasomal degradation of specific "neosubstrate" proteins, a mechanism with significant therapeutic implications, particularly in oncology. This document summarizes key experimental data, details relevant methodologies, and visualizes the underlying biological and experimental processes.
Executive Summary
Thalidomide and its analogs, including lenalidomide (B1683929) and pomalidomide (B1683931), are foundational examples of molecular glue degraders. Their therapeutic efficacy is directly linked to their ability to bind to CRBN and induce the degradation of target proteins, such as the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). Newer analogs, often referred to as CELMoDs (Cereblon E3 Ligase Modulatory Drugs) like iberdomide, have been engineered for enhanced CRBN binding and superior degradation potency. Generally, the on-target potency of these analogs follows the trend: Thalidomide < Lenalidomide < Pomalidomide < Iberdomide . Pomalidomide and lenalidomide exhibit significantly higher binding affinity for CRBN compared to the parent compound, thalidomide.[1] While their binding affinities to CRBN are comparable, pomalidomide often demonstrates greater potency in inducing the degradation of neosubstrates.[1] Iberdomide, a more recent development, shows an even higher binding affinity for CRBN than lenalidomide and pomalidomide, leading to more efficient degradation of known neosubstrates.[2]
Quantitative Comparison of On-Target Potency
The following tables summarize the binding affinities of thalidomide analogs to CRBN and their potencies in inducing the degradation of the key neosubstrate, IKZF1.
Table 1: Cereblon (CRBN) Binding Affinity of Thalidomide Analogs
| Compound | Binding Affinity (Kd or Ki, nM) | Assay Method | Reference |
| Thalidomide | ~250 | Fluorescence Polarization | [1] |
| Lenalidomide | ~178 | Fluorescence Polarization | [1][3] |
| Pomalidomide | ~157 | Fluorescence Polarization | [1][3] |
| Iberdomide | Higher than lenalidomide and pomalidomide | Not specified | [2] |
Table 2: Degradation Potency (DC50) of Thalidomide Analogs against IKZF1
| Compound | DC50 (nM) | Cell Line | Assay Method | Reference |
| Lenalidomide | Dose-dependent degradation observed | MM1.S | Western Blot | [4] |
| Pomalidomide | More potent than lenalidomide | MM1.S | Western Blot | [5] |
| Iberdomide | Potent degradation at low concentrations | T cells | Western Blot | [6] |
Note: DC50 values can vary significantly between different cell lines and experimental conditions. The data presented here is for comparative purposes.
Signaling Pathway and Mechanism of Action
Thalidomide and its analogs function by redirecting the Cullin-RING E3 ubiquitin ligase 4 (CRL4) complex, with CRBN as the substrate receptor, to degrade neosubstrates. The binding of the analog to CRBN creates a novel interface that is recognized by the target protein, leading to its ubiquitination and subsequent degradation by the 26S proteasome.
Caption: Mechanism of action of thalidomide analogs as molecular glue degraders.
Experimental Protocols
Accurate assessment of the on-target potency of thalidomide analogs requires robust and standardized experimental protocols. Below are detailed methodologies for key assays.
Cereblon (CRBN) Binding Assay (Fluorescence Polarization)
This assay measures the binding affinity of a compound to CRBN in a competitive format.
References
- 1. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
- 2. HiBiT Protein Tagging Technology [worldwide.promega.com]
- 3. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. beyondspringpharma.com [beyondspringpharma.com]
- 5. Patterns of substrate affinity, competition, and degradation kinetics underlie biological activity of thalidomide analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Degradation of IKZF1 prevents epigenetic progression of T cell exhaustion in an antigen-specific assay - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Cross-Reactivity Profile of Thalidomide-NH-PEG2-C2-CH2 Based PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. The specificity of these bifunctional molecules is paramount to their safety and efficacy. This guide provides a comprehensive cross-reactivity profiling of PROTACs based on the Thalidomide-NH-PEG2-C2-CH2 E3 ligase binder and linker combination. We present a comparative analysis against other common linker technologies, supported by experimental data and detailed protocols to aid in the rational design and evaluation of next-generation protein degraders.
Executive Summary
Thalidomide-based PROTACs recruit the E3 ubiquitin ligase Cereblon (CRBN) to induce the degradation of a target protein. The linker connecting the thalidomide (B1683933) moiety to the target-binding ligand is a critical determinant of the PROTAC's efficacy and off-target effects. The this compound linker, a hybrid of polyethylene (B3416737) glycol (PEG) and an alkyl chain, offers a balance of flexibility, hydrophilicity, and defined length. This guide delves into the experimental validation of its cross-reactivity profile through state-of-the-art techniques, including quantitative proteomics and biophysical assays.
Comparative Performance Analysis
The performance of a PROTAC is primarily assessed by its degradation efficiency (DC50 and Dmax) and its selectivity. While direct comparative data for the exact this compound linker is often embedded within specific drug discovery programs, the following tables summarize representative data for PROTACs employing similar PEG and alkyl-based linkers, providing a valuable benchmark for performance evaluation.
Table 1: Comparative Degradation Potency of BET-Targeting PROTACs with Different Linkers
| PROTAC Linker Type | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| Thalidomide-PEG-based | BRD4 | Jurkat | ~1-10 | >90 | Adapted from Mares et al. (2020)[1] |
| Thalidomide-Alkyl-based | BRD4 | Various | Variable | Variable | [2] |
| VHL-based Alternative | BRD4 | MOLM-13 | ~10-50 | >90 | [3] |
Note: The performance of a PROTAC is highly dependent on the specific target protein, the target-binding ligand, and the cellular context. This data is illustrative of typical results.[1][2][3]
Table 2: Off-Target Profile of a Representative Thalidomide-PEG-BRD4 PROTAC
| Protein | Function | Fold Change (PROTAC vs. Vehicle) | Significance |
| BRD4 (On-Target) | Transcriptional regulator | -4.5 | Significant |
| BRD2 | Transcriptional regulator | -3.8 | Significant |
| BRD3 | Transcriptional regulator | -3.2 | Significant |
| IKZF1 (Known Neosubstrate) | Transcription factor | -2.5 | Significant |
| IKZF3 (Known Neosubstrate) | Transcription factor | -2.1 | Significant |
| Unrelated Protein 1 | Kinase | No significant change | Not significant |
| Unrelated Protein 2 | Housekeeping protein | No significant change | Not significant |
This table summarizes representative quantitative proteomics data adapted from a study on a similar thalidomide-PEG-BRD4 PROTAC.[1] The values are illustrative of typical outcomes and highlight the importance of assessing both on-target and off-target degradation.
Signaling and Experimental Workflow Diagrams
To visually represent the underlying biological processes and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: CRBN-mediated protein degradation by a thalidomide-based PROTAC.
Caption: A typical workflow for evaluating the specificity of a PROTAC.
Detailed Experimental Protocols
A rigorous assessment of PROTAC cross-reactivity relies on a combination of global and targeted experimental approaches.
Quantitative Mass Spectrometry-Based Proteomics
This unbiased method provides a proteome-wide view of protein abundance changes following PROTAC treatment, enabling the identification of both on-target and off-target degradation events.[3]
Protocol: Tandem Mass Tag (TMT)-based Quantitative Proteomics
-
Cell Culture and Treatment: Culture cells (e.g., HEK293T, HeLa) to 70-80% confluency. Treat cells with the this compound based PROTAC at various concentrations and time points. Include a vehicle control (e.g., DMSO).
-
Cell Lysis and Protein Extraction: Harvest cells, wash with ice-cold PBS, and lyse in a urea-based buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
Protein Digestion: Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide. Dilute the lysate to reduce urea (B33335) concentration and digest proteins into peptides overnight with trypsin.
-
Peptide Labeling and Cleanup: Label the resulting peptides with TMT reagents according to the manufacturer's protocol. Combine the labeled samples and desalt using a C18 solid-phase extraction cartridge.
-
LC-MS/MS Analysis: Analyze the labeled peptide mixture using a high-resolution Orbitrap mass spectrometer.
-
Data Analysis: Process the raw data using a software suite like Proteome Discoverer. Search the spectra against a human protein database to identify peptides and proteins. Quantify the relative abundance of proteins based on the reporter ion intensities. Perform statistical analysis to identify significantly regulated proteins.[4]
NanoBRET™ Target Engagement Assay
This in-cell assay quantitatively measures the binding of the PROTAC to CRBN in a live-cell context, confirming target engagement of the E3 ligase.[5]
Protocol Outline:
-
Cell Preparation: Use cells (e.g., HEK293T) transiently or stably expressing a NanoLuc®-CRBN fusion protein.
-
Tracer and Compound Addition: Add a cell-permeable fluorescent tracer that binds to CRBN to the cells. Then, add serial dilutions of the this compound based PROTAC.
-
BRET Measurement: After an incubation period to allow for binding equilibrium, add the Nano-Glo® substrate. Measure the bioluminescence resonance energy transfer (BRET) signal using a plate reader equipped with appropriate filters (e.g., 450 nm for donor and >600 nm for acceptor).
-
Data Analysis: The competition between the PROTAC and the tracer for CRBN binding results in a dose-dependent decrease in the BRET signal. Calculate the IC50 value from the resulting dose-response curve to determine the binding affinity of the PROTAC for CRBN in live cells.[6][7]
HiBiT Protein Degradation Assay
The HiBiT assay provides a sensitive and quantitative method to measure the degradation of a specific target protein in real-time within living cells.[8]
Protocol Outline:
-
Cell Line Generation: Use CRISPR/Cas9 to insert the 11-amino-acid HiBiT tag into the endogenous locus of the gene encoding the protein of interest in a cell line that stably expresses the LgBiT protein.
-
Cell Plating: Plate the engineered cells in a white, clear-bottom assay plate.
-
Compound Addition: Treat the cells with a range of concentrations of the this compound based PROTAC.
-
Luminescence Measurement: Add a cell-permeable furimazine substrate (e.g., Nano-Glo® Endurazine™) to the cells. The complementation of HiBiT and LgBiT forms a functional NanoLuc® luciferase, generating a luminescent signal that is proportional to the amount of the target protein. Measure the luminescence at various time points using a luminometer.
-
Data Analysis: A decrease in luminescence indicates degradation of the HiBiT-tagged target protein. Plot the luminescence signal against the PROTAC concentration to determine the DC50 (the concentration at which 50% of the protein is degraded) and Dmax (the maximum percentage of degradation).[9][10]
Conclusion
The cross-reactivity profiling of this compound based PROTACs is a critical step in their preclinical development. The combination of a flexible PEG linker and a short alkyl chain is designed to optimize ternary complex formation while maintaining favorable physicochemical properties. A multi-pronged experimental approach, combining global proteomics with targeted biophysical and cellular assays, is essential for a comprehensive evaluation of a PROTAC's specificity. The methodologies and comparative data presented in this guide provide a robust framework for researchers to assess the on- and off-target effects of their thalidomide-based PROTACs, ultimately facilitating the development of safer and more effective targeted protein degradation therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET | Springer Nature Experiments [experiments.springernature.com]
- 6. eubopen.org [eubopen.org]
- 7. NanoBRET™ Target Engagement Intracellular HDAC Assay Protocol [promega.com]
- 8. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
- 9. promega.com [promega.com]
- 10. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds using HiBiT CRISPR Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Efficacy of Thalidomide-Based PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has ushered in a new era of targeted therapy, moving beyond simple inhibition to induce the degradation of disease-causing proteins. Thalidomide and its analogs, which recruit the E3 ubiquitin ligase Cereblon (CRBN), are key components in many of these novel therapeutics.[][2] This guide provides an objective comparison of the in vivo efficacy of prominent thalidomide-based PROTACs, supported by experimental data, to aid researchers in this burgeoning field.
Mechanism of Action: Orchestrating Protein Destruction
Thalidomide-based PROTACs are heterobifunctional molecules that act as a bridge between a target protein of interest (POI) and the CRBN E3 ubiquitin ligase. This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome.[3][4] This catalytic process allows a single PROTAC molecule to trigger the destruction of multiple target proteins, leading to a sustained and profound biological effect.[3][5]
Caption: General mechanism of action for a thalidomide-based PROTAC.
Comparative In Vivo Efficacy
The following tables summarize the in vivo performance of several notable thalidomide-based PROTACs in preclinical cancer models.
Table 1: Bromodomain and Extra-Terminal (BET) Protein Degraders
| PROTAC | Target | Cancer Model | Dosing Regimen | Key Efficacy Results | Reference(s) |
| dBET1 | BRD2, BRD3, BRD4 | Human AML Xenograft (MV4;11) | 50 mg/kg, i.p., daily | Delayed leukemia progression and induced BRD4 degradation. | [6][7] |
| MZ1 | Preferential BRD4 | ABC DLBCL Xenograft (TMD8) | 100 mg/kg, i.p., 3 days on/4 days off | Significant anti-tumor activity at day 10 and 13 compared to vehicle. | [8] |
| ARV-771 | BET Proteins | Murine models of castration-resistant prostate cancer | Not specified | Superior in vivo efficacy compared to BET inhibitors. | [9] |
| ARV-825 | BET Proteins | Multiple Myeloma Xenograft | Not specified | Superior in vivo efficacy compared to BET inhibitors. | [9] |
Table 2: Androgen Receptor (AR) and Estrogen Receptor (ER) Degraders
| PROTAC | Target | Cancer Model | Dosing Regimen | Key Efficacy Results | Reference(s) |
| ARV-110 (Bavdegalutamide) | Androgen Receptor (AR) | Enzalutamide-resistant VCaP tumor model | 1 mg/kg, p.o., daily | >90% AR degradation; significant inhibition of tumor growth and AR signaling. | [10][11][12][13][14] |
| ARV-471 (Vepdegestrant) | Estrogen Receptor (ER) | ER-positive Breast Cancer Xenograft (MCF7) | 3, 10, or 30 mg/kg, p.o., daily for 28 days | ≥90% ER degradation; substantial tumor growth inhibition (87%–123%), superior to fulvestrant. | [15][16][17][18][19] |
| ARV-471 (Vepdegestrant) | ER Y537S mutant PDX model (ST941/HI) | 10 or 30 mg/kg, p.o., daily for 27 days | Achieved tumor regression. | [15] |
Signaling Pathways
The degradation of key proteins by these PROTACs leads to the disruption of critical oncogenic signaling pathways.
Caption: Downstream effects of BET protein degradation.[9]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and critical evaluation of in vivo studies.
General In Vivo Efficacy Study in a Tumor Xenograft Model
This protocol outlines a general workflow for assessing the anti-tumor efficacy of a thalidomide-based PROTAC.[6]
Caption: A typical workflow for in vivo evaluation of a PROTAC.[3]
1. Animal Model and Cell Implantation:
-
Animal Model: Immunocompromised mice (e.g., NOD-SCID or NSG), 6-8 weeks old, are commonly used.[6] For certain cancer types, patient-derived xenograft (PDX) models are preferred as they better represent human tumor heterogeneity.[3]
-
Cell Implantation: Human cancer cells are cultured and harvested. A suspension of 5-10 x 10^6 cells in a mixture of sterile PBS and Matrigel is subcutaneously injected into the flank of each mouse.[6]
2. Tumor Growth Monitoring and Group Randomization:
-
Tumor growth is monitored by caliper measurements 2-3 times per week. The volume is calculated using the formula: Volume = 0.5 x Length x Width².[6]
-
Once the average tumor volume reaches 100-150 mm³, the mice are randomized into treatment and control groups (typically n=8-10 mice per group).[6]
3. PROTAC Formulation and Administration:
-
Formulation: A common vehicle for PROTAC administration is a mixture of 5% N,N-dimethylacetamide (DMA), 10% Solutol HS 15, and 85% PBS.[6] Due to often poor solubility, other formulations may include 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[3] The PROTAC is dissolved in the vehicle to the desired concentration.
-
Administration: The PROTAC solution is administered to the treatment group via intraperitoneal (i.p.) injection or oral gavage (p.o.) according to the study design. The control group receives the vehicle only.[6]
4. Efficacy Assessment:
-
Tumor volume and body weight are monitored 2-3 times per week.[6]
-
At the end of the study, mice are euthanized. Tumors are excised and weighed, and blood and other tissues are collected for pharmacokinetic (PK) and pharmacodynamic (PD) analysis.[6]
5. Data Analysis:
-
Tumor Growth Inhibition (TGI) is calculated using the formula: TGI (%) = [1 - (Mean volume of treated tumors / Mean volume of control tumors)] x 100.[6]
Conclusion
Thalidomide-based PROTACs have demonstrated significant in vivo efficacy in a range of preclinical cancer models. Their ability to induce potent and sustained degradation of key oncogenic drivers often translates to superior anti-tumor activity compared to traditional small molecule inhibitors.[9] The data presented in this guide highlights the promise of this therapeutic modality and provides a foundation for further research and development in the field of targeted protein degradation.
References
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. cellgs.com [cellgs.com]
- 6. benchchem.com [benchchem.com]
- 7. Selective Target Protein Degradation via Phthalimide Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The bromodomain and extra-terminal domain degrader MZ1 exhibits preclinical anti-tumoral activity in diffuse large B-cell lymphoma of the activated B cell-like type - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. ascopubs.org [ascopubs.org]
- 12. urotoday.com [urotoday.com]
- 13. Preclinical Evaluation of Bavdegalutamide (ARV-110), a Novel PROteolysis TArgeting Chimera Androgen Receptor Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ARV-110: An oral androgen receptor PROTAC degrader for prostate cancer [beta.m3india.in]
- 15. Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. arvinasmedical.com [arvinasmedical.com]
- 17. Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of Thalidomide-NH-PEG2-C2-CH2: A Procedural Guide
For researchers, scientists, and professionals in drug development, the responsible management of chemical compounds is paramount. This guide provides essential safety and logistical information for the proper disposal of Thalidomide-NH-PEG2-C2-CH2, a synthesized E3 ligase ligand-linker conjugate utilized in Proteolysis Targeting Chimera (PROTAC) technology. Given the biological activity of its thalidomide (B1683933) component and its classification as a novel chemical entity, all waste containing this compound must be handled as hazardous chemical waste.
Core Disposal Principles
The disposal of this compound must adhere to strict safety and environmental protocols. Key principles include:
-
Waste Minimization: Procure only the necessary quantities of the compound to minimize waste generation.
-
Segregation: All waste contaminated with this compound must be kept separate from other laboratory waste streams to prevent cross-contamination and ensure proper handling.[1]
-
Institutional Compliance: Strictly follow your institution's Environmental Health and Safety (EHS) guidelines for hazardous waste disposal.[1]
Quantitative Data Summary
| Parameter | Value/Information | Source/Regulation |
| Chemical Name | This compound | N/A |
| GHS Hazard Classification (based on Thalidomide) | Acute Toxicity, Oral (Category 3); Toxic to Reproduction (Category 1A); Harmful in contact with skin (Category 4) | [2][3] |
| Personal Protective Equipment (PPE) | Nitrile gloves (double-gloving recommended), safety goggles with side-shields, lab coat. A suitable respirator should be used if generating aerosols. | [4][5] |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area. Recommended storage is typically -20°C for the powder form.[5][6] | |
| Primary Disposal Method | High-temperature incineration by a licensed hazardous waste disposal facility.[7] | |
| Spill Cleanup | Absorb with inert material (e.g., vermiculite, sand), collect in a sealed container, and dispose of as hazardous waste. Decontaminate the area with a suitable solvent.[4][7] |
Detailed Disposal Procedures
The following step-by-step protocols are based on best practices for handling potent, biologically active compounds and PROTACs.
Step 1: Personal Protective Equipment (PPE)
Before handling any waste containing this compound, ensure you are wearing the appropriate PPE:
-
Eye Protection: Safety glasses with side shields or goggles.[5]
-
Hand Protection: Chemical-resistant gloves, with double-gloving recommended.[5]
-
Body Protection: A lab coat must be worn.[4]
Step 2: Waste Segregation and Collection
All materials that have come into contact with this compound are considered hazardous waste and must be segregated at the point of generation.
Solid Waste:
-
Items: Includes contaminated gloves, bench paper, pipette tips, vials, and any other disposable materials.[1]
-
Procedure:
-
Collect all solid waste in a dedicated, clearly labeled, and sealed container designated for hazardous chemical waste.[4]
-
The container should be robust and leak-proof.
-
Liquid Waste:
-
Items: Includes unused stock solutions, experimental media containing the compound, and the initial rinsate from glassware decontamination.[1]
-
Procedure:
-
Collect all liquid waste in a compatible, leak-proof container (e.g., a high-density polyethylene (B3416737) bottle) with a secure screw-top cap.[1]
-
Label the container with "Hazardous Waste," the chemical name ("this compound"), and the approximate concentration.[1]
-
Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS department.[4]
-
Step 3: Decontamination of Laboratory Equipment and Surfaces
Proper decontamination is crucial to prevent unintended exposure.
-
Initial Rinse: Rinse all non-disposable glassware and equipment that came into contact with the compound with a suitable solvent (e.g., ethanol (B145695) or methanol). This rinsate must be collected as hazardous liquid waste.[5]
-
Washing: After the initial rinse, wash the equipment with a laboratory-grade detergent and water.
-
Surface Cleaning: Wipe down all work surfaces and equipment with an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials as solid hazardous waste.[7]
Step 4: Final Disposal Logistics
-
Storage: Store the sealed and labeled waste containers in your laboratory's designated Satellite Accumulation Area (SAA) until they are ready for pickup.[1]
-
Pickup: Contact your institution's EHS department or licensed hazardous waste contractor to arrange for the collection and final disposal of the waste.[7]
-
Prohibition: Under no circumstances should this compound or its contaminated materials be disposed of in the regular trash or down the drain.[4][5]
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling Thalidomide-NH-PEG2-C2-CH2
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling Thalidomide-NH-PEG2-C2-CH2. The following protocols are based on best practices for handling potent pharmaceutical compounds and should be supplemented by a compound-specific risk assessment prior to any handling.
Personal Protective Equipment (PPE)
Given the potent nature of thalidomide (B1683933) and its derivatives, a comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | Disposable Respirator (e.g., N95, FFP2) | Suitable for low-risk activities involving small quantities of the compound in a well-ventilated area or as a secondary layer of protection. Not recommended as primary protection for handling the solid compound. |
| Reusable Half or Full-Facepiece Respirator | Use with appropriate particulate filters (P100/FFP3). A proper fit test must be conducted to ensure a complete seal. | |
| Powered Air-Purifying Respirator (PAPR) | Recommended for operations with a high risk of aerosol or dust generation, such as weighing or preparing stock solutions. Hoods or full-facepieces can offer high Assigned Protection Factors (APFs), potentially up to 1000.[1][2] | |
| Hand Protection | Double Gloving | Wear two pairs of nitrile gloves. The outer pair should be changed immediately upon contamination or at regular intervals. |
| Body Protection | Disposable Coveralls | Choose coveralls made from materials like Tyvek® or microporous film (MPF) to protect against chemical splashes and dust.[1][3] These should be worn over personal clothing. |
| Dedicated Lab Coat | A dedicated, disposable or professionally laundered lab coat should be worn for low-risk activities. | |
| Eye Protection | Safety Goggles or a Face Shield | Use chemical splash goggles that provide a complete seal around the eyes. A face shield can be worn over goggles for added protection against splashes. |
| Foot Protection | Shoe Covers | Disposable shoe covers should be worn in the designated handling area and removed before exiting to prevent the spread of contamination. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach is crucial for safely handling potent compounds. The following step-by-step plan outlines the key phases of handling this compound.
2.1. Preparation and Engineering Controls:
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, biological safety cabinet, or a glove box to minimize exposure.
-
Spill Kit: Ensure a spill kit appropriate for potent chemical compounds is readily accessible. The kit should contain absorbent materials, decontamination solutions, and appropriate waste disposal bags.
-
Documentation: Maintain accurate records of the amount of compound used and the dates of handling.
2.2. Compound Handling:
-
Weighing: When weighing the solid compound, do so within a containment device such as a fume hood or a balance enclosure to prevent the generation of airborne dust.
-
Solution Preparation: When dissolving the compound, add the solvent to the solid slowly to avoid splashing. Keep containers covered as much as possible.[1]
-
Personal Hygiene: Do not eat, drink, or smoke in areas where this compound is handled or stored.[4]
2.3. Post-Handling Procedures:
-
Decontamination: Thoroughly decontaminate all surfaces and equipment that have come into contact with the compound using a validated cleaning agent.
-
PPE Doffing: Remove PPE in the designated doffing area, taking care to avoid self-contamination. Dispose of single-use PPE in the appropriate hazardous waste container.
-
Hand Washing: Wash hands and any potentially exposed skin thoroughly with soap and water after removing PPE.
Disposal Plan
Due to the properties of thalidomide, all waste generated from handling this compound must be treated as hazardous and potentially cytotoxic waste.
3.1. Waste Segregation and Collection:
-
Solid Waste: All contaminated solid waste, including gloves, coveralls, shoe covers, and absorbent materials, must be placed in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing the compound in a compatible, sealed container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) guidelines.[4]
-
Sharps: Any contaminated sharps (needles, scalpels) must be placed in a designated cytotoxic sharps container.[4]
3.2. Labeling and Storage:
-
All waste containers must be clearly labeled with "Hazardous Waste" or "Cytotoxic Waste" and a description of the contents.
-
Store sealed waste containers in a designated and secure satellite accumulation area, away from incompatible materials.
3.3. Final Disposal:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
-
Do not dispose of this compound or its contaminated materials in the regular trash or down the drain.[4]
Experimental Workflow and Safety Protocol
The following diagram illustrates the key stages of the safe handling workflow for this compound.
Caption: Workflow for Safe Handling and Disposal of Potent Compounds.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
